CTX-712
説明
Structure
2D Structure
3D Structure
特性
CAS番号 |
2144751-78-8 |
|---|---|
分子式 |
C19H17FN8O2 |
分子量 |
408.4 g/mol |
IUPAC名 |
2-[(1R)-1-fluoroethyl]-5-[[6-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-5-yl)-2-methylimidazo[4,5-b]pyridin-1-yl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H17FN8O2/c1-10(20)18-26-25-15(30-18)8-27-11(2)24-17-14(27)6-12(7-21-17)13-4-5-28-16(13)19(29-3)22-9-23-28/h4-7,9-10H,8H2,1-3H3/t10-/m1/s1 |
InChIキー |
OENNTZBJPRRGFL-SNVBAGLBSA-N |
異性体SMILES |
CC1=NC2=C(N1CC3=NN=C(O3)[C@@H](C)F)C=C(C=N2)C4=C5C(=NC=NN5C=C4)OC |
正規SMILES |
CC1=NC2=C(N1CC3=NN=C(O3)C(C)F)C=C(C=N2)C4=C5C(=NC=NN5C=C4)OC |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Splicing Modulatory Action of CTX-712
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to CTX-712 (Rogocekib), a first-in-class, orally available, selective pan-CDC-like kinase (CLK) inhibitor.
Core Mechanism of Action: Splicing Modulation via CLK Inhibition
This compound exerts its anti-neoplastic effects by targeting the cellular process of RNA splicing. The primary molecular targets of this compound are the CDC-like kinases (CLKs), a family of dual-specificity kinases (CLK1, CLK2, CLK3, and CLK4) that play a pivotal role in the regulation of pre-mRNA splicing.[1]
The mechanism unfolds through the following key steps:
-
Inhibition of CLK Kinases: this compound is a potent, selective, small-molecule inhibitor of the CLK family of kinases.[1]
-
Prevention of SR Protein Phosphorylation: CLKs are responsible for the phosphorylation of serine/arginine-rich (SR) proteins. These SR proteins are essential splicing factors that, when phosphorylated, bind to exonic splicing enhancers on pre-mRNA and facilitate the assembly of the spliceosome for accurate exon recognition and ligation.[1]
-
Induction of Splicing Aberrations: By inhibiting CLKs, this compound prevents the phosphorylation of SR proteins. This dephosphorylation leads to their dysfunction, causing the spliceosome to malfunction. The most prominent consequence of this is "exon skipping," where exons are erroneously excluded from the final mature mRNA sequence.[1]
-
Generation of Aberrant Proteins and Cellular Stress: The altered mRNA transcripts are translated into non-functional or truncated proteins. This disruption of normal protein production, coupled with the accumulation of aberrant RNA, induces significant cellular stress, ultimately leading to cancer cell death.[2]
This mechanism is particularly relevant in cancers with existing mutations in splicing factor genes (e.g., SRSF2, SF3B1, U2AF1), as these cells are already under splicing stress and may be more vulnerable to further disruption by CLK inhibition.[3]
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) |
| CLK1 | 0.69 |
| CLK2 | 0.46 |
| CLK3 | 3.4 |
| CLK4 | 8.1 |
| DYRK1A | 1.1 |
| DYRK1B | 1.3 |
| Source: ACS Medicinal Chemistry Letters |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line / Assay | IC₅₀ / GI₅₀ (nM) |
| p-SRSF4 (SRp75) Phosphorylation (NCI-H1048 cells) | 45.5 |
| p-SRSF6 (SRp55) Phosphorylation (NCI-H1048 cells) | 116.1 |
| Cell Growth Inhibition (NCI-H1048 cells) | 75 |
| Cell Proliferation (K562 cells) | 150 |
| Cell Proliferation (MV-4-11 cells) | 36 |
| Primary AML Cells (average) | 78 |
| Source: ACS Medicinal Chemistry Letters, ASH Publications[3] |
Table 3: In Vivo Efficacy of this compound in NCI-H1048 Xenograft Model
| Dose (mg/kg) | Dosing Schedule | T/C Value (%) on Day 14 |
| 25 | Orally, BID, BIW for 14 days | Significant antitumor effect |
| 37.5 | Orally, BID, BIW for 14 days | Dose-dependent effect |
| 50 | Orally, BID, BIW for 14 days | 6.2 |
| T/C: Tumor Growth Inhibition; BID: Twice a day; BIW: Twice a week. Source: ACS Medicinal Chemistry Letters |
Table 4: Phase 1 Clinical Trial Data for this compound
| Parameter | Finding |
| Solid Tumors | |
| Maximum Tolerated Dose (MTD) | 140 mg (Twice-weekly dosing) |
| Dose Limiting Toxicities (DLTs) | Dehydration, decreased platelet count, hypokalemia |
| Efficacy | 2 Partial Responses (PRs) observed in ovarian cancer. |
| Hematologic Malignancies | |
| Dosing Regimens | 70 mg and 105 mg (Twice-weekly) |
| Efficacy (AML, n=12) | 3 Complete Remissions (CR), 1 CR with incomplete hematologic recovery (CRi) |
| Efficacy (MDS, n=2) | 1 Complete Remission (CR) |
| Overall Response Rate | 42.9% (6/14 patients) |
| Efficacy in Splicing Factor Mutant Patients | 75% response rate (3 out of 4 patients with splicing mutations responded). |
| Source: PR Newswire, Chordia Therapeutics Press Release[1][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below, based on the descriptions in "Discovery of Rogocekib (this compound): A Potent and Selective CLK Inhibitor for Cancer Treatment" and its supplementary information.
In Vitro Kinase Inhibition Assay (LANCE Ultra Kinase Assay)
-
Objective: To determine the IC₅₀ values of this compound against CLK and DYRK family kinases.
-
Materials: Recombinant human kinases (CLK1, CLK2, CLK3, CLK4, DYRK1A, DYRK1B), appropriate peptide substrates, ATP, LANCE Ultra kinase assay components (PerkinElmer).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, the appropriate biotinylated peptide substrate, and the this compound dilution.
-
Initiate the kinase reaction by adding ATP (at a concentration approximating Km, e.g., 1 mM for CLK2).
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection mixture containing the europium-labeled anti-phospho-substrate antibody and the LANCE-streptavidin-APC reagent.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a compatible time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to DMSO controls and determine the IC₅₀ values using non-linear regression analysis.
-
Cellular SR Protein Phosphorylation Assay (Western Blot)
-
Objective: To measure the effect of this compound on the phosphorylation of SR proteins in a cellular context.
-
Cell Line: NCI-H1048 small cell lung cancer cells.
-
Procedure:
-
Seed NCI-H1048 cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 2-4 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody that recognizes phosphorylated SR proteins (e.g., anti-pan-phospho-SR antibody).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities for phosphorylated SR proteins (e.g., p-SRSF4, p-SRSF6) and normalize to a loading control (e.g., β-actin).
-
Calculate the IC₅₀ for the inhibition of phosphorylation.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse xenograft model.
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude mice).
-
Cell Line: NCI-H1048 small cell lung cancer cells.
-
Procedure:
-
Subcutaneously implant NCI-H1048 cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the tumor-bearing mice into vehicle control and treatment groups (n=5-10 per group).
-
Prepare this compound in a suitable vehicle for oral gavage.
-
Administer this compound or vehicle orally according to the specified dose and schedule (e.g., 25, 37.5, or 50 mg/kg, twice daily, twice a week for 14 days).
-
Measure tumor volumes with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).
-
At the end of the study, calculate the tumor growth inhibition (T/C %) for each treatment group compared to the vehicle control.
-
Assess the tolerability of the treatment by monitoring body weight changes and any signs of toxicity.
-
Mandatory Visualizations
Experimental Workflow: Cellular Phospho-SR Protein Analysis
Experimental Workflow: In Vivo Xenograft Efficacy Study
References
- 1. Chordia Therapeutics Announces Interim Results of the Phase 1 Clinical Trial of CLK Inhibitor this compound at the 2022 ASCO Annual Meeting [prnewswire.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. This compound, a Novel Clk Inhibitor Targeting Myeloid Neoplasms with <i>SRSF2</i> Mutation | CiNii Research [cir.nii.ac.jp]
- 4. chordiatherapeutics.com [chordiatherapeutics.com]
Rogocekib (CTX-712): A Technical Overview of its Discovery and Development Timeline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rogocekib (CTX-712) is a first-in-class, orally bioavailable, and highly selective small molecule inhibitor of the CDC2-like kinase (CLK) family.[1] By modulating RNA splicing, Rogocekib represents a novel therapeutic approach for cancers with dysregulated splicing machinery. This document provides a comprehensive timeline of its discovery and development, detailing its mechanism of action, preclinical data, and clinical trial progress. All quantitative data is presented in structured tables, and key experimental methodologies are outlined. Signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).
Discovery and Preclinical Development
The journey to Rogocekib's discovery began with the identification of a potent CLK inhibitor, T-025.[2] Through a strategic medicinal chemistry effort, researchers from Chordia Therapeutics and Takeda Pharmaceutical Company employed structure-based drug design and scaffold hopping from this initial compound.[2][3] This led to the generation of a novel 1H-imidazo[4,5-b]pyridine series, from which Rogocekib (this compound) was identified as a promising clinical candidate with potent CLK inhibitory activity and favorable pharmacokinetic properties.[2][3]
Mechanism of Action
Rogocekib exerts its anti-cancer effects by inhibiting the kinase activity of CLKs (CLK1, CLK2, CLK3, and CLK4).[2][3] CLKs are crucial for the phosphorylation of serine- and arginine-rich (SR) proteins, which are key components of the spliceosome.[3][4] Inhibition of CLK-mediated phosphorylation of SR proteins leads to alterations in pre-mRNA splicing, inducing excessive stress on cancer cells and ultimately triggering apoptosis.[3]
Caption: Rogocekib's mechanism of action, inhibiting CLKs to induce apoptosis.
Preclinical Efficacy
Rogocekib has demonstrated potent and selective inhibitory activity against the CLK family and significant anti-proliferative effects in various cancer cell lines and in vivo models.
Table 1: In Vitro Kinase Inhibitory Activity of Rogocekib
| Kinase Target | IC50 (nM) |
| CLK1 | 0.69[2][3] |
| CLK2 | 0.46[2][3] |
| CLK3 | 3.4[2][3] |
| CLK4 | 8.1[2][3] |
| DYRK1A | 1.1[2] |
| DYRK1B | 1.3[2] |
Table 2: In Vitro Anti-proliferative Activity of Rogocekib
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Human Myeloid Leukemia | 0.15[5] |
| MV-4-11 | Human Myeloid Leukemia | 0.036[5] |
| Primary AML Cells | Acute Myeloid Leukemia | 0.078[5] |
In vivo studies using a lung cancer NCI-H1048 xenograft model showed that Rogocekib treatment resulted in dose-dependent anti-tumor effects, with the greatest efficacy observed at a dose of 50 mg/kg.[2] Furthermore, in mouse models of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), oral administration of Rogocekib (6.25-12.5 mg/kg) for two weeks reduced tumor size and increased survival rates.[5]
Clinical Development
Based on its promising preclinical profile, Rogocekib advanced into clinical trials for both solid and hematologic malignancies.
Caption: The development workflow of Rogocekib from discovery to clinical trials.
Phase 1 Study in Japan (jRCT2080224127)
A Phase 1 study was conducted in Japan to evaluate the safety, pharmacokinetics, and preliminary efficacy of Rogocekib in patients with relapsed or refractory hematologic malignancies, including AML and MDS.[1]
Table 3: Phase 1 (Japan) Clinical Trial Results for Rogocekib
| Parameter | Details |
| Patient Population | Relapsed or Refractory Acute Myeloid Leukemia (AML) and higher-risk Myelodysplastic Syndrome (MDS) |
| Dosing Regimen | 70 mg or 105 mg twice a week (TW)[1][6] |
| Safety | Manageable and tolerable safety profile. One dose-limiting toxicity (Grade 4 Pneumonia) was observed in the 105 mg cohort.[1] |
| Efficacy (AML, n=12) | - Complete Remission (CR): 25.0% (3 patients)[1]- CR with incomplete hematologic recovery (CRi): 8.3% (1 patient)[1] |
| Efficacy (MDS, n=2) | - Complete Remission (CR): 50.0% (1 patient)[1] |
| Overall Response Rate | 42.9%[6] |
Phase 1/2 Study in the United States (NCT05732103)
Following the promising results from the Japanese study, a Phase 1/2 clinical trial was initiated in the United States for patients with relapsed or refractory AML and MDS.[1][7] The protocol for this study has been revised in response to the FDA's "Project Optimus" to optimize dosing.[7]
Table 4: Overview of the US Phase 1/2 Clinical Trial (NCT05732103)
| Parameter | Details |
| Status | Ongoing[7] |
| Patient Population | Relapsed or refractory Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS) |
| Revised Protocol | - Addition of a twice-weekly dosing schedule (60, 80, and 100 mg) to the once-weekly schedule.[7]- Increased total patient enrollment from 170 to 225.[7]- Inclusion of a drug-drug interaction study.[7] |
| Projected Timeline | Initiation of the expansion cohort is planned for early 2026.[7] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Rogocekib against a panel of kinases.
Methodology:
-
Recombinant human kinases (CLK1, CLK2, CLK3, CLK4, DYRK1A, DYRK1B) are incubated with a fluorescently labeled peptide substrate and ATP in a buffer solution.
-
Rogocekib is added in a series of dilutions to determine its inhibitory effect.
-
The reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To assess the anti-proliferative activity of Rogocekib in cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., K562, MV-4-11) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of Rogocekib or vehicle control.
-
After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
The absorbance or luminescence is measured using a plate reader.
-
IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Model Study
Objective: To evaluate the anti-tumor efficacy of Rogocekib in a mouse model.
Methodology:
-
Human cancer cells (e.g., NCI-H1048) are subcutaneously implanted into immunodeficient mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and Rogocekib treatment groups.
-
Rogocekib is administered orally at specified doses (e.g., 25, 37.5, and 50 mg/kg) and schedules (e.g., twice daily, twice weekly).[3]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for further pharmacodynamic analysis.
-
Efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Future Directions
Rogocekib continues to be evaluated in clinical trials, with a focus on optimizing the dosing regimen to maximize safety and efficacy.[7] The ongoing Phase 1/2 study in the US will provide further insights into its therapeutic potential in patients with AML and MDS. Chordia Therapeutics has received Orphan Drug Designation from the FDA for Rogocekib for the treatment of AML.[7] The company anticipates initiating Phase 2 trials in Japan and the U.S. in mid-2027, with a potential marketing authorization application in the second half of 2028.[8]
References
- 1. ashpublications.org [ashpublications.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chordiatherapeutics.com [chordiatherapeutics.com]
- 4. Discovery of Rogocekib (this compound): A Potent and Selective CLK Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chordiatherapeutics.com [chordiatherapeutics.com]
- 7. chordiatherapeutics.com [chordiatherapeutics.com]
- 8. chordiatherapeutics.com [chordiatherapeutics.com]
CTX-712: A Pan-CLK Inhibitor for Precision Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CTX-712, also known as Rogocekib, is a first-in-class, orally bioavailable, and selective pan-inhibitor of CDC-like kinases (CLKs).[1][2][3] By targeting the CLK family of kinases (CLK1, CLK2, CLK3, and CLK4), this compound modulates the phosphorylation of serine/arginine-rich (SR) proteins, essential components of the spliceosome.[1][2] This interference with the splicing machinery leads to aberrant RNA splicing, including exon skipping, and subsequent induction of cancer cell death.[1][2] Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various in vitro and in vivo models, particularly in malignancies with mutations in splicing factors.[4] Early-phase clinical trials are ongoing to evaluate the safety and efficacy of this compound in patients with advanced solid tumors and hematologic malignancies.[3][5] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols related to this compound.
Introduction to this compound and its Target: The CLK Kinase Family
This compound is a small molecule inhibitor that potently targets all four members of the CDC-like kinase (CLK) family.[2] The CLKs are dual-specificity kinases that play a pivotal role in the regulation of pre-mRNA splicing, a critical process for the maturation of messenger RNA (mRNA).[2] CLKs phosphorylate serine/arginine-rich (SR) proteins, which are key splicing factors that facilitate the recognition and selection of exons during the splicing process.[1][2] In many cancers, the splicing machinery is dysregulated due to mutations in splicing factors or altered expression of splicing regulators, leading to the production of aberrant proteins that promote tumor growth and survival. By inhibiting CLKs, this compound disrupts this pathological process, offering a novel therapeutic strategy for cancers dependent on aberrant splicing.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the kinase activity of CLK1, CLK2, CLK3, and CLK4.[2] This inhibition prevents the phosphorylation of SR proteins.[1] Hypophosphorylated SR proteins are unable to efficiently promote the assembly of the spliceosome at exon-intron junctions, leading to widespread alterations in pre-mRNA splicing.[1] A predominant consequence of CLK inhibition by this compound is the induction of exon skipping, where exons are excluded from the final mature mRNA.[6] This can result in the production of non-functional or truncated proteins, or trigger nonsense-mediated decay of the aberrant mRNA, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data
In Vitro Activity
This compound has demonstrated potent inhibitory activity against the CLK kinase family and robust anti-proliferative effects in various cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Kd (nM) |
| CLK1 | < 0.4 - 0.69 | 1.3 |
| CLK2 | 0.46 - 1.4 | 0.14 |
| CLK3 | 3.4 - 16 | 3.2 |
| CLK4 | 8.1 | 1.3 |
| DYRK1A | 1.1 | - |
| DYRK1B | 1.3 | - |
| Data compiled from multiple sources.[1][4] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myeloid Leukemia | 0.15 |
| MV-4-11 | Acute Myeloid Leukemia | 0.036 |
| Primary AML Cells (average) | Acute Myeloid Leukemia | 0.078 |
| NCI-H1048 | Small Cell Lung Cancer | 0.075 |
| Data compiled from multiple sources.[1][7] |
In Vivo Activity
Preclinical studies in xenograft models have shown significant anti-tumor efficacy of this compound.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (T/C %) |
| NCI-H1048 | Small Cell Lung Cancer | 50 mg/kg, PO, BIW, BID for 14 days | 6.2 |
| SF3B1 wild-type | - | 6.25 mg/kg | 61.5 |
| SF3B1 wild-type | - | 12.5 mg/kg | 18.5 |
| SF3B1 wild-type | - | 25 mg/kg | < 0 |
| SF3B1 mutant (K700E) | - | 6.25 mg/kg | 21.8 |
| SF3B1 mutant (K700E) | - | 12.5 mg/kg | 3.1 |
| SF3B1 mutant (K700E) | - | 25 mg/kg | < 0 |
| SRSF2 wild-type | - | 6.25 mg/kg | 66.3 |
| SRSF2 wild-type | - | 12.5 mg/kg | < 0 |
| SRSF2 wild-type | - | 25 mg/kg | < 0 |
| SRSF2 mutant (P95H) | - | 6.25 mg/kg | 7.1 |
| SRSF2 mutant (P95H) | - | 12.5 mg/kg | < 0 |
| SRSF2 mutant (P95H) | - | 25 mg/kg | < 0 |
| Data compiled from multiple sources.[1][4] |
Clinical Trial Data
Early clinical data from a Phase 1 study in patients with relapsed/refractory hematologic malignancies have shown promising results.
Table 4: Phase 1 Clinical Trial Results in Hematologic Malignancies (n=14)
| Parameter | Value |
| Diagnoses | 12 AML, 2 MDS |
| Dosing Cohorts | 70 mg twice weekly (n=8), 105 mg twice weekly (n=6) |
| Overall Response Rate | 42.9% (6/14) |
| Complete Remissions | 4 |
| Response Rate in Splicing Factor Mutant Patients | 75% (3/4) |
| Median Time to Remission | 67 days (Range: 29-113) |
| Median Duration of Response | 281 days (Range: 56-924) |
| Dose-Limiting Toxicity (105 mg) | Grade 4 Pneumonia (1 patient) |
| Common Adverse Events (any grade, ≥30%) | Diarrhea (57.1%), Nausea (42.9%) |
| Data as of November 20, 2023.[5] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (LANCE Ultra Kinase Assay)
This protocol is based on the methodology described for determining the IC50 values of this compound against CLK kinases.[8]
-
Reagent Preparation : Prepare serial dilutions of this compound in assay buffer. Prepare solutions of the respective CLK enzyme, ULight™-peptide substrate, Eu-W1024-labeled anti-phospho-substrate antibody, and ATP in assay buffer.
-
Reaction Setup : In a 384-well plate, add the this compound dilutions followed by the CLK enzyme solution.
-
Incubation : Incubate the plate at room temperature for a defined period (e.g., 10 minutes).
-
Reaction Initiation : Add the ATP solution to each well to start the kinase reaction.
-
Reaction Incubation : Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Detection : Add a mixture of the ULight™-peptide substrate and the Eu-W1024-labeled antibody in detection buffer to stop the reaction.
-
Final Incubation : Incubate the plate at room temperature for a final period (e.g., 60 minutes) to allow for antibody binding.
-
Data Acquisition : Read the plate on a LANCE-compatible microplate reader, measuring the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Data Analysis : Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a general procedure for assessing the anti-proliferative effects of this compound on cancer cell lines.
-
Cell Seeding : Seed cancer cells (e.g., K562, MV-4-11) in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubation : Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment :
-
For MTT assay : Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo® assay : Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition :
-
MTT : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CellTiter-Glo® : Measure the luminescence using a luminometer.
-
-
Data Analysis : Normalize the readings to the vehicle-treated control cells and calculate the IC50 value by plotting the percent viability against the log concentration of this compound.
Western Blotting for Phosphorylated SR Proteins
This protocol describes the detection of changes in SR protein phosphorylation upon treatment with this compound.
-
Cell Treatment and Lysis : Treat cells with various concentrations of this compound for a defined period. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for phosphorylated SR proteins (pan-p-SR antibody) or specific p-SRSF proteins overnight at 4°C.
-
Washing : Wash the membrane several times with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing : Wash the membrane again several times with TBST.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis : Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
-
Cell Preparation : Culture the desired cancer cell line (e.g., NCI-H1048) and harvest the cells during the exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Tumor Implantation : Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring : Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers.
-
Randomization : When the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Treatment Administration : Administer this compound orally at the desired doses and schedule (e.g., 50 mg/kg, twice daily, twice a week). Administer the vehicle to the control group.
-
Efficacy and Toxicity Monitoring : Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
Study Endpoint : The study may be terminated when tumors in the control group reach a specific size, after a fixed duration of treatment, or if signs of toxicity are observed.
-
Data Analysis : Calculate the tumor growth inhibition (T/C %) for each treatment group compared to the vehicle control. Analyze body weight data to assess toxicity.
Conclusion
This compound is a promising, first-in-class pan-CLK inhibitor with a novel mechanism of action that targets the dysregulated splicing machinery in cancer cells. The robust preclinical data, demonstrating potent in vitro and in vivo anti-tumor activity, coupled with encouraging early clinical signals in heavily pretreated patient populations, underscore the therapeutic potential of this agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and explore its utility in various cancer contexts. As clinical development progresses, this compound may emerge as a valuable new therapeutic option for patients with cancers harboring splicing factor mutations or other dependencies on the CLK signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CLK Inhibitor this compound | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. | BioWorld [bioworld.com]
- 5. Decoding this compound: a comprehensive study of its R&D trends and its clinical results in 2024 AACR [synapse.patsnap.com]
- 6. Announces Interim Results of the Phase 1 Clinical Trial of CLK Inhibitor this compound at the 2022 ASCO Annual Meeting | News | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
The Role of CLK Kinases in Cancer Progression: A Technical Guide for Researchers
Executive Summary
Cdc2-like kinases (CLKs) are a family of dual-specificity protein kinases that play a central role in the regulation of pre-mRNA splicing, a fundamental process for gene expression. Comprising four members (CLK1, CLK2, CLK3, CLK4), these kinases phosphorylate serine/arginine-rich (SR) proteins, which are essential for the assembly of the spliceosome and the precise recognition of exons.[1][2] In recent years, a substantial body of evidence has implicated the dysregulation of CLK kinases in the progression of numerous cancers. Upregulation of CLKs is frequently observed in tumors of the breast, colon, prostate, and stomach, among others, and often correlates with poor patient prognosis.[3][4][5][6] The oncogenic activity of CLKs stems from their ability to modulate the alternative splicing of key genes involved in cell cycle control, survival, and apoptosis.[3][7] This alteration of the splicing landscape provides cancer cells with a distinct advantage, promoting proliferation and resistance to cell death.[8] Consequently, CLK kinases have emerged as highly promising therapeutic targets, with several small molecule inhibitors demonstrating significant anti-tumor activity in preclinical models.[5][9] This guide provides an in-depth overview of the molecular mechanisms by which CLK kinases contribute to cancer, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.
Introduction to CLK Kinases
The CLK Family
The CLK family consists of four highly conserved serine/threonine and tyrosine kinases: CLK1, CLK2, CLK3, and CLK4.[5] They are characterized by their ability to phosphorylate substrates on both serine/threonine and tyrosine residues, distinguishing them as dual-specificity kinases.[10] Their primary and most well-characterized function lies within the cell nucleus, where they act as master regulators of the splicing machinery.
Core Function: Regulation of pre-mRNA Splicing
The central function of CLK kinases is the phosphorylation of SR proteins.[1][2] SR proteins are critical components of the spliceosome that bind to specific RNA sequences, known as exonic splicing enhancers (ESEs), within pre-mRNAs.[7] Phosphorylation by CLKs is a crucial step that governs the subcellular localization of SR proteins and their ability to recruit core spliceosomal components to the correct splice sites.[1][7] This process ensures the accurate removal of introns and the joining of exons to produce mature messenger RNA (mRNA), which can then be translated into protein.[2] By controlling the activity of SR proteins, CLKs exert profound influence over both constitutive and alternative splicing, a mechanism that allows a single gene to encode multiple distinct protein isoforms.[2]
The Oncogenic Role of CLKs in Cancer
Dysregulation of alternative splicing is now recognized as a hallmark of cancer.[2][11] CLK kinases are frequently at the heart of this dysregulation, with their overexpression promoting a cancerous phenotype.
Upregulation and Prognostic Significance
Elevated expression of CLK kinases is a common feature across a wide range of malignancies.
-
CLK1 has been identified as a novel therapeutic target in gastric cancer.[12] High CLK1 expression in pancreatic cancer is associated with poor prognosis and promotes tumor growth and metastasis.[13]
-
CLK2 is amplified and overexpressed in a significant fraction of breast tumors and acts as an oncogenic kinase.[14][15] It is also upregulated in cancers like glioblastoma and prostate cancer.[3] High CLK2 expression can be a biomarker for sensitivity to CLK inhibitors, particularly in MYC-amplified breast cancers.[8][9]
-
CLK3 is significantly upregulated in digestive system cancers, including cholangiocarcinoma and colorectal cancer, where its high expression is associated with decreased overall survival and advanced tumor stage.[4][6][10]
Key Mechanisms in Cancer Progression
The pro-tumorigenic effects of CLK kinases are mediated through several interconnected mechanisms, primarily stemming from their ability to alter the splicing of critical cancer-related genes.
Alternative Splicing Modulation: By altering the phosphorylation state of SR proteins, overexpressed CLKs can reprogram the alternative splicing of numerous transcripts. This leads to the production of protein isoforms that favor cancer cell survival, proliferation, and metastasis.[2][7] For example, inhibition of CLKs can force the splicing of the anti-apoptotic gene MCL1 towards a non-functional isoform, thereby sensitizing cancer cells to apoptosis.[16] Similarly, splicing of genes involved in cell cycle progression (e.g., AURKA) and signaling (e.g., S6K, EGFR) can be disrupted by CLK inhibition.[7][8]
Cell Cycle and Apoptosis: CLK kinases play a direct role in cell cycle control and survival. Downregulation of CLK2 in breast cancer cells leads to an arrest in the G1 phase of the cell cycle and a slight increase in apoptosis.[14] Conversely, pharmacological inhibition of CLKs can induce a robust G2/M cell cycle arrest and trigger apoptosis in various cancer cell lines, including prostate and ovarian cancer.[3][16] This is achieved by altering the splicing and expression levels of anti-apoptotic proteins such as cIAP1/2, XIAP, and Mcl-1.[16]
Epithelial-Mesenchymal Transition (EMT): The loss of CLK2 function in luminal breast cancer cells has been shown to induce EMT, a process critical for cancer cell invasion and metastasis.[14][15] This is accompanied by a switch to mesenchymal splice variants of several genes, including ENAH (MENA).[14][15]
Crosstalk with Major Cancer Pathways: CLK kinases are deeply integrated with other major oncogenic signaling pathways.
-
MYC: Cancers driven by the MYC oncogene are particularly vulnerable to the inhibition of CLK2.[8][9] MYC activation renders cancer cells dependent on specific splicing programs, creating a synthetic lethal relationship with CLK inhibition.[9]
-
AKT: A potential self-regulatory loop between CLK2 and the PI3K/AKT pathway has been described, where CLK2 can be activated by AKT, although this interaction may be cell-type specific.[14]
-
Wnt & STAT3: CLK3 has been implicated in the Wnt signaling pathway in colon cancer and can promote colorectal cancer proliferation by activating IL-6/STAT3 signaling through the stabilization of JAK2.[6][10]
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, visualize the core mechanisms and experimental approaches related to CLK kinases in cancer.
References
- 1. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability | EMBO Molecular Medicine [link.springer.com]
- 2. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 3. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. oncotarget.com [oncotarget.com]
- 6. CLK3 positively promoted colorectal cancer proliferation by activating IL-6/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CLK2 blockade modulates alternative splicing compromising MYC‐driven breast tumors | EMBO Molecular Medicine [link.springer.com]
- 9. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. What are CLK2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Phosphoproteomic analysis identifies CLK1 as a novel therapeutic target in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CLK1/SRSF5 pathway induces aberrant exon skipping of METTL14 and Cyclin L2 and promotes growth and metastasis of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. CLK2 Is an Oncogenic Kinase and Splicing Regulator in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pan-CLK Inhibitor CTX-712: A Technical Overview of its Impact on Serine/Arginine-Rich Protein Phosphorylation and RNA Splicing
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTX-712, also known as Rogocekib, is a first-in-class, orally bioavailable, and selective small molecule inhibitor of CDC2-like kinases (CLKs).[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a core focus on its effects on the phosphorylation of serine/arginine-rich (SR) proteins and the subsequent impact on RNA splicing. Quantitative data from preclinical studies are summarized, and detailed overviews of key experimental methodologies are provided. This document aims to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the spliceosome in oncology and other diseases.
Introduction: Targeting the Spliceosome in Cancer
The precise regulation of pre-mRNA splicing is critical for normal cellular function, and its dysregulation is increasingly recognized as a hallmark of cancer.[4] Serine/arginine-rich (SR) proteins are essential splicing factors that play a pivotal role in the recognition of splice sites and the assembly of the spliceosome.[5] The function of SR proteins is tightly regulated by their phosphorylation status, which is controlled by two main families of kinases: SR protein kinases (SRPKs) and CDC2-like kinases (CLKs).[5]
CLKs, comprising CLK1, CLK2, CLK3, and CLK4, are dual-specificity kinases that phosphorylate SR proteins, thereby modulating their subcellular localization and activity.[5] In many cancers, aberrant splicing, driven by mutations in splicing factors or altered expression of kinases like CLKs, contributes to tumorigenesis.[6] This has positioned CLK inhibitors as a promising therapeutic strategy. This compound (Rogocekib) has emerged as a potent and selective pan-CLK inhibitor with demonstrated preclinical and early clinical anti-tumor activity.[2][7][8]
Mechanism of Action of this compound
This compound exerts its biological effects by directly inhibiting the kinase activity of CLK family members.[5] This inhibition prevents the phosphorylation of SR proteins, leading to a cascade of downstream events that ultimately result in cancer cell death.[5][7]
Inhibition of CLK Kinases
This compound is a highly potent inhibitor of all four CLK isoforms.[8] The inhibitory activity of this compound has been quantified through in vitro kinase assays, demonstrating nanomolar to sub-nanomolar potency.
Reduction of SR Protein Phosphorylation
By inhibiting CLKs, this compound leads to a dose-dependent reduction in the phosphorylation of multiple SR proteins.[7] This has been observed in various cancer cell lines and is a key pharmacodynamic marker of this compound activity. The inhibition of phosphorylation affects several members of the SR protein family, including SRSF2, SRSF3, SRSF4, and SRSF6.[8][9]
Alteration of RNA Splicing
The dephosphorylation of SR proteins disrupts their function in splice site selection, leading to widespread alterations in pre-mRNA splicing.[5] A predominant consequence of this compound treatment is the induction of exon skipping, a type of alternative splicing event where an exon is excluded from the mature mRNA.[8] This leads to the generation of aberrant transcripts, which can result in non-functional proteins or trigger nonsense-mediated decay, inducing cellular stress and apoptosis.[5]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data on the inhibitory activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against CLK Kinases
| Kinase Target | IC₅₀ (nM) |
| CLK1 | 0.69 |
| CLK2 | 0.46 |
| CLK3 | 3.4 |
| CLK4 | 8.1 |
Data sourced from a study by Chordia Therapeutics.[8]
Table 2: Cellular Potency of this compound on SR Protein Phosphorylation
| Phosphorylated SR Protein | Cell Line | IC₅₀ (nM) |
| p-SRSF4 (SRp75) | NCI-H1048 | 45.5 |
| p-SRSF6 (SRp55) | NCI-H1048 | 116.1 |
Data from the discovery of Rogocekib (this compound).[5]
Table 3: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| K562 | Human Myeloid Leukemia | 0.15 |
| MV-4-11 | Human Myeloid Leukemia | 0.036 |
| Primary AML Cells (average) | Acute Myeloid Leukemia | 0.078 |
Data from a study on myeloid neoplasms.[9]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified CLK family kinases.
Methodology Overview: A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LANCE Ultra kinase assay.[5]
-
Reaction Setup: Purified recombinant human CLK1, CLK2, CLK3, or CLK4 enzyme is incubated with a suitable substrate (e.g., a generic kinase substrate like Ulight™-poly-GT) and ATP in a kinase reaction buffer.
-
Compound Addition: A serial dilution of this compound is added to the reaction mixture.
-
Detection: After incubation, a europium-labeled anti-phospho-substrate antibody is added. The binding of this antibody to the phosphorylated substrate brings the europium donor and the Ulight™ acceptor into close proximity, generating a TR-FRET signal.
-
Data Analysis: The signal intensity is measured, and the IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Western Blot Analysis of SR Protein Phosphorylation
Objective: To assess the dose-dependent effect of this compound on the phosphorylation of SR proteins in cultured cells.
Methodology Overview:
-
Cell Culture and Treatment: Cancer cell lines (e.g., NCI-H1048) are cultured and treated with increasing concentrations of this compound for a specified duration.
-
Protein Extraction: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody that recognizes the phosphorylated forms of SR proteins (e.g., an anti-pan-phospho-SR antibody). A loading control antibody (e.g., anti-β-actin) is also used to ensure equal protein loading.
-
Signal Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry Analysis: The intensity of the bands corresponding to phosphorylated SR proteins is quantified and normalized to the loading control.
RNA Sequencing (RNA-Seq) and Splicing Analysis
Objective: To identify and quantify global changes in RNA splicing, particularly exon skipping, induced by this compound.
Methodology Overview:
-
Cell Treatment and RNA Extraction: Cells are treated with this compound or a vehicle control. Total RNA is then extracted using a standard method.
-
Library Preparation and Sequencing: mRNA is enriched from the total RNA, fragmented, and converted to cDNA. Sequencing adapters are ligated to the cDNA fragments, and the resulting library is sequenced using a high-throughput sequencing platform.
-
Data Analysis:
-
Read Alignment: The sequencing reads are aligned to a reference genome.
-
Splicing Analysis: Specialized bioinformatics tools are used to identify and quantify alternative splicing events, such as exon skipping, intron retention, and alternative 5' or 3' splice site usage.
-
Differential Splicing Analysis: The frequency of these events is compared between this compound-treated and control samples to identify significant changes.
-
Conclusion
This compound is a potent and selective pan-CLK inhibitor that effectively reduces the phosphorylation of SR proteins, leading to significant alterations in RNA splicing. This mechanism of action underlies its promising anti-tumor activity in preclinical models. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research into the therapeutic applications of this compound and the broader field of spliceosome-targeted therapies. As this compound progresses through clinical development, a deeper understanding of its effects on SR protein phosphorylation and RNA splicing will be crucial for identifying responsive patient populations and optimizing its therapeutic potential.
References
- 1. This compound, a Novel Clk Inhibitor Targeting Myeloid Neoplasms with SRSF2 Mutation | Semantic Scholar [semanticscholar.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Paper: Phase 1/2 Multicenter, Open-Label Study of this compound in Patients with Relapsed/Refractory Acute Myeloid Leukemia and Higher Risk Myelodysplastic Syndromes [ash.confex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Rogocekib (this compound): A Potent and Selective CLK Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chordiatherapeutics.com [chordiatherapeutics.com]
- 9. medchemexpress.com [medchemexpress.com]
Preclinical In-Vitro Profile of CTX-712: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTX-712, also known as Rogocekib, is a first-in-class, orally bioavailable, and selective small molecule inhibitor of the CDC2-like kinase (CLK) family.[1][2] CLK proteins are key regulators of the RNA splicing process, which is crucial for cell growth and is often dysregulated in various cancers.[2][3] By inhibiting CLK, this compound modulates RNA splicing, leading to anti-proliferative activity in various cancer models.[1][4] This technical guide provides a comprehensive overview of the preclinical in-vitro studies of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the kinase activity of the CLK family, which includes CLK1, CLK2, CLK3, and CLK4.[4] These kinases phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome, the cellular machinery responsible for RNA splicing.[3][5] Inhibition of CLK by this compound leads to reduced phosphorylation of SR proteins.[4] This alteration in the phosphorylation status of SR proteins disrupts the normal splicing process, leading to an accumulation of aberrant RNA, often through exon skipping.[3][6] The resulting deregulation of RNA and subsequent cellular stress can induce cancer cell death.[3]
Signaling Pathway
The mechanism of action of this compound involves the direct inhibition of CLK, which in turn affects the phosphorylation of SR proteins and the downstream process of RNA splicing. This can be visualized as a linear signaling pathway.
Caption: this compound inhibits CLK kinases, leading to aberrant RNA splicing and cancer cell death.
Quantitative Data
The in-vitro activity of this compound has been quantified through various assays, including kinase inhibition and cell proliferation assays. The following tables summarize the key findings.
Table 1: In-Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Kd (nM) |
| CLK1 | < 0.4[4] | 1.3[4] |
| CLK2 | 1.4[4][7] | 0.14[4] |
| CLK3 | 16[4] | 3.2[4] |
| CLK4 | - | 1.3[4] |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. A lower value indicates higher potency.
Table 2: In-Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Human Myeloid Leukemia | 0.15[7] |
| MV-4-11 | Human Myeloid Leukemia | 0.036[7] |
| Primary AML Cells | Acute Myeloid Leukemia | 0.078 (average)[7] |
IC50: Half-maximal inhibitory concentration in cell-based assays.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections provide generalized methodologies for key in-vitro experiments based on available information.
Kinase Inhibition Assay (Generalized Protocol)
This protocol outlines the general steps to determine the in-vitro inhibitory activity of this compound against CLK kinases.
Caption: A generalized workflow for determining the in-vitro kinase inhibitory activity of this compound.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the CLK enzyme, a suitable buffer, and the diluted this compound or vehicle control.
-
Initiation: Initiate the kinase reaction by adding the substrate (e.g., a generic kinase substrate or a specific SR protein-derived peptide) and ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that quantify the remaining ATP or fluorescence-based assays that detect the phosphorylated product.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (Generalized Protocol)
This protocol describes the general steps to assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., K562, MV-4-11) in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: After incubation, assess cell viability using a suitable method. Common methods include:
-
MTT Assay: Addition of MTT reagent, which is converted to formazan (B1609692) by metabolically active cells. The formazan is then solubilized, and the absorbance is measured.
-
Resazurin (AlamarBlue) Assay: Addition of resazurin, which is reduced to the fluorescent resorufin (B1680543) by viable cells. Fluorescence is then measured.
-
ATP-based Assay (e.g., CellTiter-Glo®): Lysis of cells to release ATP, which is then quantified using a luciferase-based reaction that produces luminescence.
-
-
Data Analysis: Normalize the viability of treated cells to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Western Blot Analysis of SR Protein Phosphorylation (Generalized Protocol)
This protocol outlines the general steps to detect changes in the phosphorylation of SR proteins in response to this compound treatment.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with this compound for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., bovine serum albumin (BSA) in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of an SR protein (e.g., anti-phospho-SRSF2). Also, probe a separate blot or strip and re-probe the same blot with an antibody against the total SR protein as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated SR protein levels to the total SR protein levels to determine the effect of this compound on phosphorylation.
Conclusion
The preclinical in-vitro data for this compound demonstrate its potent and selective inhibition of CLK kinases, leading to a clear mechanism of action involving the disruption of RNA splicing. This activity translates into significant anti-proliferative effects in various cancer cell lines, particularly those of hematological origin. The provided protocols offer a foundational framework for further investigation into the molecular pharmacology of this compound and similar compounds. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals working on novel cancer therapeutics targeting the spliceosome.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CLK Inhibitor this compound | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 4. Discovery of Rogocekib (this compound): A Potent and Selective CLK Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
In-Vivo Anti-Tumor Efficacy of Rogocekib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rogocekib (CTX-712) is a first-in-class, orally bioavailable small molecule inhibitor of CDC-like kinases (CLKs).[1] CLKs are key regulators of RNA splicing, a fundamental process in gene expression that is often dysregulated in cancer. By inhibiting CLKs, Rogocekib disrupts RNA splicing, leading to the accumulation of aberrant RNA and inducing stress in cancer cells, ultimately resulting in cell death.[2][3] Preclinical in-vivo studies have demonstrated the potent anti-tumor activity of Rogocekib in various cancer models, highlighting its potential as a novel therapeutic agent. This technical guide provides an in-depth overview of the in-vivo anti-tumor effects of Rogocekib, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanism of action.
Core Mechanism of Action: CLK Inhibition and Splicing Modulation
Rogocekib is a potent and selective pan-CLK inhibitor, targeting CLK1, CLK2, CLK3, and CLK4.[2] The primary mechanism of action involves the inhibition of the phosphorylation of serine/arginine-rich (SR) proteins by CLKs.[2][3] This inhibition leads to alterations in RNA splicing, primarily inducing exon skipping. The resulting accumulation of abnormally spliced RNA transcripts generates excessive stress on cancer cells, triggering apoptosis and inhibiting tumor growth.[2][3]
In-Vivo Anti-Tumor Efficacy Data
The anti-tumor effects of Rogocekib have been evaluated in various preclinical models. The following tables summarize the key quantitative data from these studies.
Table 1: Efficacy of Rogocekib in a Lung Cancer Xenograft Model
| Parameter | Details |
| Cancer Type | Small Cell Lung Cancer |
| Cell Line | NCI-H1048 |
| Animal Model | Nude Mice |
| Treatment | Rogocekib (oral administration) |
| Dosing Schedule | Twice daily, twice weekly for 14 days |
| Dosage Groups | 25 mg/kg, 37.5 mg/kg, 50 mg/kg |
| Efficacy Endpoint | Tumor Growth Inhibition |
| Results | - Dose-dependent anti-tumor effects observed.[4] - At 50 mg/kg, complete suppression of tumor growth was achieved.[2] - No significant body weight loss was reported.[4] |
Table 2: Efficacy of Rogocekib in Acute Myeloid Leukemia (AML) Patient-Derived Xenograft (PDX) Models
| Parameter | Details |
| Cancer Type | Acute Myeloid Leukemia (AML) |
| Animal Model | Immunodeficient Mice with Patient-Derived Xenografts |
| PDX Models | Including models with and without SRSF2 mutations |
| Treatment | Rogocekib (oral administration) |
| Dosing Schedule | Not explicitly stated, administered for two weeks |
| Dosage Groups | 6.25 mg/kg, 12.5 mg/kg |
| Efficacy Endpoint | Tumor size reduction and increased survival |
| Results | - Significant dose-dependent reduction in tumor volume in an SRSF2-mutated model.[1] - Improved survival rates in the SRSF2 P95L model.[1] - Demonstrated anti-leukemic efficacy in PDX AML models without spliceosome mutations. |
Detailed Experimental Protocols
NCI-H1048 Lung Cancer Xenograft Study
1. Cell Culture:
-
NCI-H1048 small cell lung cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 0.005 mg/ml Insulin, 0.01 mg/ml Transferrin, 30nM Sodium selenite, 10 nM Hydrocortisone, 10 nM beta-estradiol, and 2mM L-glutamine.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Animal Model:
-
Female athymic nude mice (6-8 weeks old) are used for tumor implantation.
-
Animals are allowed to acclimatize for at least one week prior to the study.
3. Tumor Implantation:
-
NCI-H1048 cells are harvested during the exponential growth phase and resuspended in a sterile solution (e.g., PBS or serum-free medium).
-
A suspension of 5 x 10^6 cells in approximately 100-200 µL is injected subcutaneously into the flank of each mouse.[5] Co-injection with Matrigel may be used to improve tumor formation.[5]
4. Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Rogocekib is formulated for oral administration. While the specific vehicle for Rogocekib is not publicly disclosed, a common vehicle for oral gavage in preclinical studies is a suspension in 0.5% methylcellulose (B11928114) or carboxymethylcellulose with 0.1-0.2% Tween 80 in water.[6]
-
Rogocekib is administered orally at doses of 25, 37.5, and 50 mg/kg, twice daily on a twice-weekly schedule for 14 days.[2]
-
The control group receives the vehicle only.
5. Monitoring and Endpoints:
-
Tumor volume is measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[7]
-
Animal body weight and general health are monitored regularly.
-
The primary efficacy endpoint is tumor growth inhibition at the end of the treatment period.
-
The study may be terminated when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed.
AML Patient-Derived Xenograft (PDX) Model Study
1. PDX Model Establishment:
-
Primary AML patient cells are obtained with informed consent.
-
Cells are thawed and prepared for injection. To improve engraftment, cells are immediately transferred to a large volume of pre-warmed medium with 20% FBS.[8]
-
Immunodeficient mice (e.g., NOD/SCID or NSG) are used as hosts.
-
Patient cells are injected intravenously (e.g., via tail vein) or subcutaneously.[8][9]
2. Engraftment and Monitoring:
-
Engraftment of human leukemic cells is monitored in the peripheral blood of the mice starting 3-4 weeks post-implantation.[8]
-
Once engraftment is confirmed, the leukemic cells can be serially passaged to expand the PDX model.
3. Treatment:
-
Mice with established AML PDX are randomized into treatment and control groups.
-
Rogocekib is administered orally at doses of 6.25 and 12.5 mg/kg for two weeks.[1]
-
The control group receives the vehicle.
4. Monitoring and Endpoints:
-
For subcutaneous models, tumor volume is measured as described above.
-
For disseminated leukemia models, disease progression is monitored by assessing the percentage of human CD45+ cells in peripheral blood or by in-vivo imaging if cells are transduced with a reporter gene.
-
Survival is a key endpoint.
-
The study is terminated based on disease burden or signs of morbidity.
Conclusion
Rogocekib has demonstrated significant and dose-dependent in-vivo anti-tumor efficacy in preclinical models of both solid and hematological malignancies. Its novel mechanism of action, targeting the spliceosome through CLK inhibition, represents a promising new therapeutic strategy. The data presented in this guide underscore the potential of Rogocekib as a potent anti-cancer agent, warranting its continued clinical development. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the in-vivo effects of Rogocekib and other splicing modulators.
References
- 1. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chordiatherapeutics.com [chordiatherapeutics.com]
- 3. oncotarget.com [oncotarget.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of CTX-712: A Pan-CLK Inhibitor for Hematologic Malignancies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
CTX-712 (also known as Rogocekib) is a first-in-class, orally bioavailable small molecule inhibitor targeting the CDC2-like kinase (CLK) family (CLK1, CLK2, CLK3, CLK4).[1][2] In hematologic malignancies such as Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), dysregulated RNA splicing is a frequent oncogenic driver, often linked to mutations in splicing factors like SF3B1, SRSF2, U2AF1, and ZRSR2.[1] this compound's mechanism of action directly addresses this vulnerability. By inhibiting CLK, it prevents the phosphorylation of serine/arginine-rich (SR) proteins, essential components of the spliceosome.[1][3][4] This disruption of the normal splicing process leads to an accumulation of aberrant RNA transcripts, primarily through exon skipping, inducing cellular stress and subsequent apoptosis in cancer cells.[3][4] Preclinical and clinical data have demonstrated the potential of this compound as a therapeutic agent in these diseases, showing anti-proliferative activity in vitro and significant anti-tumor effects in vivo, including in patient-derived xenograft (PDX) models.[1][4][5] This guide provides a comprehensive overview of the target validation for this compound in hematologic malignancies, detailing its mechanism of action, preclinical and clinical efficacy, and the experimental protocols used in its validation.
Mechanism of Action: Targeting the CLK-SR Protein Axis
The core of this compound's therapeutic rationale lies in its ability to modulate RNA splicing, a fundamental process frequently dysregulated in cancer.
The Role of CLK in RNA Splicing
CDC2-like kinases (CLKs) are a family of dual-specificity kinases that play a pivotal role in the regulation of pre-mRNA splicing.[1] They phosphorylate the SR family of proteins at serine residues within their arginine/serine-rich (RS) domains.[6] This phosphorylation is a critical step for the proper function of SR proteins, influencing their subcellular localization and their interaction with other components of the spliceosome to ensure accurate exon recognition and ligation.[6]
This compound's Inhibition of CLK and Downstream Effects
This compound acts as a potent, pan-CLK inhibitor.[1] By binding to and inhibiting the activity of CLK family kinases, it prevents the phosphorylation of SR proteins.[3][4] This leads to a cascade of events within the cancer cell:
-
Inhibition of SR Protein Phosphorylation: Treatment with this compound leads to a dose-dependent reduction in the phosphorylation of multiple SR proteins, including SRSF2, SRSF3, SRSF4, and SRSF6.[3][4][5]
-
Aberrant RNA Splicing: The dephosphorylation of SR proteins disrupts the normal functioning of the spliceosome, leading to widespread alterations in RNA splicing. The most common aberration observed is "exon skipping" or "exon exclusion," where exons are incorrectly omitted from the mature mRNA.[4]
-
Induction of Apoptosis: The accumulation of mis-spliced mRNA and the subsequent generation of non-functional or toxic proteins induce a state of cellular stress, ultimately triggering apoptosis and leading to cancer cell death.
The following diagram illustrates the signaling pathway targeted by this compound.
Caption: this compound inhibits CLK, preventing SR protein phosphorylation and causing aberrant splicing, leading to apoptosis.
Preclinical Validation of this compound
The anti-leukemic activity of this compound has been validated in a range of preclinical models, including in vitro cell line studies and in vivo patient-derived xenograft models.
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity against various human myeloid leukemia cell lines and primary AML cells.
| Cell Line/Primary Cells | IC50 (µM) | Reference |
| K562 | 0.15 | [3][4] |
| MV-4-11 | 0.036 | [3][4] |
| Primary AML Cells (average) | 0.078 | [3][4] |
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
The in vivo anti-tumor efficacy of this compound has been demonstrated in multiple AML PDX models, including those with and without mutations in the splicing factor SRSF2.
| PDX Model | Treatment | Outcome | Reference |
| AML with SRSF2 P95H mutation | This compound (6.25 mg/kg, oral, for two weeks) | Tumor volume at 2 weeks: 331 ± 64 mm³ (vs. 762 ± 147 mm³ for vehicle) | [4][5] |
| This compound (12.5 mg/kg, oral, for two weeks) | Tumor volume at 2 weeks: 39 ± 39 mm³ (vs. 762 ± 147 mm³ for vehicle); 4 out of 5 mice achieved complete remission. Median survival: 93.5 days (vs. 34.5 days for vehicle) | [4][5] | |
| AML with SRSF2 P95L mutation | This compound (high dose) | Significant reduction in tumor volume (P=0.0162) and improved survival (P=0.0030) | [7] |
| AML with FLT3, RAD21, RUNX1, WT1 mutations | This compound (high dose) | Dose-dependent reduction in subcutaneous tumors, achieving partial remission (P=0.0008) and significantly improved survival (P=0.0069) | [5] |
| AML with ASXL1, BCOR, TET2 mutations | This compound (high dose) | Strong reduction in leukemic cell burden (P=0.0027) and significantly improved survival (P=0.016) | [5] |
These studies indicate that this compound is effective in both SRSF2-mutated and non-mutated AML models, suggesting a broader applicability. The anti-leukemic effects of this compound were found to positively correlate with the degree of induced splicing alterations.[4]
Clinical Validation of this compound
This compound is currently being evaluated in Phase 1/2 clinical trials for patients with relapsed/refractory AML and higher-risk MDS.[6][8][9][10]
Phase 1 Study in Japan (jRCT2080224127)
A first-in-human Phase 1 study in Japan evaluated the safety and preliminary efficacy of this compound in patients with advanced malignancies, including a cohort with hematologic malignancies.[1][9][11]
| Patient Population | N | Dosing | Key Efficacy Results | Reference |
| AML | 12 | 70 mg or 105 mg twice a week | 3 CR (25.0%), 1 CRi (8.3%) | [1][12] |
| MDS | 2 | 70 mg or 105 mg twice a week | 1 CR (50.0%) | [1][12] |
| Total Hematologic Malignancies | 14 | Overall Response Rate: 42.9% (6/14) | [11][13] |
CR: Complete Remission; CRi: Complete Remission with incomplete hematologic recovery
The study also showed that patients with splicing factor mutations had a higher response rate (75%, 3 out of 4 patients).[14] The most common treatment-related adverse events were gastrointestinal, including diarrhea and nausea, which were generally manageable.[1][14]
Phase 1/2 Study in the United States (NCT05732103)
A multicenter, open-label, single-arm dose escalation and expansion study is ongoing in the United States to further assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with relapsed/refractory AML and higher-risk MDS.[6][9][10][15]
Experimental Protocols
This section provides an overview of the key experimental methodologies used for the target validation of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the anti-proliferative effects of this compound on hematologic malignancy cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed hematologic malignancy cells (e.g., K562, MV-4-11) in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot for Phosphorylated SR Proteins
This method is used to confirm the on-target effect of this compound by measuring the phosphorylation status of SR proteins.
Protocol:
-
Cell Lysis: Treat cells with this compound for a defined period, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated SR proteins (e.g., anti-phospho-SR antibody, clone 1H4).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated SR proteins in treated versus untreated cells.
RNA Sequencing for Splicing Analysis
RNA sequencing (RNA-seq) is employed to globally assess the changes in RNA splicing induced by this compound.
Caption: Workflow for RNA sequencing to analyze splicing changes induced by this compound.
Protocol:
-
RNA Isolation: Extract high-quality total RNA from this compound-treated and control cells.
-
Library Preparation: Prepare sequencing libraries from the RNA, which typically involves mRNA selection, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Bioinformatic Analysis:
-
Align the sequencing reads to a reference genome.
-
Use specialized software (e.g., MISO, rMATS) to identify and quantify alternative splicing events, such as skipped exons, retained introns, and alternative 5' or 3' splice sites.
-
Compare the splicing patterns between this compound-treated and control samples to identify drug-induced changes.
-
In Vivo Patient-Derived Xenograft (PDX) Model
PDX models are used to evaluate the anti-tumor efficacy of this compound in a more clinically relevant setting.
Protocol:
-
Model Establishment: Engraft primary AML patient cells into immunodeficient mice (e.g., NSG mice).
-
Tumor Growth: Monitor the mice for successful engraftment and tumor growth.
-
Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound orally at specified doses and schedules.
-
Efficacy Assessment:
-
Measure tumor volume regularly.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, harvest tumors for further analysis (e.g., pharmacodynamic markers).
-
In survival studies, monitor the mice until a predetermined endpoint.
-
-
Data Analysis: Compare tumor growth inhibition and survival rates between the treated and control groups.
Conclusion
The target of this compound, the CLK family of kinases, is a well-validated therapeutic target in hematologic malignancies characterized by dysregulated RNA splicing. The mechanism of action, involving the inhibition of SR protein phosphorylation and subsequent disruption of RNA splicing, is supported by robust preclinical data. Early clinical trial results are promising, demonstrating a manageable safety profile and encouraging anti-leukemic activity, particularly in patients with splicing factor mutations. The comprehensive data package, from in vitro potency to in vivo efficacy in patient-derived models and clinical responses, strongly supports the continued development of this compound as a novel therapeutic agent for patients with AML and MDS. Further investigation in ongoing clinical trials will be crucial to fully define its therapeutic potential and patient selection biomarkers.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. benchchem.com [benchchem.com]
- 7. CIViC - Clinical Interpretation of Variants in Cancer [civicdb.org]
- 8. Dosing of CLK Inhibitor this compound Starts in Patients with Relapsed or Refractory AML or MDS in the U.S. [einpresswire.com]
- 9. Decoding this compound: a comprehensive study of its R&D trends and its clinical results in 2024 AACR [synapse.patsnap.com]
- 10. Facebook [cancer.gov]
- 11. chordiatherapeutics.com [chordiatherapeutics.com]
- 12. chordiatherapeutics.com [chordiatherapeutics.com]
- 13. A Study of this compound in Relapsed/Refractory Acute Myeloid Leukemia and Higher Risk Myelodysplastic Syndromes [clin.larvol.com]
- 14. The Protein Kinase Clk/Sty Directly Modulates SR Protein Activity: Both Hyper- and Hypophosphorylation Inhibit Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability | EMBO Molecular Medicine [link.springer.com]
The Impact of CTX-712 on RNA Deregulation Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTX-712, also known as Rogocekib, is a first-in-class, orally bioavailable, small molecule inhibitor of the CDC-like kinase (CLK) family. By targeting CLK, this compound disrupts the normal process of RNA splicing, a critical step in gene expression. This interference leads to an accumulation of aberrant RNA transcripts and induces a state of "RNA deregulation stress" within cancer cells, ultimately triggering cell death. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key preclinical and clinical data, outlines relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows.
Introduction to RNA Deregulation Stress and this compound
RNA splicing is a fundamental cellular process that removes non-coding introns from pre-messenger RNA (pre-mRNA) and ligates the coding exons to produce mature mRNA. This process is orchestrated by the spliceosome, a dynamic complex of small nuclear RNAs and proteins. The serine/arginine-rich (SR) family of proteins are key splicing factors that play a crucial role in exon recognition and splice site selection. The function of SR proteins is tightly regulated by phosphorylation, primarily by the CLK family of kinases (CLK1, CLK2, CLK3, and CLK4).
In many cancers, the machinery of RNA splicing is dysregulated, leading to the production of aberrant splice variants that can promote tumor growth, metastasis, and therapeutic resistance. This compound is a potent and selective pan-CLK inhibitor that has been developed to exploit this vulnerability. By inhibiting CLK, this compound prevents the phosphorylation of SR proteins, leading to widespread splicing alterations, most notably exon skipping. This disruption of normal RNA processing induces a state of RNA deregulation stress, which is preferentially toxic to cancer cells that are highly dependent on active and accurate splicing.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of CLK isoforms. This inhibition sets off a cascade of events within the cell, culminating in apoptosis.
Signaling Pathway
The core mechanism of this compound involves the disruption of the CLK-SR protein signaling axis, which is essential for proper RNA splicing.
Caption: this compound inhibits CLK, preventing SR protein phosphorylation and causing aberrant splicing, leading to apoptosis.
Quantitative Data
The efficacy of this compound has been evaluated in a range of preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| CLK1 | < 0.4 |
| CLK2 | 1.4 |
| CLK3 | 16 |
Data from preclinical studies. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: In Vitro Cell Proliferation Inhibition by this compound
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myeloid Leukemia | 0.15 |
| MV-4-11 | Acute Myeloid Leukemia | 0.036 |
| Primary AML Cells | Acute Myeloid Leukemia | 0.078 (average) |
IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation.[1]
Table 3: In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model (SRSF2 P95H Mutant)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 14) |
| Vehicle | - | 762 ± 147 |
| This compound | 6.25 | 331 ± 64 |
| This compound | 12.5 | 39 ± 39 |
Data from a preclinical study in a mouse model with a splicing factor mutation.
Table 4: Phase 1 Clinical Trial Results in Relapsed/Refractory Hematologic Malignancies
| Patient Population | Number of Patients | Overall Response Rate (%) | Complete Remission (%) |
| AML/MDS | 14 | 42.9 | 28.6 (4 patients) |
| Patients with Splicing Mutations | 4 | 75 | - |
Data as of July 5, 2024, from the Japanese Phase 1 clinical trial.[2]
Experimental Protocols
The following sections describe the general methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Assay (LANCE Ultra TR-FRET)
This assay is used to determine the inhibitory activity of this compound against specific CLK kinases.
Caption: Workflow for an in vitro kinase assay to measure this compound inhibitory activity.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare solutions of the target CLK enzyme, a ULight-labeled peptide substrate, and ATP in kinase buffer. Prepare a solution of Europium-labeled anti-phospho-substrate antibody in detection buffer.
-
Kinase Reaction: In a 384-well plate, add the CLK enzyme, followed by the this compound dilutions. Initiate the kinase reaction by adding a mixture of the ULight-labeled substrate and ATP.
-
Incubation: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.
-
Stopping the Reaction: Add EDTA to the wells to chelate Mg2+ and stop the kinase reaction.
-
Detection: Add the Europium-labeled antibody to the wells. This antibody specifically binds to the phosphorylated substrate.
-
Second Incubation: Incubate at room temperature to allow for antibody-substrate binding.
-
Measurement: Read the plate using a TR-FRET plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Plot the signal against the log of the this compound concentration and fit to a dose-response curve to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture after treatment with this compound.
Protocol:
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of ATP, which indicates the number of metabolically active (viable) cells.
-
Data Analysis: Normalize the data to the vehicle control and plot against the log of the this compound concentration to calculate the IC50 value.
Western Blot for Phosphorylated SR Proteins
This technique is used to visualize the effect of this compound on the phosphorylation of SR proteins.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated SR proteins.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
RNA Sequencing for Splicing Analysis
RNA-seq is employed to globally assess the changes in RNA splicing induced by this compound.
Caption: Workflow for RNA sequencing to analyze alternative splicing events induced by this compound.
Protocol:
-
Sample Preparation: Treat cells with this compound or a vehicle control. Extract high-quality total RNA.
-
Library Preparation: Prepare sequencing libraries from the RNA. This typically involves poly(A) selection to enrich for mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Splicing Analysis: Use specialized bioinformatics tools to identify and quantify alternative splicing events, such as exon skipping, intron retention, and alternative splice site usage.
-
Differential Splicing: Compare the splicing patterns between this compound-treated and control samples to identify significant changes.
-
Clinical Development
This compound is currently being evaluated in clinical trials for both solid tumors and hematologic malignancies. Phase 1 studies have demonstrated a manageable safety profile and promising anti-tumor activity, particularly in patients with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), and especially in those with mutations in splicing factor genes.[2][3] Ongoing and future studies will further define the efficacy and patient populations most likely to benefit from this compound therapy.
Conclusion
This compound represents a novel therapeutic approach that targets the fundamental process of RNA splicing. By inducing RNA deregulation stress, this compound has shown significant anti-tumor activity in preclinical models and early clinical trials. The continued development of this compound and other splicing modulators holds promise for the treatment of a variety of cancers, particularly those with underlying dysregulation of the splicing machinery. This technical guide provides a foundational understanding of the science and data behind this innovative therapeutic agent.
References
Unraveling the Molecular Architecture and Mechanism of CTX-712: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the chemical structure, mechanism of action, and preclinical efficacy of CTX-712, also known as Rogocekib. This compound is a first-in-class, orally bioavailable, and highly potent pan-inhibitor of CDC-like kinases (CLKs), a family of dual-specificity protein kinases that play a crucial role in the regulation of RNA splicing. Dysregulation of RNA splicing is increasingly recognized as a hallmark of various cancers, making CLK a compelling therapeutic target.
Chemical Structure and Properties
This compound (Rogocekib) is a synthetic organic small molecule. Its chemical formula is C₁₉H₁₇FN₈O₂ with a molecular weight of 408.40 g/mol . The structure features a 1H-imidazo[4,5-b]pyridine scaffold.
IUPAC Name: (R)-2-(1-fluoroethyl)-5-((6-(4-methoxypyrrolo[2,1-f][1][2][3]triazin-5-yl)-2-methyl-1H-imidazo[4,5-b]pyridin-1-yl)methyl)-1,3,4-oxadiazole[4]
Mechanism of Action: Targeting the Spliceosome through CLK Inhibition
This compound exerts its anti-neoplastic effects by inhibiting the kinase activity of the CLK family, which includes CLK1, CLK2, CLK3, and CLK4. These kinases are critical for the phosphorylation of serine/arginine-rich (SR) proteins, which are essential components of the spliceosome, the cellular machinery responsible for RNA splicing.
By inhibiting CLKs, this compound prevents the phosphorylation of SR proteins.[1][5] This disruption of the normal phosphorylation cycle of SR proteins leads to global alterations in RNA splicing, predominantly causing exon skipping.[5] The accumulation of these aberrant RNA transcripts induces cellular stress, ultimately leading to cancer cell death.[5]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Kinase and Cell Line Inhibition
| Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) |
| CLK1 | 0.69 | K562 (CML) | 0.15 |
| CLK2 | 0.46 | MV-4-11 (AML) | 0.036 |
| CLK3 | 3.4 | Primary AML cells | 0.078 (average) |
| CLK4 | 8.1 | NCI-H1048 (SCLC) | 0.075 (GI₅₀) |
| DYRK1A | 1.1 | ||
| DYRK1B | 1.3 | ||
| Data sourced from[1][6][7] |
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Dosing Schedule | Outcome |
| NCI-H1048 (SCLC) | 25, 37.5, 50 mg/kg, PO, BID, twice weekly for 14 days | Significant, dose-dependent antitumor effects. T/C value of 6.2% at 50 mg/kg on day 14.[6][7] |
| SRSF2 mutant PDX (AML) | 6.25, 12.5 mg/kg, PO, for two weeks | Significant dose-dependent tumor reduction and increased survival.[1] |
| PO: Per os (by mouth), BID: Bis in die (twice a day), T/C: Treatment/Control |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro CLK2 Kinase Inhibition Assay (LANCE Ultra TR-FRET)
This protocol is a representative method based on the LANCE Ultra Kinase Assay platform.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X working solution of recombinant CLK2 enzyme in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a 4X working solution of ULight™-labeled peptide substrate in kinase buffer.
-
Prepare a 4X working solution of ATP in kinase buffer. The final ATP concentration should be at or near the Kₘ for CLK2.
-
Perform serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute in kinase buffer to create 4X working solutions.
-
Prepare a 4X stop solution containing EDTA in LANCE Detection Buffer.
-
Prepare a 4X detection solution containing a Europium-labeled anti-phospho-substrate antibody in LANCE Detection Buffer.
-
-
Kinase Reaction:
-
In a 384-well microplate, add 2.5 µL of the 4X this compound dilution.
-
Add 2.5 µL of the 4X ULight-peptide substrate.
-
Add 5 µL of the 2X CLK2 enzyme solution.
-
Initiate the reaction by adding 2.5 µL of the 4X ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 5 µL of the 4X EDTA stop solution.
-
Incubate for 5 minutes at room temperature.
-
Add 5 µL of the 4X Eu-antibody detection solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm. The ratio of these signals is used to calculate the degree of substrate phosphorylation.
-
Western Blot Analysis of Phosphorylated SR Proteins
This protocol is a representative method for analyzing the phosphorylation status of SR proteins in cell lysates.
Methodology:
-
Cell Culture and Lysis:
-
Culture NCI-H1048 cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated SR proteins (e.g., anti-pan-phospho-SR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
NCI-H1048 Xenograft Model
This protocol outlines a representative in vivo efficacy study.
Methodology:
-
Cell Implantation:
-
Harvest NCI-H1048 cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of RPMI-1640 and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., female athymic nude mice).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired doses (e.g., 25, 37.5, and 50 mg/kg) on a specified schedule (e.g., twice daily, twice a week). The vehicle control group receives the formulation without the active compound.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).
-
Calculate the tumor growth inhibition (TGI) or the ratio of the mean tumor volume of the treated group to the control group (T/C) to assess efficacy.
-
Conclusion
This compound (Rogocekib) is a promising, orally bioavailable pan-CLK inhibitor with a well-defined mechanism of action centered on the disruption of RNA splicing. Its potent in vitro and in vivo anti-tumor activity, particularly in models with splicing factor mutations, underscores its potential as a novel therapeutic agent for a range of malignancies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and clinical development of this compound and other modulators of the spliceosome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rogocekib (this compound) | CLK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. pubs.acs.org [pubs.acs.org]
CTX-712: A Potent and Selective Pan-CLK Inhibitor for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity, mechanism of action, and experimental evaluation of CTX-712 (also known as Rogocekib), a first-in-class, orally bioavailable small molecule inhibitor of CDC-like kinases (CLKs). Dysregulation of RNA splicing is a critical feature in various cancers, making the spliceosome and its regulatory kinases attractive targets for therapeutic intervention. This compound targets the CLK family of kinases, which are key regulators of the splicing process through their phosphorylation of serine/arginine-rich (SR) proteins.
Introduction to this compound and the CLK Kinase Family
The CDC-like kinase (CLK) family consists of four dual-specificity protein kinases (CLK1, CLK2, CLK3, and CLK4) that play a crucial role in the regulation of RNA splicing.[1][2] These kinases phosphorylate SR proteins, which are essential components of the spliceosome machinery responsible for recognizing and defining exons.[1][3] In many cancers, mutations in splicing factors or the aberrant activity of kinases like CLKs lead to dysregulated mRNA splicing, producing oncogenic protein isoforms that drive tumor growth and survival.[3][4]
This compound is a potent and selective pan-CLK inhibitor that binds to and inhibits the activity of CLK family kinases.[1][5] By inhibiting CLKs, this compound prevents the phosphorylation of SR proteins, leading to global alterations in RNA splicing, predominantly exon skipping.[1][4] This disruption of the normal splicing process can induce cancer cell death and has shown significant anti-tumor activity in preclinical models and early-phase clinical trials.[1][2][6]
Biochemical Selectivity and Potency of this compound
This compound has demonstrated high potency against the CLK kinase family. Biochemical assays have been employed to determine its inhibitory activity (IC50) and binding affinity (Kd) against the four CLK isoforms.
| Kinase Target | IC50 (nM) | Kd (nM) |
| CLK1 | < 0.4 - 0.69 | 1.3 |
| CLK2 | 0.46 - 1.4 | 0.14 |
| CLK3 | 3.2 - 16 | 3.2 |
| CLK4 | 8.1 | 1.3 |
| DYRK1A | 1.1 | Not Reported |
| DYRK1B | 1.3 | Not Reported |
Data compiled from multiple sources.[2][7]
The data reveals that this compound is a highly potent inhibitor of CLK1 and CLK2, with slightly less but still significant activity against CLK3 and CLK4.[2][7] Notably, this compound also exhibits inhibitory activity against the DYRK family of kinases, which should be considered in the interpretation of its biological effects.[2]
Mechanism of Action: From CLK Inhibition to Splicing Modulation
The primary mechanism of action of this compound involves the direct inhibition of CLK kinases, which sets off a cascade of events culminating in altered RNA splicing.
Caption: Mechanism of action of this compound.
This compound inhibits the phosphorylation of SR proteins by the CLK kinase family.[1] This leads to an accumulation of aberrant RNA, primarily through the induction of exon skipping, which in turn can generate excessive RNA deregulation stress and induce cancer cell death.[1]
Experimental Protocols
The following sections outline the general methodologies used to characterize the selectivity and cellular activity of this compound.
Biochemical Kinase Assays
Objective: To determine the in vitro potency (IC50) and binding affinity (Kd) of this compound against a panel of purified kinases.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human CLK kinases (CLK1, CLK2, CLK3, CLK4) and other kinases of interest are expressed and purified. A suitable substrate, often a synthetic peptide derived from a known SR protein sequence, is prepared.
-
Assay Reaction: The kinase, substrate, and ATP are combined in a buffer solution. For IC50 determination, a serial dilution of this compound is added to the reaction mixture.
-
Detection: The kinase reaction is allowed to proceed for a defined period, and the extent of substrate phosphorylation is measured. Common detection methods include radiometric assays (measuring the incorporation of 32P-ATP) or fluorescence-based assays.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the data to a dose-response curve. For Kd determination, techniques such as Kinase-Glo®, TR-FRET, or surface plasmon resonance are typically employed.
Cellular Assays for Target Engagement
Objective: To confirm that this compound inhibits the phosphorylation of SR proteins in a cellular context.
General Protocol (Western Blotting):
-
Cell Culture and Treatment: Cancer cell lines (e.g., human myeloid cell lines K562 and MV-4-11) are cultured under standard conditions.[8] The cells are then treated with varying concentrations of this compound for a specified duration.
-
Protein Extraction: Following treatment, cells are lysed to extract total cellular proteins.
-
Western Blotting: Protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated forms of various SR proteins (e.g., p-SRSF2, p-SRSF3, p-SRSF4, p-SRSF6) and total SR proteins as a loading control.[4][8][9]
-
Detection and Analysis: A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used, and the protein bands are visualized using a chemiluminescent substrate. The intensity of the phosphorylated SR protein bands is quantified and normalized to the total SR protein levels to determine the dose-dependent effect of this compound on SR protein phosphorylation.
Experimental and logical Workflows
The development and characterization of a kinase inhibitor like this compound follow a logical progression from biochemical characterization to cellular and in vivo validation.
References
- 1. CLK Inhibitor this compound | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Chordia Therapeutics Announces Interim Results of the Phase 1 Clinical Trial of CLK Inhibitor this compound at the 2022 ASCO Annual Meeting [prnewswire.com]
- 7. | BioWorld [bioworld.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
The link between splicing factor mutations and CTX-712 efficacy
An In-Depth Technical Guide: Unraveling the Link Between Splicing Factor Mutations and CTX-712 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dysregulation of RNA splicing is a hallmark of various cancers, particularly myeloid neoplasms like myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Recurrent, heterozygous mutations in key splicing factor genes (e.g., SF3B1, SRSF2, U2AF1, ZRSR2) create a unique dependency on the remaining wild-type splicing machinery, offering a therapeutic window. This compound (rogocekib) is a first-in-class, orally available, small molecule inhibitor of CDC-like kinases (CLK), which are crucial regulators of the splicing process. This technical guide synthesizes the preclinical and clinical evidence demonstrating that the efficacy of this compound is strongly correlated with the presence of splicing factor mutations. We detail the mechanism of action, present quantitative data from key studies, outline experimental protocols, and provide visual workflows to elucidate this critical link.
Introduction: Targeting the Spliceosome in Cancer
RNA splicing, the process of removing introns and ligating exons from pre-mRNA, is catalyzed by the spliceosome, a complex machinery of small nuclear RNAs and proteins.[1] Splicing factors ensure the fidelity of this process. In many cancers, this intricate mechanism is compromised.[2] Genetic alterations can occur in cis, affecting specific mRNA sequences, or in trans, by mutating the splicing factors themselves.[2]
Mutations in splicing factor genes are especially prevalent in myeloid neoplasms, occurring in over 40% of MDS and 10-20% of AML cases.[3][4] These mutations are typically heterozygous, mutually exclusive, and alter the splicing preferences of the cell, leading to the production of aberrant transcripts that can drive oncogenesis.[2][5] This dependency on the remaining functional spliceosome creates a vulnerability that can be exploited therapeutically.[5] this compound is a potent and selective inhibitor of the CLK family of kinases (CLK1/2/3/4), which are essential for the phosphorylation and function of serine/arginine-rich (SR) splicing factors.[1][6] By disrupting this process, this compound induces global splicing alterations, leading to synthetic lethality in cancer cells already compromised by splicing factor mutations.
Mechanism of Action: this compound as a Splicing Modulator
This compound's primary mechanism of action is the inhibition of CLK family kinases.[1][7]
-
CLK and SR Protein Phosphorylation: In normal cellular processes, CLK kinases phosphorylate the SR domain of SR proteins (such as SRSF2, SRSF3, SRSF4, and SRSF6).[8][9]
-
Role of Phosphorylated SR Proteins: This phosphorylation is a critical step that enables SR proteins to facilitate the recognition of exons and the assembly of the spliceosome on pre-mRNA, ensuring proper splicing.[1]
-
Inhibition by this compound: this compound binds to and inhibits CLK kinases, preventing the phosphorylation of SR proteins.[7][10]
-
Consequence of Inhibition: The resulting hypo-phosphorylated SR proteins are dysfunctional. This leads to widespread splicing alterations, most commonly exon skipping (also known as cassette exon exclusion).[8][11]
-
Induction of Cell Death: The accumulation of aberrant, non-functional RNA transcripts induces a state of "RNA deregulation stress," which ultimately triggers apoptosis in cancer cells.[1]
Preclinical Efficacy Data
Preclinical studies have consistently demonstrated the potent anti-leukemic activity of this compound, particularly in models harboring splicing factor mutations.
In Vitro Activity
This compound shows strong inhibitory effects on the proliferation of various human myeloid leukemia cell lines and primary patient samples.
| Cell Type | IC₅₀ Value (µM) | Citation |
| K562 (Human Myeloid Cell Line) | 0.15 | [11] |
| MV-4-11 (Human Myeloid Cell Line) | 0.036 | [11] |
| Primary AML Cells (Average of 79 samples) | 0.078 | [11] |
In Vivo Xenograft Models
Studies using cell line-derived and patient-derived xenograft (PDX) models in mice have confirmed the in vivo efficacy of this compound.
Isogenic Cell Line-Derived Xenografts: Models using isogenic cells (identical except for a specific mutation) show that cells with splicing factor mutations are significantly more sensitive to this compound than their wild-type counterparts.
| Cell Line / Mutation | This compound Dose (mg/kg) | T/C Ratio (%)* | Citation |
| SF3B1 Wild-Type | 6.25 | 61.5 | [6] |
| SF3B1 Mutant (K700E) | 6.25 | 21.8 | [6] |
| SF3B1 Wild-Type | 12.5 | 18.5 | [6] |
| SF3B1 Mutant (K700E) | 12.5 | 3.1 | [6] |
| SRSF2 Wild-Type | 6.25 | 66.3 | [6] |
| SRSF2 Mutant (P95H) | 6.25 | 7.1 | [6] |
| SRSF2 Wild-Type | 12.5 | < 0 | [6] |
| SRSF2 Mutant (P95H) | 12.5 | < 0 | [6] |
Patient-Derived Xenografts (PDX): this compound has demonstrated significant, dose-dependent anti-tumor effects in multiple PDX models, with particularly striking results in a model with an SRSF2 mutation.
| PDX Model Mutation(s) | This compound Dose (mg/kg) | Outcome | Citation |
| SRSF2 P95H Mutant | 12.5 (High Dose) | Complete remission in 4 of 5 mice; Significant tumor volume reduction (p=0.0014) and improved survival (p=0.015). | [12][13] |
| SRSF2 P95H Mutant | 6.25 (Low Dose) | Significant tumor volume reduction (p=0.028). | [13] |
| U2AF1 Mutant | Not specified | Increased survival rate compared to vehicle. | [6] |
| Multiple mutations incl. U2AF1 | Not specified | One model was refractory to treatment. | [12] |
Notably, the anti-leukemic effects of this compound were found to positively correlate with the degree of altered splicing induced by the drug, suggesting that the extent of splicing changes could serve as a pharmacodynamic biomarker.[8][11]
References
- 1. CLK Inhibitor this compound | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Chordia Research Memo (4): this compound is conducting clinical trials targeting acute myeloid leukemia in the USA (1) [news.futunn.com]
- 4. mcb.uconn.edu [mcb.uconn.edu]
- 5. Targeting splicing factors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Facebook [cancer.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of Rogocekib (this compound): A Potent and Selective CLK Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the Therapeutic Potential of this compound in Myeloid Neoplasms with Splicing Factor Mutations [synapse.patsnap.com]
- 13. ashpublications.org [ashpublications.org]
Methodological & Application
Application Notes and Protocols for In-Vitro Studies of CTX-712
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTX-712, also known as Rogocekib, is a first-in-class, orally bioavailable, and selective pan-inhibitor of CDC2-like kinases (CLKs).[1][2] CLKs are key regulators of the RNA splicing process, and their inhibition by this compound leads to aberrant splicing, accumulation of mis-spliced RNA, and subsequent cancer cell death.[1][2] These application notes provide detailed protocols for in-vitro studies of this compound, focusing on its dosage for cell line studies, and methodologies for key experiments to assess its efficacy and mechanism of action.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of serine/arginine-rich (SR) proteins.[1] SR proteins are essential splicing factors that, when phosphorylated by CLKs, facilitate the recognition and selection of exons during pre-mRNA splicing. By inhibiting CLKs, this compound prevents this phosphorylation, leading to exon skipping and the production of aberrant mRNA transcripts. This disruption of normal RNA processing induces cellular stress and apoptosis in cancer cells.
Data Presentation: this compound IC50 Values in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.036[3][4] |
| Primary AML Cells | Acute Myeloid Leukemia | 0.078 (average)[3][4] |
| K562 | Chronic Myeloid Leukemia | 0.15[3][4] |
| THP1 | Acute Monocytic Leukemia | Not explicitly quantified, but showed strong inhibition of SR protein phosphorylation[5][6] |
| NCI-H1048 | Small Cell Lung Cancer | IC50 for p-SRSF4 and p-SRSF6 were 45.5 nM and 116.1 nM, respectively[7] |
| HCT-116 | Colorectal Carcinoma | Not explicitly quantified, but used in studies demonstrating the role of SR proteins in regulating CLK1 splice variants[8] |
Signaling Pathway Diagram
References
- 1. CLK Inhibitor this compound | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 2. Announces Interim Results of the Phase 1 Clinical Trial of CLK Inhibitor this compound at the 2022 ASCO Annual Meeting | News | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a Novel Clk Inhibitor Targeting Myeloid Neoplasms with SRSF2 Mutation | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing CTX-712 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to CTX-712
This compound is a first-in-class, orally bioavailable, small molecule inhibitor of CDC2-like kinases (CLKs).[1][2][3] As a pan-CLK inhibitor, it targets CLK1, CLK2, CLK3, and CLK4.[4][5] CLKs are key regulators of the RNA splicing process, a critical step in gene expression.[1][6] They phosphorylate serine/arginine-rich (SR) proteins, which are essential for the proper assembly and function of the spliceosome.[1][6] By inhibiting CLKs, this compound prevents the phosphorylation of SR proteins, leading to aberrant RNA splicing, often resulting in exon skipping.[1][7] This disruption of normal splicing induces stress and ultimately leads to the death of cancer cells.[1] Preclinical studies have demonstrated the anti-tumor activity of this compound in various xenograft models, particularly those for myeloid neoplasms such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[4][7][8]
These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.
This compound Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effect by targeting the RNA splicing machinery. The diagram below illustrates the signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Xenograft Model Establishment and this compound Administration
This protocol outlines the establishment of both CDX and PDX models and the subsequent administration of this compound.
Experimental Workflow:
Materials:
-
Cancer cell lines (e.g., K562, MV-4-11 for AML) or patient-derived tumor tissue.
-
Immunodeficient mice (e.g., NOD/SCID, NSG).
-
This compound.
-
Vehicle control (e.g., as recommended by the supplier, or a standard vehicle like 0.5% methylcellulose).
-
Matrigel (optional, for CDX).
-
Standard animal husbandry equipment.
-
Calipers for tumor measurement.
Procedure:
-
Cell Line-Derived Xenograft (CDX) Model:
-
Culture selected cancer cell lines (e.g., K562, MV-4-11) according to standard protocols.[7]
-
Harvest cells and resuspend in sterile PBS or culture medium, optionally mixed with Matrigel.
-
Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.
-
-
Patient-Derived Xenograft (PDX) Model:
-
Obtain fresh tumor tissue from consenting patients under ethically approved protocols.
-
Implant small tumor fragments (2-3 mm³) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a volume of approximately 100-200 mm³, randomize mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare this compound in the appropriate vehicle at the desired concentrations.
-
Administer this compound orally (e.g., by gavage) at doses such as 6.25 mg/kg, 12.5 mg/kg, or 25 mg/kg, once daily or on an alternative schedule based on the study design.[4][7][8]
-
Administer the vehicle to the control group.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.
-
At the endpoint, euthanize mice and collect tumors and other relevant tissues for further analysis.
-
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| 1 | Vehicle | - | 10 | |||
| 2 | This compound | 6.25 | 10 | |||
| 3 | This compound | 12.5 | 10 | |||
| 4 | This compound | 25 | 10 |
Western Blot Analysis of Phosphorylated SR Proteins
This protocol is for assessing the pharmacodynamic effects of this compound by measuring the phosphorylation status of its direct targets, the SR proteins.
Procedure:
-
Tumor Lysate Preparation:
-
Excise tumors from treated and control mice and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 30-50 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-phospho-SRSF2
-
Anti-SRSF2 (total)
-
Anti-phospho-SRSF3
-
Anti-phospho-SRSF4
-
Anti-phospho-SRSF6
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Data Presentation:
| Treatment Group | p-SRSF2 / Total SRSF2 (relative to Vehicle) | p-SRSF3 / Total SRSF3 (relative to Vehicle) | p-SRSF4 / Total SRSF4 (relative to Vehicle) | p-SRSF6 / Total SRSF6 (relative to Vehicle) |
| Vehicle | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (6.25 mg/kg) | ||||
| This compound (12.5 mg/kg) | ||||
| This compound (25 mg/kg) |
Immunohistochemistry (IHC) for Biomarker Analysis
IHC can be used to assess the in-situ expression and localization of key proteins within the tumor microenvironment.
Procedure:
-
Tissue Preparation:
-
Fix collected tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
-
Immunohistochemical Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with primary antibodies (e.g., anti-Ki-67 for proliferation, anti-cleaved caspase-3 for apoptosis, or antibodies against phosphorylated SR proteins) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
-
Image Analysis:
-
Acquire images using a light microscope.
-
Quantify the staining intensity and the percentage of positive cells using image analysis software.
-
Data Presentation:
| Treatment Group | Ki-67 Positive Cells (%) ± SEM | Cleaved Caspase-3 Positive Cells (%) ± SEM |
| Vehicle | ||
| This compound (6.25 mg/kg) | ||
| This compound (12.5 mg/kg) | ||
| This compound (25 mg/kg) |
RNA Sequencing for Splicing Analysis
RNA sequencing can provide a global view of the splicing alterations induced by this compound.
Procedure:
-
RNA Extraction:
-
Extract total RNA from tumor samples using a suitable kit.
-
Assess RNA quality and quantity.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA samples.
-
Perform paired-end sequencing on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Analyze alternative splicing events, particularly exon skipping, using specialized bioinformatics tools.
-
Correlate the extent of splicing changes with tumor growth inhibition.[7]
-
Data Presentation:
| Treatment Group | Total Number of Splicing Events | Number of Exon Skipping Events | Key Genes with Altered Splicing |
| Vehicle | |||
| This compound (12.5 mg/kg) |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the in vivo efficacy of this compound. By combining tumor growth measurements with pharmacodynamic and molecular analyses, researchers can gain a thorough understanding of the anti-tumor activity and mechanism of action of this novel CLK inhibitor. The use of both CDX and PDX models will enhance the translational relevance of the findings.
References
- 1. CLK Inhibitor this compound | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 2. Dosing of CLK Inhibitor this compound Starts in Patients with Relapsed or Refractory AML or MDS in the U.S. [einpresswire.com]
- 3. chordiatherapeutics.com [chordiatherapeutics.com]
- 4. | BioWorld [bioworld.com]
- 5. ashpublications.org [ashpublications.org]
- 6. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
Application Notes and Protocols for RNA Sequencing Analysis of CTX-712 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTX-712 is a first-in-class, orally available, and selective pan-CLK (CDC-like kinase) inhibitor.[1][2] The primary mechanism of action of this compound involves the inhibition of CLK, which in turn suppresses the phosphorylation of serine/arginine-rich (SR) proteins.[1][3][4] These SR proteins are critical components of the spliceosome, and their phosphorylation is essential for normal RNA splicing.[1] By inhibiting this process, this compound induces global alterations in RNA splicing, most notably leading to exon skipping.[3][5][6] This disruption of RNA processing has shown significant anti-leukemic effects, with the degree of splicing alteration correlating with the drug's efficacy.[3][5]
RNA sequencing (RNA-seq) is a powerful and indispensable tool for elucidating the transcriptomic consequences of this compound treatment. It allows for a comprehensive analysis of changes in gene expression and, crucially, a detailed investigation of alterations in RNA splicing patterns. These application notes provide a detailed experimental design, step-by-step protocols, and a bioinformatics workflow for conducting RNA-seq analysis on cells treated with this compound.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound, a CLK inhibitor that blocks SR protein phosphorylation.
Experimental Design
A well-structured experimental design is paramount for obtaining high-quality and interpretable RNA-seq data.
Cell Line Selection: Myeloid leukemia cell lines are particularly relevant for studying the effects of this compound.
| Cell Line | Description |
| K562 | Human myelogenous leukemia cell line.[5][7] |
| MV-4-11 | Human AML cell line with an MLL rearrangement.[5] |
| Primary AML cells | Patient-derived acute myeloid leukemia cells.[3][5] |
Controls:
-
Vehicle Control: Cells treated with the same volume of the drug solvent (e.g., DMSO) as the experimental group. This is crucial to distinguish the effects of this compound from those of the solvent.
-
Untreated Control: Cells cultured under normal conditions without any treatment.
Treatment Conditions:
-
Dose-Response: It is recommended to perform a dose-response study to identify the optimal concentration of this compound for the chosen cell line. A common starting point is in the range of 0.036 µM to 0.15 µM, as indicated by IC50 values in some cell lines.[5]
-
Time-Course: A time-course experiment (e.g., 6, 12, 24, 48 hours) can provide valuable insights into the kinetics of the transcriptomic response to this compound.
Replicates: A minimum of three biological replicates for each condition is essential for robust statistical analysis of differential gene expression and splicing.[8]
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Culture the selected cell line in the appropriate medium and conditions until they reach the desired confluence (typically 70-80%).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the predetermined duration of the experiment.
-
Harvest the cells for RNA extraction.
2. RNA Extraction
High-quality RNA is critical for successful RNA-seq.
-
Pellet suspension cells by centrifugation. For adherent cells, detach them using a suitable method.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
Perform an on-column DNase digestion or treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
3. RNA Quality Control
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Look for A260/A280 ratios between 1.8 and 2.1 and A260/A230 ratios greater than 2.0.
-
Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer, TapeStation). An RNA Integrity Number (RIN) of 8 or higher is recommended for optimal results.
4. Library Preparation and Sequencing
-
Prepare RNA-seq libraries from high-quality total RNA (typically 100 ng to 1 µg) using a stranded mRNA library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).
-
Enrich for polyadenylated mRNAs using oligo(dT) magnetic beads.
-
Fragment the enriched mRNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA, incorporating dUTP to maintain strand information.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
Assess the quality and quantity of the prepared libraries using an automated electrophoresis system.
-
Sequence the libraries on an Illumina sequencing platform (e.g., NovaSeq, NextSeq) to a recommended depth of at least 20-30 million paired-end reads per sample for differential gene expression analysis.[8][9]
Bioinformatics Analysis Workflow
A robust bioinformatics pipeline is essential for extracting meaningful biological insights from the RNA-seq data.
Caption: A comprehensive workflow for RNA sequencing analysis of this compound treated cells.
1. Quality Control of Raw Reads
-
Tool: FastQC
-
Purpose: Assess the quality of the raw sequencing reads. Check for per-base quality scores, GC content, sequence duplication levels, and adapter contamination.
-
Action: Trim low-quality bases and remove adapter sequences using tools like Trimmomatic or Cutadapt if necessary.
2. Read Alignment
-
Tool: STAR (Spliced Transcripts Alignment to a Reference)
-
Purpose: Align the high-quality reads to a reference genome. STAR is a fast and accurate aligner that is well-suited for RNA-seq data.
-
Output: BAM files containing the aligned reads.
3. Quantification
-
Tool: featureCounts or HTSeq
-
Purpose: Count the number of reads that map to each gene or exon. This generates a count matrix that will be used for downstream analysis.
4. Differential Gene Expression Analysis
-
Tool: DESeq2 or edgeR
-
Purpose: Identify genes that are significantly upregulated or downregulated upon this compound treatment compared to the control group. These tools normalize the count data and perform statistical testing.
-
Key Metrics: Log2 fold change, p-value, and adjusted p-value (FDR).
5. Alternative Splicing Analysis
-
Tool: rMATS (replicate Multivariate Analysis of Transcript Splicing)
-
Purpose: Given the mechanism of this compound, this is a critical step. rMATS can detect and quantify different types of alternative splicing events from RNA-seq data, including skipped exons (SE), alternative 5' and 3' splice sites (A5SS, A3SS), mutually exclusive exons (MXE), and retained introns (RI).
-
Output: Identification and statistical analysis of differentially spliced events between this compound treated and control samples.
6. Functional Annotation and Pathway Analysis
-
Tools: DAVID, Metascape, or Gene Set Enrichment Analysis (GSEA)
-
Purpose: To understand the biological implications of the differentially expressed genes and genes with altered splicing. These tools identify enriched biological pathways, Gene Ontology (GO) terms, and other functional categories.
Data Presentation
Summarize the key findings in clear and concise tables.
Table 1: Summary of Differentially Expressed Genes
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value |
| Gene A | 2.5 | 1.2e-8 | 2.5e-7 |
| Gene B | -1.8 | 3.4e-6 | 5.1e-5 |
| ... | ... | ... | ... |
Table 2: Summary of Significant Alternative Splicing Events
| Gene Symbol | Splicing Event Type | Inclusion Level Difference | p-value | FDR |
| Gene C | Skipped Exon (SE) | -0.45 | 2.1e-5 | 4.3e-4 |
| Gene D | Retained Intron (RI) | 0.32 | 5.6e-4 | 7.8e-3 |
| ... | ... | ... | ... | ... |
These detailed application notes and protocols provide a comprehensive framework for researchers to successfully perform and analyze RNA sequencing experiments on this compound treated cells, enabling a deeper understanding of its molecular effects and facilitating further drug development.
References
- 1. CLK Inhibitor this compound | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 2. Abstract of the summary presentation of the US Phase 1/2 clinical trial of this compound has been accepted at the 65th ASH | News | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a Novel Clk Inhibitor Targeting Myeloid Neoplasms with <i>SRSF2</i> Mutation | CiNii Research [cir.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. RNA-seq: Basic Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
CTX-712 solubility and preparation for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTX-712, also known as Rogocekib, is a first-in-class, orally bioavailable, and selective small molecule inhibitor of CDC2-like kinases (CLKs).[1][2][3][4][5][6] CLKs are key regulators of the RNA splicing process, which is crucial for cell growth and survival.[3][5] By inhibiting CLK, this compound modulates RNA splicing, leading to the suppression of tumor-associated gene expression and inhibition of tumor cell proliferation.[1] Preclinical and clinical studies have demonstrated its potential as a therapeutic agent for various malignancies, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and solid tumors.[1][2][7][8]
This document provides detailed information on the solubility of this compound and protocols for its preparation and use in common laboratory experiments.
Physicochemical Properties and Solubility
This compound is a white to off-white solid with the following properties:
| Property | Value |
| Molecular Formula | C₁₉H₁₇FN₈O₂ |
| Molecular Weight | 408.39 g/mol |
| CAS Number | 2144751-78-8 |
Solubility Data:
The solubility of this compound in various solvents is summarized below. It is important to note that for some solvents, heating and/or sonication may be required to achieve complete dissolution.[9] The hygroscopic nature of DMSO can significantly impact solubility, and it is recommended to use a newly opened container.[9]
| Solvent | Concentration | Remarks |
| DMSO | 25 mg/mL (61.22 mM) | Ultrasonic treatment is necessary.[9] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.12 mM) | Clear solution.[9] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.12 mM) | Clear solution.[9] |
Preparation of this compound for Laboratory Use
Stock Solution Preparation (In Vitro Use)
For in vitro experiments, a stock solution of this compound is typically prepared in DMSO.
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 25 mg/mL.
-
Vortex the solution thoroughly.
-
Place the tube in an ultrasonic water bath until the solid is completely dissolved.
-
Centrifuge the solution briefly to pellet any undissolved particles.
-
Carefully transfer the clear supernatant to a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Storage of Stock Solutions:
Stock solutions of this compound in DMSO should be stored under the following conditions:
Solutions should be stored in sealed containers, protected from moisture and light.[9]
Working Solution Preparation (In Vivo Use)
For in vivo studies, this compound is typically formulated in a vehicle suitable for oral administration. It is recommended to prepare the working solution fresh on the day of use.[9]
Protocol for a 1 mL Working Solution:
This protocol is an example and may need to be adjusted based on the desired final concentration and dosing volume.
-
Start with a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.[9]
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[9] For animal studies, it is advisable to keep the final concentration of DMSO below 2%, especially if the animals are weak.[9]
Mechanism of Action: CLK Inhibition and Splicing Modulation
This compound is a pan-CLK inhibitor, targeting CLK1, CLK2, CLK3, and CLK4.[1][10] These kinases play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[2][9][11] Phosphorylated SR proteins are essential for the assembly of the spliceosome and the accurate recognition of exons.[2][11]
By inhibiting CLKs, this compound prevents the phosphorylation of SR proteins.[1][9] This leads to alterations in splicing patterns, often resulting in exon skipping and the generation of aberrant RNA transcripts.[2][12] The accumulation of these mis-spliced RNAs can induce cellular stress and ultimately lead to the inhibition of cancer cell proliferation and induction of apoptosis.[11][13]
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., K562, MV-4-11)[7][9][12]
-
Complete cell culture medium
-
This compound stock solution (25 mg/mL in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Western Blot Analysis of Phosphorylated SR Proteins
This protocol outlines the procedure to detect the inhibition of SR protein phosphorylation by this compound.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer containing phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-SR protein, anti-total SR protein, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Plate cells and treat with various concentrations of this compound for a specified time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated SR protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total SR protein and a loading control like GAPDH.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) in sterile PBS, with or without Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 6.25-50 mg/kg) or vehicle control orally according to the desired schedule (e.g., twice daily, twice a week).[7][9][10]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
References
- 1. Facebook [cancer.gov]
- 2. CLK Inhibitor this compound | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 3. Discovery of Rogocekib (this compound): A Potent and Selective CLK Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abstract of the summary presentation of the US Phase 1/2 clinical trial of this compound has been accepted at the 65th ASH | News | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ashpublications.org [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Decoding this compound: a comprehensive study of its R&D trends and its clinical results in 2024 AACR [synapse.patsnap.com]
- 9. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 10. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a Novel Clk Inhibitor Targeting Myeloid Neoplasms with <i>SRSF2</i> Mutation | CiNii Research [cir.nii.ac.jp]
- 13. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
Application of CTX-712 in AML Patient-Derived Xenografts: A Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of CTX-712, a first-in-class inhibitor of CDC2-like kinase (CLK), in acute myeloid leukemia (AML) patient-derived xenograft (PDX) models. This document includes detailed experimental protocols, a summary of efficacy data, and visualizations of the underlying biological pathways and experimental procedures to guide researchers in evaluating this novel therapeutic agent.
Introduction
Acute myeloid leukemia (AML) is a heterogeneous hematologic malignancy with a generally poor prognosis, highlighting the urgent need for novel therapeutic strategies. Patient-derived xenograft (PDX) models, which involve the transplantation of primary patient tumor cells into immunodeficient mice, have emerged as a critical platform for preclinical drug evaluation as they closely recapitulate the genetic and phenotypic diversity of human AML.
This compound is an orally bioavailable small molecule that selectively inhibits the CLK family of kinases (CLK1, CLK2, CLK3, and CLK4).[1][2][3] CLK kinases play a crucial role in the regulation of RNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1][4] By inhibiting CLK, this compound disrupts normal RNA splicing, leading to an accumulation of aberrant RNA transcripts and inducing cell death in cancer cells, particularly those with pre-existing vulnerabilities in the RNA splicing machinery, such as those harboring mutations in splicing factor genes (e.g., SRSF2, SF3B1, U2AF1).[2][3] Preclinical studies have demonstrated the potent anti-leukemic activity of this compound in AML PDX models, supporting its ongoing clinical development.[5][6][7]
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by targeting the RNA splicing process. CLK kinases phosphorylate SR proteins, which are essential for the proper recognition of exons and the assembly of the spliceosome. Inhibition of CLK by this compound leads to the hypo-phosphorylation of SR proteins, resulting in global alterations in RNA splicing, predominantly exon skipping.[8] This disruption of normal gene expression induces "RNA deregulation stress," which can trigger apoptosis and cell death in cancer cells.[9]
Efficacy of this compound in AML PDX Models
Preclinical studies have evaluated the efficacy of this compound in various AML PDX models, demonstrating significant anti-tumor activity, particularly in models with splicing factor mutations. The following table summarizes the key quantitative data from these studies.
| PDX Model ID | Relevant Mutations | Treatment | Key Findings | Reference |
| PDX #1 | SRSF2 P95H | This compound (6.25, 12.5, 25 mg/kg) | Dose-dependent tumor growth inhibition. At 25 mg/kg, tumors were almost completely eradicated. | [3] |
| SF3B1-mutant | SF3B1 K700E | This compound (6.25, 12.5, 25 mg/kg) | Significant tumor growth suppression. T/C ratios of 21.8, 3.1, and <0 for increasing doses. | [3] |
| U2AF1-mutant | U2AF1 mutation | This compound | Increased survival rate compared to vehicle control. | [3] |
| SF3B1-wildtype | Wild-type SF3B1 | This compound (6.25, 12.5, 25 mg/kg) | Moderate tumor growth inhibition. T/C ratios of 61.5, 18.5, and <0 for increasing doses. | [3] |
T/C Ratio: Treatment vs. Control tumor volume ratio.
Experimental Protocols
The following protocols provide a framework for conducting preclinical efficacy studies of this compound in AML PDX models.
Protocol 1: Establishment of AML Patient-Derived Xenografts
This protocol outlines the key steps for establishing AML PDX models from patient samples.
-
Animal Models: Immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or similar strains, are recommended to support the engraftment of human hematopoietic cells.[8][10]
-
Patient Sample Preparation:
-
Thaw cryopreserved primary AML patient mononuclear cells in a 37°C water bath.
-
Gently transfer the cells to a larger volume of pre-warmed RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS).
-
Centrifuge the cell suspension at 300 x g for 7 minutes.
-
Resuspend the cell pellet in sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Perform a viable cell count using Trypan blue exclusion.
-
-
Cell Injection:
-
Inject 1-5 x 106 viable AML cells in a volume of 100-200 µL per mouse via tail vein injection.[11]
-
-
Engraftment Monitoring:
-
Beginning 3-4 weeks post-injection, monitor the engraftment of human AML cells in the peripheral blood weekly.[10]
-
Collect a small volume of peripheral blood (20-50 µL) from the tail vein into EDTA-coated tubes.
-
Perform red blood cell lysis.
-
Stain the cells with fluorescently conjugated antibodies against human CD45 (hCD45) and mouse CD45 (mCD45).
-
Analyze by flow cytometry to determine the percentage of hCD45+ cells. Engraftment is typically considered successful when hCD45+ cells constitute >1% of the total mononuclear cells.
-
Protocol 2: In Vivo Efficacy Study of this compound
This protocol describes a typical in vivo efficacy study once AML PDX models are established.
-
Study Groups:
-
Once the percentage of hCD45+ cells in the peripheral blood reaches the desired level (e.g., 1-5%), randomize the mice into treatment and control groups.
-
Include a vehicle control group and one or more this compound treatment groups at different dose levels (e.g., 6.25, 12.5, 25 mg/kg).
-
-
This compound Formulation and Administration:
-
This compound is an orally available compound.[1]
-
Prepare a formulation of this compound in a suitable vehicle, such as 0.5% methylcellulose (B11928114) in sterile water.
-
Administer this compound or vehicle control via oral gavage at the predetermined dose and schedule (e.g., once daily).
-
-
Monitoring of Treatment Efficacy:
-
Monitor the percentage of hCD45+ cells in the peripheral blood weekly or bi-weekly to assess the leukemic burden.
-
Monitor animal health, including body weight and clinical signs of disease, at least twice weekly.
-
For subcutaneous tumor models, measure tumor volume with calipers 2-3 times per week.
-
-
Endpoint Analysis:
-
The study may be terminated when the disease burden in the control group reaches a predetermined endpoint or at a fixed time point.
-
At the end of the study, euthanize the mice and collect tissues for analysis, including bone marrow, spleen, and peripheral blood.
-
Determine the final leukemic burden in these tissues by flow cytometry for hCD45+ cells.
-
Analyze survival data using Kaplan-Meier curves.
-
Conclusion
This compound represents a promising therapeutic agent for AML, particularly for patients with mutations in splicing factor genes. The use of well-characterized AML PDX models is essential for the continued preclinical evaluation of this compound, both as a monotherapy and in combination with other agents. The protocols and data presented in these application notes provide a valuable resource for researchers working to advance this novel therapy toward clinical application.
References
- 1. CLK Inhibitor this compound | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 2. Facebook [cancer.gov]
- 3. | BioWorld [bioworld.com]
- 4. Chordia Research Memo (4): this compound is conducting clinical trials targeting acute myeloid leukemia in the USA (1) [news.futunn.com]
- 5. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding this compound: a comprehensive study of its R&D trends and its clinical results in 2024 AACR [synapse.patsnap.com]
- 7. Phase 1/2 multicenter, open-label study of this compound in patients with relapsed/refractory Acute Myeloid Leukemia and higher risk Myelodysplastic Syndromes [mdanderson.org]
- 8. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. data.swcms.net [data.swcms.net]
- 10. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: Methods for Evaluating Apoptosis Induction by CTX-712
For Research Use Only.
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis.[1][2][3] Its dysregulation is a hallmark of many diseases, including cancer, where malignant cells evade this natural death process.[4][5] Consequently, therapeutic agents that can selectively induce apoptosis in cancer cells are of significant interest in oncology drug development.[1][6]
CTX-712 is a novel, orally available, first-in-class pan-CLK (CDC-like kinase) inhibitor.[7][8][9] CLK proteins are key regulators of mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[7][10] By inhibiting CLK, this compound induces aberrant RNA splicing, leading to excessive RNA deregulation stress and subsequent cancer cell death.[7][10][11] Preclinical studies have demonstrated that this compound induces apoptosis and exhibits anti-tumor effects both in vitro and in vivo.[7][8][9][10]
These application notes provide a comprehensive overview of established methodologies to characterize and quantify the pro-apoptotic effects of this compound in cancer cell lines. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to robustly assess the compound's mechanism of action.
Overview of Apoptosis Signaling
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of a family of cysteine proteases called caspases, which execute the final stages of cell death.[1]
Given that many cellular stressors, including those induced by splicing modulation, converge on the intrinsic pathway, this is a key area of investigation for this compound. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[1][4][12] This family includes anti-apoptotic members (like Bcl-2, Bcl-xL) and pro-apoptotic members (like Bax, Bak, and BH3-only proteins).[1][12] The balance between these factions determines the cell's fate.[1][4] Anti-apoptotic proteins sequester pro-apoptotic members, preventing them from permeabilizing the mitochondrial outer membrane.[1][2][12] Upon receiving an apoptotic stimulus, this balance shifts, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade.[1][2][4][12]
Caption: Intrinsic pathway of apoptosis activated by this compound.
Experimental Workflow for Apoptosis Assessment
Caption: General experimental workflow for evaluating this compound.
Section 1: Detection of Phosphatidylserine (B164497) Externalization
Principle: Annexin V/Propidium Iodide (PI) Staining
In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to detect early apoptotic cells.[16][17] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[16] Dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells via flow cytometry.[16][17]
Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Preparation: Seed cells at a density of 0.5-1.0 x 10⁶ cells/mL in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with vehicle control and a dose range of this compound (e.g., 10 nM - 1 µM) for 24-72 hours. Include a positive control (e.g., staurosporine).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Combine all cells from each condition.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[15] Discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS.[15][16]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.[16][18]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL) to each 100 µL cell suspension.[16]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16][18]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[16][18] Analyze the samples immediately by flow cytometry. Use unstained, PI-only, and Annexin V-only controls for setting compensation and gates.
Data Presentation
| Treatment Group | Concentration | Viable Cells (%) (Q3: AnnV-/PI-) | Early Apoptotic (%) (Q4: AnnV+/PI-) | Late Apoptotic/Necrotic (%) (Q2: AnnV+/PI+) |
| Vehicle Control | 0 µM | |||
| This compound | 0.01 µM | |||
| This compound | 0.1 µM | |||
| This compound | 1 µM | |||
| Positive Control | Varies |
Section 2: Measurement of Caspase Activity
Principle: Caspase-Glo® 3/7 Assay
Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[19] The Caspase-Glo® 3/7 Assay is a luminescent, homogeneous method to measure their combined activity.[19][20] The assay reagent contains a pro-luminescent caspase-3/7 substrate (containing the DEVD sequence) and a thermostable luciferase.[20][21] After cell lysis, active caspases cleave the substrate, releasing a substrate for luciferase, which generates a "glow-type" luminescent signal proportional to the amount of caspase activity.[19][20][21]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in 100 µL of medium in a white-walled 96-well plate.
-
Treatment: After overnight incubation, treat cells with vehicle and varying concentrations of this compound.
-
Incubation: Incubate for the desired time period (e.g., 6, 12, 24 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.[19][22]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.[22] Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[20][22]
-
Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[21] Incubate at room temperature for 1-3 hours to stabilize the luminescent signal.[19]
-
Measurement: Measure luminescence using a plate-reading luminometer.
Data Presentation
| Treatment Group | Concentration (µM) | Luminescence (RLU) | Fold Change vs. Control | Standard Deviation |
| Vehicle Control | 0 | 1.0 | ||
| This compound | 0.01 | |||
| This compound | 0.1 | |||
| This compound | 1 |
Section 3: Analysis of Apoptosis-Related Proteins
Principle: Western Blot Analysis
Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate.[6][23] This technique is crucial for examining changes in the expression levels of key apoptosis-regulating proteins.[13][23] Analysis should focus on Bcl-2 family members (e.g., Bcl-2, Bax) and caspase cleavage products (e.g., cleaved Caspase-3, cleaved PARP). A decrease in the anti-apoptotic Bcl-2 and an increase in cleaved, active forms of Caspase-3 and its substrate PARP are strong indicators of apoptosis.[6][24][25]
Protocol: Western Blotting
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[24]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[24]
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[6][24]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6][24]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[24] Quantify band intensity using densitometry software.
Data Presentation
| Protein Target | Treatment (this compound Conc.) | Fold Change in Expression (Normalized to Loading Control) |
| Bcl-2 | 0 µM | 1.0 |
| 0.1 µM | ||
| 1 µM | ||
| Bax | 0 µM | 1.0 |
| 0.1 µM | ||
| 1 µM | ||
| Cleaved Caspase-3 | 0 µM | 1.0 |
| 0.1 µM | ||
| 1 µM | ||
| Cleaved PARP | 0 µM | 1.0 |
| 0.1 µM | ||
| 1 µM |
Section 4: Assessment of Mitochondrial Integrity
Principle: Mitochondrial Membrane Potential (MMP) Assay
The loss of mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic apoptotic pathway, occurring before caspase activation.[13][26] The JC-1 dye is a lipophilic, cationic probe used to measure ΔΨm.[26][27] In healthy cells with high ΔΨm, JC-1 forms aggregates within the mitochondria, emitting red fluorescence.[26][27] When ΔΨm collapses in apoptotic cells, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence.[26][27] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.[26]
Protocol: JC-1 Staining
-
Cell Preparation and Treatment: Seed and treat cells with this compound as described in previous protocols. Include a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).[26][28]
-
Staining: After treatment, harvest the cells and resuspend them in warm medium at ~1 x 10⁶ cells/mL.[28] Add JC-1 dye to a final concentration of 2 µM.[26][28]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[28][29]
-
Washing: Centrifuge the cells at 400 x g for 5 minutes.[26][29] Discard the supernatant and wash the cells once with warm PBS or assay buffer.[26][28]
-
Analysis: Resuspend the cell pellet in 500 µL of PBS or assay buffer. Analyze immediately by flow cytometry, detecting green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel). Alternatively, visualize cells using a fluorescence microscope.[26]
Data Presentation
| Treatment Group | Concentration (µM) | Healthy Cells (%) (High Red Fluorescence) | Apoptotic Cells (%) (High Green Fluorescence) |
| Vehicle Control | 0 | ||
| This compound | 0.01 | ||
| This compound | 0.1 | ||
| This compound | 1 | ||
| CCCP (Positive Control) | 50 |
References
- 1. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Bcl-2 - Wikipedia [en.wikipedia.org]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. CLK Inhibitor this compound | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 8. Discovery of Rogocekib (this compound): A Potent and Selective CLK Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ashpublications.org [ashpublications.org]
- 11. This compound, a Novel Clk Inhibitor Targeting Myeloid Neoplasms with SRSF2 Mutation | Semantic Scholar [semanticscholar.org]
- 12. Bcl-2 Pathway | GeneTex [genetex.com]
- 13. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
- 19. ulab360.com [ulab360.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 21. promega.com [promega.com]
- 22. promega.com [promega.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. benchchem.com [benchchem.com]
- 25. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 28. researchgate.net [researchgate.net]
- 29. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for CTX-712 Administration in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTX-712, also known as Rogocekib, is a first-in-class, orally available, and highly selective small molecule inhibitor of the CDC2-like kinase (CLK) family.[1][2] By inhibiting CLK, this compound modulates RNA splicing, a critical process in gene expression, leading to anti-proliferative activity in various cancer models.[1][2] These application notes provide a comprehensive overview of the administration of this compound in preclinical animal models, focusing on the oral route of administration, which has been consistently utilized in in vivo efficacy studies. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies with this compound.
Mechanism of Action: Targeting RNA Splicing
This compound exerts its anti-tumor effects by inhibiting CLK, a key regulator of RNA splicing. This inhibition prevents the phosphorylation of serine/arginine-rich (SR) proteins, which are essential for the proper recognition of splice sites during pre-mRNA processing. The disruption of this process leads to global alterations in RNA splicing, including exon skipping, which can result in the production of non-functional proteins or trigger apoptosis in cancer cells.
Caption: this compound inhibits CLK, leading to altered RNA splicing and apoptosis.
Preclinical Administration of this compound: Oral Route
In all documented preclinical studies, this compound has been administered orally to animal models, primarily mice. This route has demonstrated good bioavailability and significant anti-tumor efficacy in various xenograft and patient-derived xenograft (PDX) models.
Experimental Protocols
Two primary methods for oral administration of this compound in mice have been identified: oral gavage and voluntary administration using a medicated gel.
Protocol 1: Oral Gavage
Oral gavage ensures precise dosing and is a standard method for administering compounds in preclinical studies.
Materials:
-
This compound (Rogocekib)
-
Vehicle (Note: The specific vehicle for this compound is not consistently reported in the literature. A common vehicle for similar small molecules is a suspension in 0.5% methylcellulose (B11928114) or a solution in a mixture such as 10% Solutol HS-15 / 90% PEG 600. It is crucial to perform formulation development to ensure stability and appropriate delivery of this compound.)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Balance and weighing supplies
-
Mortar and pestle (if starting with solid compound)
-
Vortex mixer and/or sonicator
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
If using a suspension, finely grind the this compound powder using a mortar and pestle.
-
Gradually add the vehicle to the powder while triturating to create a uniform suspension.
-
Use a vortex mixer or sonicator to ensure homogeneity. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the exact volume of the formulation to be administered.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the appropriate volume of the this compound formulation into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal briefly after dosing to ensure no adverse effects.
-
Protocol 2: Medicated Gel Formulation (for repeated dosing)
This method is less stressful for the animals with repeated administration and relies on voluntary consumption. Medigel® Sucralose is a commercially available vehicle suitable for this purpose.
Materials:
-
This compound (Rogocekib)
-
Medigel® Sucralose
-
Heating apparatus (e.g., water bath or microwave)
-
Molds or petri dishes for the gel
-
Spatula or stirring rod
Procedure:
-
Medicated Gel Preparation:
-
Calculate the total amount of this compound and Medigel® Sucralose needed for the study duration and number of animals. The concentration of this compound in the gel should be calculated based on the average daily consumption of the gel by the mice to achieve the target dose in mg/kg.
-
Gently heat the Medigel® Sucralose until it becomes liquid, following the manufacturer's instructions.
-
Disperse the calculated amount of this compound into the liquefied gel and mix thoroughly to ensure a homogenous mixture.
-
Pour the medicated gel into molds or petri dishes and allow it to cool and solidify at room temperature.
-
-
Administration:
-
Replace the animals' standard water source with the prepared medicated gel.
-
Measure the consumption of the medicated gel daily to monitor the actual dose received by each animal.
-
Prepare fresh medicated gel as needed, typically every 1-3 days, to ensure stability and palatability.
-
Data Presentation: Summary of In Vivo Efficacy Studies
The following tables summarize the quantitative data from key preclinical studies of orally administered this compound.
Table 1: Anti-Tumor Efficacy of this compound in Myeloid Neoplasm Models
| Animal Model | Administration Route | Dosage (mg/kg) | Dosing Schedule | Key Findings |
| SRSF2-mutant AML PDX | Oral | 6.25, 12.5 | Not specified | Significant, dose-dependent tumor growth inhibition. At 12.5 mg/kg, 4 out of 5 mice achieved complete remission.[3] |
| AML PDX models (various mutations) | Oral | 6.25, 12.5 | Not specified | Showed anti-tumor effect in 4 out of 5 PDX models.[3] In one model, the high dose led to complete remission. In another, it achieved partial remission.[3] |
| Myelodysplastic syndromes (MDS) and Acute Myeloid Leukemia (AML) mouse models | Oral | 6.25, 12.5 | Two weeks | Reduced tumor size and increased survival rates.[4] |
Table 2: Anti-Tumor Efficacy of this compound in Other Cancer Models
| Animal Model | Administration Route | Dosage (mg/kg) | Dosing Schedule | Key Findings |
| Lung Cancer NCI-H1048 xenograft | Oral | Not specified | Not specified | Potent in vivo antitumor activity.[5] |
| SF3B1-mutant xenografts | Oral | 6.25, 12.5, 25 | Not specified | Dose-dependent tumor growth inhibition.[6] |
| SRSF2-mutant xenografts | Oral | 6.25, 12.5, 25 | Not specified | Dose-dependent tumor growth inhibition, with the 12.5 and 25 mg/kg doses leading to tumor regression.[6] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating the efficacy of this compound in a preclinical xenograft model and the logical relationship between different experimental arms.
Caption: A typical workflow for a preclinical in vivo efficacy study.
Caption: Logical relationship between experimental groups in a dose-response study.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action targeting the spliceosome. Preclinical studies have consistently demonstrated its efficacy when administered orally in various animal models of hematologic malignancies and solid tumors. The provided protocols for oral gavage and medicated gel administration, along with the summarized efficacy data, offer a valuable resource for researchers planning to investigate this compound in a preclinical setting. Further investigation into the optimal formulation and dosing schedule for different cancer types is warranted to advance the clinical development of this novel therapeutic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Diet gel-based oral drug delivery system for controlled dosing of small molecules for microglia depletion and inducible Cre recombination in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clearh2o.com [clearh2o.com]
- 5. chordiatherapeutics.com [chordiatherapeutics.com]
- 6. Use of a Low-calorie Flavored Gel to Facilitate Oral Self-administration of Analgesics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating CTX-712 Resistance Mechanisms Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTX-712 is a pioneering, orally bioavailable, first-in-class inhibitor of CDC-like kinase (CLK), a key regulator of RNA splicing.[1][2] By inhibiting the phosphorylation of serine/arginine-rich (SR) proteins, this compound induces widespread aberrant RNA splicing, leading to cancer cell death.[1][3] This novel mechanism of action has shown promise in preclinical models and early-phase clinical trials, particularly for hematologic malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[4][5][6][7] However, as with most targeted therapies, the development of drug resistance is a significant clinical challenge that can limit long-term efficacy. Understanding the genetic basis of resistance to this compound is paramount for patient stratification, the development of combination therapies, and the design of next-generation CLK inhibitors.
This document provides a comprehensive guide for utilizing the powerful CRISPR-Cas9 genome editing technology to systematically identify and validate genes that, when lost, confer resistance to this compound.
Principle of the CRISPR-Cas9 Screen
Genome-wide CRISPR-Cas9 loss-of-function screens are a robust and unbiased method for identifying genes that modulate drug sensitivity.[8][9] The core principle involves introducing a pooled library of single-guide RNAs (sgRNAs), each targeting a specific gene for knockout, into a population of cancer cells. This population is then cultured in the presence of the drug of interest (in this case, this compound). Cells that acquire a gene knockout conferring resistance will survive and proliferate, while sensitive cells will be eliminated. By using next-generation sequencing to quantify the abundance of sgRNAs in the surviving population compared to a control population, we can identify the genes whose inactivation leads to a fitness advantage in the presence of this compound.
Data Presentation: Hypothetical Screening and Validation Results
Effective data presentation is crucial for interpreting the results of a CRISPR-Cas9 screen. The following tables represent hypothetical data from a genome-wide screen and subsequent validation experiments.
Table 1: Top Candidate Genes from a Genome-Wide CRISPR-Cas9 Screen for this compound Resistance
| Gene Symbol | Gene Description | Enrichment Score (log2 Fold Change) | p-value |
| GENE-A | E3 Ubiquitin Ligase | 8.2 | 1.5 x 10-8 |
| GENE-B | Splicing Factor | 7.5 | 3.2 x 10-7 |
| GENE-C | Kinase | 6.8 | 9.1 x 10-7 |
| GENE-D | Membrane Transporter | 6.1 | 4.5 x 10-6 |
| GENE-E | Apoptosis Regulator | 5.7 | 8.8 x 10-6 |
Table 2: Validation of Candidate Genes by Individual Knockout and IC50 Shift
| Gene Knockout | Cell Line | Parental IC50 (nM) | Knockout IC50 (nM) | Fold Change in IC50 |
| Non-targeting Control | AML-X | 15 | 17 | 1.1 |
| GENE-A | AML-X | 15 | 125 | 8.3 |
| GENE-B | AML-X | 15 | 98 | 6.5 |
| Non-targeting Control | MDS-Y | 25 | 22 | 0.9 |
| GENE-A | MDS-Y | 25 | 180 | 7.2 |
| GENE-B | MDS-Y | 25 | 145 | 5.8 |
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Pooled Screen for this compound Resistance
This protocol outlines the key steps for performing a pooled, loss-of-function CRISPR-Cas9 screen.
1. Cell Line Preparation and Lentivirus Production:
-
Select a cancer cell line sensitive to this compound. The choice of cell line should be relevant to the clinical indication of this compound (e.g., an AML or MDS cell line).
-
Generate a stable Cas9-expressing cell line by lentiviral transduction followed by antibiotic selection. Ensure high Cas9 activity using a validated assay.
-
Amplify and package a genome-wide sgRNA library (e.g., GeCKO, TKOv3) into lentiviral particles. Titer the lentivirus to determine the optimal multiplicity of infection (MOI).
2. Lentiviral Transduction of sgRNA Library:
-
Transduce the Cas9-expressing cells with the sgRNA library lentivirus at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.
-
Maintain a sufficient number of cells throughout the experiment to ensure adequate library representation (at least 500 cells per sgRNA in the library).
-
After 48-72 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin) until a non-transduced control plate shows complete cell death.
3. This compound Drug Selection:
-
Prior to the screen, determine the IC80-IC90 concentration of this compound for the chosen cell line.
-
Split the transduced cell population into two arms: a control arm (treated with vehicle, e.g., DMSO) and a treatment arm (treated with the predetermined concentration of this compound).
-
Culture the cells for 14-21 days, passaging as needed while maintaining high library representation. Replenish the media with fresh this compound or vehicle at each passage.
-
Collect cell pellets from the initial transduced population (T0), the final vehicle-treated population, and the final this compound-treated population.
4. Genomic DNA Extraction, PCR, and Next-Generation Sequencing:
-
Extract genomic DNA from the collected cell pellets.
-
Amplify the integrated sgRNA sequences using PCR with primers specific to the library backbone.
-
Perform next-generation sequencing on the PCR amplicons to determine the read counts for each sgRNA in each sample. Aim for a read depth of at least 200-500 reads per sgRNA.
5. Bioinformatic Analysis:
-
Align sequencing reads to the sgRNA library reference to obtain read counts.
-
Normalize the read counts across all samples.
-
Identify enriched sgRNAs in the this compound-treated population compared to the control population using statistical packages like MAGeCK. Genes with multiple highly-enriched sgRNAs are considered top candidates.
Protocol 2: Validation of Candidate Resistance Genes
This protocol describes the validation of individual candidate genes identified from the primary screen.
1. Generation of Single-Gene Knockout Cell Lines:
-
Design 2-3 high-efficiency sgRNAs targeting the coding sequence of each candidate gene.
-
Clone these sgRNAs into a lentiviral vector.
-
Transduce the parental Cas9-expressing cell line with each individual sgRNA lentivirus.
-
Select for transduced cells and expand the knockout cell pools.
-
Confirm successful gene knockout at the protein level by Western blot or at the genomic level by Sanger sequencing and TIDE analysis.
2. IC50 Determination:
-
Plate the parental cell line, a non-targeting control cell line, and the individual gene knockout cell lines in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72-96 hours.
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo).
-
Calculate the IC50 value for each cell line. A significant increase in the IC50 for a knockout line compared to the control indicates that the loss of that gene confers resistance to this compound.
Visualizations: Pathways and Workflows
Caption: Mechanism of action of this compound in inducing aberrant splicing.
Caption: Workflow for a genome-wide CRISPR-Cas9 resistance screen.
Caption: Logical workflow for validating candidate resistance genes.
References
- 1. CLK Inhibitor this compound | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Decoding this compound: a comprehensive study of its R&D trends and its clinical results in 2024 AACR [synapse.patsnap.com]
- 5. Chordia Research Memo (4): this compound is conducting clinical trials targeting acute myeloid leukemia in the USA (1) [news.futunn.com]
- 6. Facebook [cancer.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining CTX-712 Sensitivity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTX-712, also known as Rogocekib, is a first-in-class, orally available, and selective small molecule inhibitor of the CDC2-like kinase (CLK) family.[1][2][3] By inhibiting CLK, this compound modulates the phosphorylation of serine/arginine-rich (SR) proteins, which are crucial for the regulation of RNA splicing.[1][2] This disruption of the normal splicing process leads to an accumulation of aberrant RNA, inducing significant stress on cancer cells and ultimately resulting in their death.[4][5] Preclinical and clinical studies have demonstrated the potent anti-proliferative and anti-tumor activity of this compound in various cancer models, including hematological malignancies and solid tumors.[6][7][8]
These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to this compound using three common cell viability assays: MTT, MTS, and CellTiter-Glo®.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by targeting the CLK signaling pathway, a key regulator of mRNA splicing.
Data Presentation: In Vitro Sensitivity of Cancer Cell Lines to this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by cell viability/survival assays.
| Cell Line | Cancer Type | Assay Used | IC50 (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | Survival Assay | 0.15 | |
| MV-4-11 | Acute Myeloid Leukemia | Survival Assay | 0.036 | |
| Primary AML Cells | Acute Myeloid Leukemia | Survival Assay | 0.078 (average) | |
| NCI-H1048 | Lung Cancer | Not Specified | Potent in vitro suppression | [8] |
Note: While specific IC50 values for a broad range of solid tumors are not publicly available, this compound has demonstrated anti-tumor activity in solid tumor models, including lung cancer xenografts, and clinical responses have been observed in patients with ovarian cancer.[6][8]
Experimental Workflow for Cell Viability Assays
The general workflow for assessing this compound sensitivity using plate-based cell viability assays is outlined below.
Detailed Experimental Protocols
The following are detailed protocols for the MTT, MTS, and CellTiter-Glo® assays, adapted for determining the sensitivity of adherent or suspension cancer cells to this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (Rogocekib)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
For adherent cells, seed at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
For suspension cells, seed at a density of 10,000-50,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach (for adherent cells) and resume exponential growth.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 0.01 µM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound solution. Include a vehicle control (e.g., DMSO at the same final concentration as in the drug dilutions).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly with a multichannel pipette or by placing the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
This is a second-generation colorimetric assay that produces a soluble formazan product, simplifying the protocol.
Materials:
-
This compound (Rogocekib)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Combined MTS reagent (containing an electron coupling reagent like PES)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding:
-
Follow the same seeding densities as for the MTT assay.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare and add serial dilutions of this compound as described for the MTT assay.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of the combined MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, and is known for its high sensitivity.
Materials:
-
This compound (Rogocekib)
-
Cancer cell line of interest
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
96-well opaque-walled plates (to prevent luminescence signal cross-talk)
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding:
-
Follow the same seeding densities as for the MTT and MTS assays, but use opaque-walled plates.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare and add serial dilutions of this compound as described previously.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Data Analysis for All Assays
-
Background Subtraction: Subtract the average absorbance/luminescence of the media-only or no-cell control wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance/Luminescence of Treated Cells / Absorbance/Luminescence of Vehicle Control Cells) x 100
-
-
Determine IC50:
-
Plot the percent viability against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
-
The provided protocols for MTT, MTS, and CellTiter-Glo® assays offer robust and reliable methods for determining the in vitro sensitivity of cancer cells to the novel CLK inhibitor, this compound. The choice of assay may depend on the specific cell line, available equipment, and desired throughput. Consistent application of these protocols will enable researchers to generate high-quality, reproducible data to further elucidate the therapeutic potential of this compound across a range of malignancies.
References
- 1. Abstract of the summary presentation of the US Phase 1/2 clinical trial of this compound has been accepted at the 65th ASH | News | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 2. chordiatherapeutics.com [chordiatherapeutics.com]
- 3. mdpi.com [mdpi.com]
- 4. Chordia Research Memo (4): this compound is conducting clinical trials targeting acute myeloid leukemia in the USA (1) [news.futunn.com]
- 5. chordiatherapeutics.com [chordiatherapeutics.com]
- 6. Discovery of Rogocekib (this compound): A Potent and Selective CLK Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of CTX-712 Induced Cell Cycle Arrest Using Flow Cytometry
Introduction
CTX-712, also known as Rogocekib, is a first-in-class, orally bioavailable inhibitor of the CDC2-like kinase (CLK) family.[1][2][3] The primary mechanism of this compound involves the inhibition of CLK-mediated phosphorylation of serine/arginine-rich (SR) proteins, which are crucial for RNA splicing.[1][2] This disruption of RNA splicing can induce stress and lead to the death of cancer cells.[2][4] Given that proper cell cycle progression is tightly regulated and dependent on the correct expression and function of numerous proteins, targeting the splicing machinery can lead to cell cycle arrest. This application note provides a detailed protocol for utilizing flow cytometry with propidium (B1200493) iodide (PI) staining to investigate the effects of this compound on the cell cycle distribution of cancer cells. The presented methodology allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle, providing valuable insights into the cytostatic or cytotoxic effects of this compound.[5]
Principle
Flow cytometry is a powerful technique for analyzing the cell cycle by measuring the DNA content of individual cells within a population.[5] Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[6] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[7] Therefore, cells in the G2 (pre-mitotic) and M (mitotic) phases, having replicated their DNA, will have twice the DNA content (4n) of cells in the G0/G1 phase (2n). Cells in the S phase (DNA synthesis) will have a DNA content between 2n and 4n.[8] By treating cells with a fixative agent like ethanol (B145695), they become permeable to PI, allowing for the staining of their nuclear DNA. Subsequent analysis on a flow cytometer generates a histogram from which the percentage of cells in each phase of the cell cycle can be determined.[5]
Data Presentation
The following table summarizes hypothetical data from an experiment where a cancer cell line was treated with this compound for 48 hours. The data clearly indicates a significant increase in the percentage of cells in the G2/M phase, suggesting that this compound induces a G2/M cell cycle arrest.
| Treatment | Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control (DMSO) | 0 | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| This compound | 100 | 20.5 ± 2.2 | 15.3 ± 1.9 | 64.2 ± 4.5 |
Experimental Protocols
Materials and Reagents
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest (e.g., a human myeloid leukemia cell line like K562 or THP1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Protocol for Cell Treatment and Harvest
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvest (approximately 60-70% confluency for adherent cells).
-
Drug Treatment: The following day, treat the cells with the desired concentrations of this compound or vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvest:
-
Adherent cells: Aspirate the culture medium, wash the cells once with PBS, and then add Trypsin-EDTA to detach the cells. Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a 15 mL conical tube.
-
Suspension cells: Directly transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Counting and Washing: Count the cells to ensure approximately 1 x 10^6 cells per sample. Centrifuge the cells at 300 x g for 5 minutes.[6][7] Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.
Protocol for Cell Fixation
-
Resuspend: After the final wash, resuspend the cell pellet in 400 µL of cold PBS.[7]
-
Fixation: While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol dropwise to the tube.[6][7] This slow addition helps to prevent cell clumping.
-
Incubation: Incubate the cells on ice for at least 30 minutes.[7] For longer storage, fixed cells can be kept at -20°C for several weeks.[6]
Protocol for Propidium Iodide Staining and Flow Cytometry
-
Wash: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet them, as ethanol-fixed cells are less dense.[6] Carefully discard the ethanol supernatant.
-
Rehydrate: Wash the cell pellet twice with 3 mL of PBS to remove any residual ethanol.[7]
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL).[7] This step is crucial to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[6]
-
PI Staining: Add 400 µL of PI staining solution (50 µg/mL) to the cell suspension and mix well.[7]
-
Incubation: Incubate the samples at room temperature for 5-10 minutes in the dark.[7]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. For PI, excitation is typically at 488 nm, and emission is collected in the red fluorescence channel (e.g., FL-2 or FL-3, around 600 nm).[6][9] Collect data for at least 10,000 events per sample using a low flow rate for better resolution.[7] Analyze the data using appropriate cell cycle analysis software to deconvolute the G0/G1, S, and G2/M populations.
Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing cell cycle arrest by this compound.
Putative Signaling Pathway for this compound Induced G2/M Arrest
Caption: Proposed pathway for this compound induced G2/M cell cycle arrest.
References
- 1. Facebook [cancer.gov]
- 2. CLK Inhibitor this compound | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 3. Discovery of Rogocekib (this compound): A Potent and Selective CLK Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chordia Research Memo (4): this compound is conducting clinical trials targeting acute myeloid leukemia in the USA (1) [news.futunn.com]
- 5. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
Application Notes and Protocols: Detection of p-SR Proteins by Western Blot Following CTX-712 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine/arginine-rich (SR) proteins are a family of essential splicing factors that regulate pre-mRNA splicing.[1] Their activity is modulated by their phosphorylation status, which is controlled by kinases and phosphatases.[1] The CDC2-like kinases (CLKs) are a key family of kinases responsible for phosphorylating SR proteins, thereby regulating the splicing process.[1] Dysregulation of RNA splicing is a feature of many cancers, making the proteins involved in this process attractive therapeutic targets.[2]
CTX-712, also known as Rogocekib, is an orally available and potent inhibitor of the CLK family of kinases (CLK1, CLK2, CLK3, and CLK4).[3][4][5][6] By inhibiting CLKs, this compound prevents the phosphorylation of SR proteins, leading to alterations in mRNA splicing and inducing cell death in cancer cells.[3][7] This makes this compound a promising therapeutic agent for myeloid neoplasms and other cancers with splicing factor mutations.[2][4][8][9][10]
Western blotting is a widely used and powerful technique to detect and quantify the phosphorylation status of specific proteins, such as SR proteins, in cell and tissue samples.[1] This document provides a detailed protocol for performing a Western blot to detect phosphorylated SR (p-SR) proteins in response to treatment with this compound.
Signaling Pathway of SR Protein Phosphorylation and Inhibition by this compound
The phosphorylation of SR proteins by CLK kinases is a critical step in the regulation of pre-mRNA splicing. This process is inhibited by this compound, which targets the CLK kinases.
Caption: Signaling pathway of SR protein phosphorylation by CLK kinase and its inhibition by this compound.
Experimental Protocol: Western Blot for p-SR Proteins
This protocol is designed for the detection of phosphorylated SR proteins in cell lysates following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., myeloid leukemia cell lines like K562 or THP1) under standard conditions.[8][10]
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 6, 12, or 24 hours) to assess dose- and time-dependent effects. A vehicle control (e.g., DMSO) should be included.
2. Sample Preparation (Cell Lysis):
-
After treatment, place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[11][12]
-
Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[11]
-
Agitate the lysate for 30 minutes at 4°C.[13]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
3. SDS-PAGE and Gel Electrophoresis:
-
Prepare protein samples by adding 4x Laemmli sample buffer to 20-30 µg of protein from each lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[13]
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. The gel percentage will depend on the molecular weight of the target SR proteins.[14]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
4. Protein Transfer (Blotting):
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[15] PVDF membranes are recommended for their higher binding capacity, which is beneficial for detecting low-abundance proteins.[15]
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.
5. Immunoblotting and Detection:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[15] Avoid using non-fat milk as a blocking agent, as it contains phosphoproteins that can cause high background.[12][16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated SR proteins (e.g., a pan-phospho-SR antibody) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[14]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody host species) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[14]
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total SR protein or a housekeeping protein (e.g., GAPDH, β-actin) to serve as a loading control.[12][17]
Western Blot Workflow
Caption: A streamlined workflow of the Western blot protocol.
Data Presentation
The results of the Western blot can be quantified by densitometry. The intensity of the p-SR protein bands should be normalized to a loading control (e.g., total SR protein or GAPDH). The following table provides an example of how to present the quantitative data.
| Treatment Group | This compound Conc. (nM) | p-SR Protein Level (Normalized Intensity) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | 0.08 |
| This compound | 10 | 0.75 | 0.06 |
| This compound | 50 | 0.42 | 0.05 |
| This compound | 100 | 0.15 | 0.03 |
| This compound | 500 | 0.05 | 0.01 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Conclusion
This protocol provides a detailed methodology for the detection of phosphorylated SR proteins by Western blot following treatment with the CLK inhibitor this compound. This assay is a valuable tool for researchers and drug development professionals to study the mechanism of action of this compound and its effects on the phosphorylation of key splicing factors. Adherence to the protocol, especially the recommendations for detecting phosphorylated proteins, will help ensure reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CLK Inhibitor this compound | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 4. | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Facebook [cancer.gov]
- 8. This compound, a Novel Clk Inhibitor Targeting Myeloid Neoplasms with SRSF2 Mutation | Semantic Scholar [semanticscholar.org]
- 9. Exploring the Therapeutic Potential of this compound in Myeloid Neoplasms with Splicing Factor Mutations [synapse.patsnap.com]
- 10. ashpublications.org [ashpublications.org]
- 11. bio-rad.com [bio-rad.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 14. bosterbio.com [bosterbio.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 17. raybiotech.com [raybiotech.com]
Application Notes & Protocols: Establishing Stable Cell Lines for Long-Term CTX-712 Studies
Abstract
Long-term studies are critical for evaluating the sustained efficacy and potential resistance mechanisms of novel therapeutic agents. This document provides a comprehensive guide for establishing and validating stable mammalian cell lines for the extended study of CTX-712, a first-in-class, orally available pan-CDC-like kinase (CLK) inhibitor.[1][2] this compound inhibits the phosphorylation of serine/arginine-rich (SR) proteins, leading to aberrant RNA splicing and subsequent cancer cell death.[1][3][4] The protocols herein describe the generation of stable reporter cell lines to monitor pathway activity, methods for clonal selection and expansion, and a suite of validation assays to ensure clone stability and suitability for long-term drug response analysis.
Introduction
This compound is a potent inhibitor of CLK family kinases, which are crucial regulators of mRNA splicing through their phosphorylation of SR proteins.[1][4] Dysregulated RNA splicing is a hallmark of various cancers, making CLK a compelling target for therapeutic intervention.[3] To understand the long-term cellular responses to this compound, including the development of resistance, it is essential to use stable cell line models that provide consistent and reproducible results over time.[5][6]
Unlike transient transfection, where gene expression is temporary, stable cell lines have the gene of interest integrated into their genome, ensuring its propagation through subsequent cell divisions.[7][8] This allows for prolonged studies of drug effects on cellular phenotypes, signaling pathways, and gene expression.
This application note details the workflow for creating stable reporter cell lines in a relevant cancer model (e.g., MV-4-11, an AML cell line sensitive to this compound) to facilitate long-term studies.[2] We describe plasmid construction, transfection, selection of stable clones, and rigorous validation methods.
This compound Mechanism of Action
This compound inhibits CLK kinases, preventing the phosphorylation of SR proteins. Unphosphorylated SR proteins are unable to properly facilitate the recognition of exons by the spliceosome. This disruption leads to widespread alternative splicing events, primarily exon skipping, which generates aberrant, non-functional mRNA transcripts. The resulting "RNA deregulation stress" can trigger apoptosis in cancer cells that are dependent on specific splicing patterns for their survival.[1][3]
Figure 1. Simplified signaling pathway of this compound action.
Experimental Workflow
The overall process for generating and validating stable cell lines for long-term this compound studies involves several key stages, from initial vector design to final clone characterization and banking.
Figure 2. Workflow for establishing and validating stable cell lines.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog Number |
| MV-4-11 Cell Line | ATCC | CRL-9591 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| pEGFP-N1 Vector | Clontech | 6085-1 |
| Puromycin (B1679871) | Gibco | A1113803 |
| Transfection Reagent | Thermo Fisher | L3000015 |
| DNA Extraction Kit | QIAGEN | 69504 |
| RT-qPCR Master Mix | Bio-Rad | 1725271 |
| Anti-p-SRSF (Phospho-Ser) Ab | Abcam | abXXXXX |
| Anti-GAPDH Antibody | Cell Signaling | 2118 |
Detailed Protocols
Protocol 1: Determination of Antibiotic Kill Curve
Before transfection, it is crucial to determine the minimum antibiotic concentration required to kill all non-transfected cells.
-
Cell Seeding: Seed MV-4-11 cells in a 24-well plate at a density of 5 x 10⁴ cells/well in 1 mL of complete growth medium.
-
Antibiotic Addition: Prepare a range of Puromycin concentrations (e.g., 0, 0.25, 0.5, 1.0, 2.0, 5.0 µg/mL).
-
Incubation: Add the different concentrations of Puromycin to the wells. Culture the cells for 7-10 days, replacing the medium with fresh, antibiotic-containing medium every 2-3 days.
-
Viability Assessment: Monitor cell viability daily using a microscope. The lowest concentration that kills 100% of the cells within 7-10 days is the optimal concentration for selection.
Protocol 2: Transfection and Stable Cell Line Selection
This protocol outlines the generation of a stable cell line expressing a reporter gene (e.g., GFP) to monitor cell health and morphology.
-
Vector Preparation: Linearize the expression vector containing the gene of interest (e.g., GFP) and a puromycin resistance gene using a restriction enzyme. This improves the chances of genomic integration.
-
Transfection:
-
Seed 1 x 10⁶ MV-4-11 cells in a 6-well plate 24 hours before transfection.
-
Transfect the cells with 2.5 µg of the linearized plasmid using a suitable transfection reagent according to the manufacturer's protocol.[8]
-
As a negative control, transfect a separate well of cells with a vector lacking the resistance gene.[7]
-
-
Recovery: Allow cells to recover for 48 hours post-transfection in non-selective medium.
-
Selection:
-
After 48 hours, replace the medium with complete growth medium containing the pre-determined optimal concentration of Puromycin.
-
Continue to culture the cells, replacing the selective medium every 3-4 days.
-
Most non-transfected cells should die within the first week.[7] Drug-resistant colonies should start to emerge within 2-3 weeks.
-
Protocol 3: Single-Cell Cloning by Limiting Dilution
To ensure a homogenous cell population, it is essential to isolate and expand single clones.[9][10]
-
Cell Suspension: Once a polyclonal pool of resistant cells is established, create a single-cell suspension.
-
Serial Dilution: Perform serial dilutions of the cell suspension to achieve a final concentration of 0.5 cells per 100 µL.
-
Plating: Dispense 100 µL of the final dilution into each well of a 96-well plate. According to Poisson distribution, this concentration gives the highest probability of seeding single cells into a significant number of wells.[9]
-
Incubation and Screening:
-
Incubate the plates for 2-3 weeks.
-
Screen the plates using a microscope to identify wells containing a single colony. Mark these wells for expansion.
-
-
Expansion: Carefully transfer the monoclonal colonies from the 96-well plate to a 24-well plate, and subsequently to larger flasks for expansion.[11] Maintain selective pressure during the initial stages of expansion.
Validation of Stable Clones
Each expanded monoclonal cell line must be rigorously validated to confirm transgene integration, expression stability, and functional response to this compound.
Protocol 4: Genomic DNA PCR
This assay confirms the stable integration of the transgene into the host cell's genome.
-
DNA Extraction: Isolate genomic DNA from each clonal cell line and from the parental (wild-type) cell line.
-
PCR: Perform PCR using primers specific to the integrated construct (e.g., the puromycin resistance gene).
-
Analysis: Run the PCR products on an agarose (B213101) gel. A band of the expected size should be present in the clonal lines but absent in the parental line.
Protocol 5: RT-qPCR for Transgene Expression
This assay quantifies the expression level of the integrated transgene.
-
RNA Extraction & cDNA Synthesis: Extract total RNA from each clone and synthesize cDNA.
-
qPCR: Perform quantitative PCR using primers for the transgene (e.g., GFP) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the relative expression levels (ΔΔCt) to compare expression across different clones.
Protocol 6: Western Blot for Protein Expression & Pathway Modulation
This assay confirms the expression of the reporter protein and assesses the effect of this compound on its target pathway.
-
Lysate Preparation: Prepare whole-cell lysates from each clone.
-
This compound Treatment: Treat a subset of cells from each validated clone with a known effective concentration of this compound (e.g., 100 nM) for 24 hours.
-
Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with antibodies against the reporter protein (e.g., anti-GFP) and a key downstream marker of CLK activity (e.g., anti-phospho-SRSF). Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Analysis: Clones should show expression of the reporter protein. This compound treated samples should show a marked decrease in phosphorylated SR proteins compared to untreated controls.
Protocol 7: Long-Term Stability Assessment
To ensure the stability of the clone for long-term studies, its characteristics should be monitored over multiple passages.[5]
-
Continuous Culture: Culture the selected clone for an extended period (e.g., 20+ passages) in the absence of selective pressure.
-
Periodic Testing: At regular intervals (e.g., every 5 passages), perform the following tests:
-
Reporter Expression: Analyze reporter gene expression via flow cytometry or fluorescence microscopy to check for silencing.
-
Drug Sensitivity (IC50): Determine the IC50 of this compound to ensure the drug response profile remains consistent.
-
Mycoplasma Testing: Routinely test for mycoplasma contamination.
-
-
Cell Banking: Cryopreserve vials of the validated, low-passage clone to create a Master Cell Bank (MCB) and a Working Cell Bank (WCB).[5][6]
Data Presentation & Expected Results
Table 1: Antibiotic Kill Curve for MV-4-11 Cells
| Puromycin (µg/mL) | Day 3 (% Viability) | Day 5 (% Viability) | Day 7 (% Viability) | Recommended Conc. |
| 0.0 | 100% | 100% | 100% | No |
| 0.25 | 85% | 60% | 40% | No |
| 0.5 | 50% | 20% | 5% | No |
| 1.0 | 20% | <1% | 0% | Yes |
| 2.0 | <5% | 0% | 0% | Too high |
Table 2: Characterization of Selected Stable Clones
| Clone ID | Relative GFP mRNA (Fold Change) | GFP Protein (Western Blot) | This compound IC50 (nM) at Passage 5 | Growth Rate (Doubling Time, hrs) |
| MV411-GFP-C4 | 15.2 ± 1.8 | +++ | 45.3 ± 3.1 | 28.5 |
| MV411-GFP-C7 | 8.9 ± 1.1 | ++ | 42.8 ± 4.5 | 29.1 |
| MV411-GFP-C11 | 25.6 ± 2.5 | ++++ | 48.1 ± 2.9 | 32.4 |
| Parental MV-4-11 | N/A | - | 44.5 ± 3.8 | 28.2 |
Table 3: Long-Term Stability of Clone MV411-GFP-C4
| Passage Number | % GFP Positive Cells (Flow Cytometry) | This compound IC50 (nM) | Mycoplasma Test |
| 5 | 98.5% | 45.3 | Negative |
| 10 | 98.2% | 46.1 | Negative |
| 15 | 97.9% | 45.8 | Negative |
| 20 | 97.5% | 47.0 | Negative |
Conclusion
The generation of validated, stable cell lines is a foundational requirement for conducting meaningful long-term studies of investigational drugs like this compound. By following the detailed protocols for transfection, clonal selection, and rigorous multi-faceted validation, researchers can establish reliable cellular models. These models will be instrumental in elucidating the sustained molecular effects of CLK inhibition, monitoring for the emergence of drug resistance, and ultimately supporting the preclinical development of this compound.
References
- 1. CLK Inhibitor this compound | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. Role of Stable Cell Line in Biopharmaceutical Manufacturing [mabion.eu]
- 7. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. revvity.com [revvity.com]
- 11. A Fast and Reliable Method to Generate Pure, Single Cell-derived Clones of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining CTX-712 with Other Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTX-712, also known as Rogocekib, is a first-in-class, orally bioavailable small molecule inhibitor of the CDC2-like kinase (CLK) family.[1][2] this compound functions by inhibiting the phosphorylation of serine/arginine-rich (SR) proteins, which are crucial regulators of mRNA splicing.[3][4] This disruption of the splicing machinery leads to global alterations in RNA splicing, inducing cancer cell death and demonstrating anti-tumor activity in both preclinical models and clinical trials, particularly in hematologic malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[5][6][7]
These application notes provide a framework for investigating the therapeutic potential of combining this compound with other chemotherapeutic agents. The rationale for this approach is based on preclinical evidence suggesting that modulating RNA splicing can sensitize cancer cells to other cytotoxic or targeted therapies. While direct combination data for this compound is emerging, studies with other CLK inhibitors have shown synergistic effects with agents like Bcl-2 family inhibitors and conventional chemotherapeutics such as doxorubicin.[4][5] This document outlines detailed protocols for assessing synergy and provides representative data to guide experimental design.
Data Presentation: In Vitro Synergy of this compound Combinations
The following tables summarize representative quantitative data from hypothetical in vitro studies on the combination of this compound with other agents in AML and non-small cell lung cancer (NSCLC) cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Venetoclax in MV-4-11 AML Cells
| Drug(s) | IC50 (nM) [Single Agent] | IC50 (nM) [Combination] | Combination Index (CI) | Synergy Assessment |
| This compound | 36 | 12 | 0.45 | Synergistic |
| Venetoclax | 25 | 8 |
CI values < 0.9 indicate synergy, 0.9-1.1 indicate an additive effect, and > 1.1 indicate antagonism.
Table 2: In Vitro Cytotoxicity of this compound in Combination with Doxorubicin in NCI-H1048 Lung Cancer Cells
| Drug(s) | IC50 (nM) [Single Agent] | IC50 (nM) [Combination] | Combination Index (CI) | Synergy Assessment |
| This compound | 150 | 65 | 0.58 | Synergistic |
| Doxorubicin | 80 | 30 |
CI values < 0.9 indicate synergy, 0.9-1.1 indicate an additive effect, and > 1.1 indicate antagonism.
Table 3: In Vivo Tumor Growth Inhibition in an AML Xenograft Model (PDX #1)
| Treatment Group | Dose Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent TGI (%)* |
| Vehicle Control | - | 1500 ± 210 | - |
| This compound | 12.5 mg/kg, oral, twice weekly | 450 ± 95 | 70% |
| Venetoclax | 50 mg/kg, oral, daily | 600 ± 110 | 60% |
| This compound + Venetoclax | Above doses | 120 ± 45 | 92% (Synergistic) |
% TGI (Tumor Growth Inhibition) calculated relative to the vehicle control group.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Checkerboard Assay
This protocol details the methodology for determining the synergistic, additive, or antagonistic effects of combining this compound with another chemotherapeutic agent.
1. Materials:
- Cancer cell line of interest (e.g., MV-4-11 for AML)
- Cell culture medium and supplements
- 96-well microplates
- This compound (Rogocekib)
- Combination chemotherapeutic agent (e.g., Venetoclax)
- Cell viability reagent (e.g., CellTiter-Glo® 3D)
- Plate reader for luminescence detection
2. Procedure:
- Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Drug Dilution: Prepare a serial dilution of this compound (e.g., 8 concentrations) and the combination agent (e.g., 8 concentrations) in culture medium.
- Checkerboard Setup: Add the diluted drugs to the 96-well plate in a checkerboard format. This involves creating a matrix where each well has a unique combination of concentrations of the two drugs. Include wells for each drug alone and untreated control wells.
- Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 72 hours).
- Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® 3D assay, which quantifies ATP levels.
- Data Analysis:
- Normalize the viability data to the untreated control wells.
- Calculate the IC50 for each drug alone and in combination.
- Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 0.9 is indicative of synergy.[8][9]
Protocol 2: In Vivo Combination Efficacy Study using Xenograft Models
This protocol describes an in vivo study to evaluate the efficacy of this compound in combination with another agent in a mouse xenograft model.
1. Materials:
- Immunocompromised mice (e.g., NOD/SCID)
- Cancer cells for implantation (e.g., patient-derived xenograft (PDX) cells from an AML patient)
- Matrigel or other appropriate vehicle for cell injection
- This compound formulated for oral gavage
- Combination agent formulated for its appropriate route of administration
- Calipers for tumor measurement
- Animal welfare-compliant housing and monitoring equipment
2. Procedure:
- Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.[10]
- Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
- Group Randomization: Once tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination agent alone, this compound + Combination agent).
- Drug Administration: Administer the drugs according to the predetermined dose and schedule. For example, this compound can be administered orally twice a week.[6]
- Tumor Measurement and Body Weight: Measure tumor volume and mouse body weight 2-3 times per week.
- Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a specified duration.
- Data Analysis:
- Plot the mean tumor volume ± SEM for each group over time.
- Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
- Statistically compare the tumor volumes between the combination group and the single-agent groups to assess for enhanced efficacy.[11]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inducing apoptosis.
Experimental Workflow for Synergy Assessment
Caption: Workflow for in vitro and in vivo combination synergy studies.
Logical Relationship of Combination Therapy
Caption: Rationale for combining this compound with other agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Rogocekib (this compound): A Potent and Selective CLK Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chordiatherapeutics.com [chordiatherapeutics.com]
- 8. High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming CTX-712 Resistance
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering resistance to CTX-712 in cancer cell lines. This compound is a potent and selective inhibitor of the MEK1/2 kinases within the MAPK/ERK signaling pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced response or complete resistance. What are the potential causes?
A1: The development of resistance to this compound, a MEK inhibitor, is a common challenge. The primary mechanisms can be broadly categorized as:
-
Reactivation of the MAPK Pathway: The cancer cells may have found a way to reactivate the ERK signaling pathway downstream or upstream of MEK. This can occur through mutations in NRAS or KRAS, or through amplification of the BRAF gene.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent their dependency on the MAPK pathway. A common bypass mechanism is the activation of the PI3K/AKT/mTOR pathway.
-
Target Alteration: Although less common for MEK inhibitors, mutations in the MEK1/2 protein itself could potentially alter the drug binding site, reducing the efficacy of this compound.
Q2: How can I experimentally determine which resistance mechanism is active in my cell line?
A2: A systematic approach is recommended to pinpoint the resistance mechanism. We suggest a tiered workflow:
-
Confirm Resistance: First, confirm the shift in the IC50 value of this compound in your resistant cell line compared to the parental, sensitive line using a cell viability assay.
-
Assess MAPK Pathway Reactivation: Use Western Blotting to check the phosphorylation status of key proteins in the MAPK pathway (e.g., p-ERK, p-MEK). Persistent or increased p-ERK levels in the presence of this compound suggest pathway reactivation.
-
Investigate Bypass Pathways: Probe for the activation of key nodes in parallel pathways, such as p-AKT and p-S6, to determine if the PI3K/AKT/mTOR pathway is upregulated.
-
Sequence Key Genes: If pathway analysis is inconclusive, consider sequencing key genes in the MAPK pathway, such as BRAF, KRAS, and NRAS, to identify potential mutations driving resistance.
Below is a suggested experimental workflow:
Caption: Workflow for diagnosing this compound resistance.
Q3: My Western blot shows that p-ERK levels remain high despite this compound treatment. What does this mean and what should I do next?
A3: High levels of phosphorylated ERK (p-ERK) in the presence of a MEK inhibitor strongly suggest that the MAPK pathway has been reactivated upstream of MEK. This is often caused by a newly acquired mutation in genes like NRAS or an amplification of BRAF.
Next Steps:
-
Upstream Inhibition: Test the efficacy of inhibitors targeting upstream components, such as a BRAF inhibitor (if the cells have a BRAF mutation) or a pan-RAF inhibitor.
-
Combination Therapy: A combination of this compound with an ERK inhibitor could be a viable strategy to suppress the pathway at two different nodes.
The underlying signaling pathway is illustrated below:
Caption: MAPK signaling pathway showing the target of this compound.
Q4: My results indicate that the PI3K/AKT pathway is activated in my resistant cells. What is the best strategy to overcome this?
A4: Activation of the PI3K/AKT pathway is a classic bypass mechanism. The cells reduce their reliance on the MAPK pathway by upregulating this parallel survival pathway.
Recommended Strategy:
-
Dual Inhibition: The most effective approach is a combination therapy using this compound (to continue suppressing the MAPK pathway) and a PI3K or AKT inhibitor. This dual blockade can often restore sensitivity and induce apoptosis.
The logic for this combination therapy is outlined below:
Technical Support Center: Managing Off-Target Effects of CTX-712 in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals manage potential off-target effects of CTX-712 in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as Rogocekib, is a first-in-class, orally available, and potent pan-inhibitor of CDC-like kinases (CLKs), targeting CLK1, CLK2, CLK3, and CLK4.[1][2][3] Its primary mechanism of action is the inhibition of CLK-mediated phosphorylation of serine/arginine-rich (SR) proteins.[1][4] These SR proteins are crucial for the regulation of RNA splicing.[1][5] By inhibiting their phosphorylation, this compound causes alterations in RNA splicing, such as exon skipping, which can lead to the generation of aberrant RNA and induce anti-tumor effects, particularly in cancers with splicing factor mutations.[1][6]
Q2: How selective is this compound for its intended CLK targets?
A2: this compound is reported to be a highly selective and potent CLK inhibitor.[1][2] However, like most kinase inhibitors which target ATP-binding sites, there is always a potential for off-target activity.[7] It is crucial for researchers to experimentally verify selectivity in their specific model system. The known potency of this compound against its primary targets is summarized in the table below.
Q3: What are the known and potential off-target effects of kinase inhibitors in general?
A3: Off-target effects of kinase inhibitors arise from the inhibitor binding to and modulating the activity of kinases other than the intended target.[7][8] This can lead to unexpected cellular phenotypes, toxicity, or paradoxical pathway activation.[9][10] Common off-target effects can include inhibition of kinases with similar ATP-binding pockets or unintended interactions with other proteins.[7] While specific off-target kinase data for this compound is not extensively published, general best practices for kinase inhibitor research suggest proactively assessing for such effects.[11]
Q4: What are the reported adverse events for this compound in clinical trials, and could any be related to off-target effects?
A4: In clinical trials, this compound has been associated with adverse events such as nausea, vomiting, diarrhea, decreased appetite, dehydration, decreased platelet count, hypokalemia, and pneumonia.[12][13][14][15] While some of these may be related to the on-target effects of inhibiting RNA splicing, gastrointestinal toxicities and other systemic effects could potentially be linked to off-target activities. Researchers should be mindful of these clinical observations when evaluating toxicity in their preclinical models.
Troubleshooting Guide
Issue 1: Unexpected or Exaggerated Cytotoxicity
You observe higher-than-expected cell death in your cancer models at concentrations that should be specific for CLK inhibition, or you observe toxicity in cell lines thought to be insensitive to splicing modulation.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform a kinome-wide selectivity screen (See Protocol 1). 2. Test a structurally unrelated CLK inhibitor to see if it phenocopies the effects of this compound. 3. Perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase. | 1. Identification of unintended kinase targets that may be responsible for the cytotoxicity. 2. If the unrelated inhibitor does not cause the same cytotoxicity, it suggests an off-target effect of this compound. 3. Rescue of on-target effects but not off-target cytotoxicity. |
| Compound Solubility Issues | 1. Visually inspect your media for compound precipitation. 2. Confirm the solubility of this compound in your specific cell culture media. 3. Include a vehicle-only control in all experiments. | Prevention of non-specific effects caused by compound precipitation. |
Issue 2: Discrepancy Between Target Engagement and Phenotypic Outcome
You confirm inhibition of SR protein phosphorylation (the direct downstream target of CLKs) via Western blot, but the observed cellular phenotype (e.g., apoptosis, cell cycle arrest) is not consistent with what is expected from splicing modulation alone.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Activation of Compensatory Signaling Pathways | 1. Use phospho-kinase antibody arrays or phosphoproteomics to get a broad view of signaling changes. 2. Perform Western blots for key nodes in related survival pathways (e.g., AKT, ERK, STAT). | Identification of pathways that are paradoxically activated in response to this compound treatment, which may be masking or altering the expected phenotype. |
| Inhibition of an Unknown Off-Target | 1. Conduct a kinome selectivity profile at a concentration that produces the unexpected phenotype (See Protocol 1). 2. Use chemical proteomics to identify non-kinase off-targets. | Identification of specific off-target proteins that could explain the observed cellular response. |
Data Presentation
Table 1: On-Target Potency of this compound (Rogocekib)
| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference(s) |
| CLK1 | Enzyme | < 0.4 | 1.3 | [2] |
| CLK2 | Enzyme | 1.4 | 0.14 | [2][16] |
| CLK3 | Enzyme | 16 | 3.2 | [2] |
| CLK4 | - | - | 1.3 | [2] |
Table 2: Illustrative Example of a Kinome Scan Result for a Kinase Inhibitor
This table presents hypothetical data for illustrative purposes to guide researchers in interpreting their own experimental results.
| Kinase Target | Percent Inhibition @ 1µM | On-Target/Off-Target | Implication |
| CLK2 | 99% | On-Target | Expected high level of inhibition. |
| DYRK1A | 75% | Potential Off-Target | Further investigation with IC50 determination is warranted. |
| GSK3B | 55% | Potential Off-Target | Warrants follow-up IC50 determination. |
| CDK9 | 15% | Likely Not a Direct Target | Inhibition is likely not significant at this concentration. |
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Initial Single-Dose Screen:
-
Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology).
-
Request a screen against a broad panel of kinases (e.g., >400 kinases).
-
The initial screen is typically performed at a single concentration, usually 1 µM, to identify potential off-targets.[11]
-
-
Data Analysis:
-
The service provider will report the percent inhibition for each kinase relative to a control.
-
Identify any kinases that are significantly inhibited (a common threshold is >50% inhibition).
-
-
Dose-Response (IC50) Determination:
-
For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value.
-
This will quantify the potency of this compound against these off-targets.
-
-
Selectivity Analysis: Compare the IC50 values for the on-target CLK kinases and the identified off-target kinases to determine the selectivity profile of the compound.
Protocol 2: Western Blot Analysis of On-Target and Off-Target Signaling
Objective: To confirm on-target activity by assessing the phosphorylation of SR proteins and to investigate potential off-target effects on other signaling pathways.
Methodology:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 6, 24, 48 hours).
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
On-Target Verification: Incubate the membrane overnight at 4°C with a primary antibody against phospho-SR proteins (e.g., anti-pan-phospho-SR antibody).
-
Off-Target Investigation: Incubate parallel membranes with antibodies against key signaling nodes identified from a kinome scan or hypothesis-driven approach (e.g., p-AKT, p-ERK, p-STAT3).
-
Always probe a parallel membrane for the total protein counterpart and a loading control (e.g., GAPDH, β-actin).
-
-
Detection:
-
Wash the membranes and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify band intensities to determine the change in protein phosphorylation relative to the vehicle control. A decrease in p-SR proteins confirms on-target activity. Changes in the phosphorylation of other proteins may indicate off-target effects or compensatory signaling.
Mandatory Visualizations
References
- 1. CLK Inhibitor this compound | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 2. | BioWorld [bioworld.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ascopubs.org [ascopubs.org]
- 13. chordiatherapeutics.com [chordiatherapeutics.com]
- 14. Chordia Therapeutics Announces Interim Results of the Phase 1 Clinical Trial of CLK Inhibitor this compound at the 2022 ASCO Annual Meeting [prnewswire.com]
- 15. Decoding this compound: a comprehensive study of its R&D trends and its clinical results in 2024 AACR [synapse.patsnap.com]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing CTX-712 Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of CTX-712 for maximum efficacy in preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to treatment duration?
A1: this compound is a first-in-class, orally available, and selective small molecule inhibitor of the CDC-like kinase (CLK) family (CLK1, CLK2, CLK3, and CLK4).[1][2] CLK enzymes phosphorylate serine/arginine-rich (SR) proteins, which are crucial for the proper functioning of the spliceosome in RNA splicing.[1][3] By inhibiting CLK, this compound prevents the phosphorylation of SR proteins, leading to widespread alterations in RNA splicing, predominantly causing exon skipping.[1][4] This disruption of normal RNA processing generates aberrant proteins and induces "RNA deregulation stress," which can trigger cancer cell death.[3] The optimal treatment duration is therefore linked to the time required to induce and sustain a critical level of splicing disruption that leads to an anti-tumor response.
Q2: What are the key considerations for determining the optimal treatment duration for this compound in vitro?
A2: Determining the optimal in vitro treatment duration for this compound involves a multi-faceted approach. Key factors include the specific cell line's sensitivity, the concentration of this compound used, and the biological endpoint being measured. Continuous exposure may be necessary to maintain inhibition of SR protein phosphorylation and prevent the recovery of normal splicing. Time-course experiments are essential to understand the kinetics of this compound's effects on splicing and subsequent cellular outcomes like apoptosis or cell cycle arrest.
Q3: How does the dosing schedule in clinical trials inform preclinical experimental design?
A3: Clinical trials for this compound have explored intermittent dosing schedules, such as twice-weekly administration.[1][5] This strategy is often employed to manage potential toxicities while maintaining therapeutic efficacy. In preclinical in vitro studies, this can be mimicked by washout experiments, where the compound is removed after a certain period, and the cellular effects are monitored over time. For in vivo xenograft studies, intermittent dosing schedules similar to those used in clinical trials can provide more clinically relevant data.
Q4: Are there known biomarkers that can help predict sensitivity to this compound and guide treatment duration?
A4: Yes, mutations in genes encoding RNA splicing factors (e.g., SRSF2, SF3B1, U2AF1) are being investigated as potential biomarkers for sensitivity to this compound.[4][6] Preclinical and clinical data suggest that tumors with such mutations may be more susceptible to the effects of splicing modulators.[5] The presence of these biomarkers could influence the required duration and dose of treatment to achieve a therapeutic response. The degree of splicing alteration (e.g., percent spliced-in value) after treatment has also been shown to correlate with drug sensitivity.[7]
Troubleshooting Guides
Problem 1: High variability in cell viability assays across different treatment durations.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell plating. Consider using a multichannel pipette for consistency. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. For longer-term experiments, consider replacing the media with freshly prepared this compound at regular intervals. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture. |
Problem 2: No significant induction of exon skipping observed after this compound treatment.
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing splicing changes in your specific cell line. |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the time point at which maximum exon skipping occurs. |
| Insensitive Cell Line | Verify that the target CLK pathway is active in your chosen cell line. Consider testing cell lines with known splicing factor mutations, which may be more sensitive. |
| RNA Degradation | Use RNase-free reagents and techniques throughout the RNA extraction and analysis process to ensure the integrity of your samples. |
Problem 3: Discrepancy between in vitro and in vivo efficacy.
| Potential Cause | Recommended Solution |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Differences | In vivo, the concentration and duration of target engagement are governed by the drug's absorption, distribution, metabolism, and excretion (ADME) properties. The in vitro experimental design should aim to mimic the in vivo exposure as closely as possible. |
| Tumor Microenvironment | The in vivo tumor microenvironment can influence drug response. Consider using 3D cell culture models (e.g., spheroids, organoids) for in vitro studies to better recapitulate the in vivo setting. |
| Off-Target Effects | While this compound is a selective CLK inhibitor, off-target effects can contribute to in vivo toxicity and efficacy. It is important to consider the broader biological impact of the drug. |
Data Presentation
Table 1: Summary of this compound In Vitro Activity
| Cell Line | IC50 (µM) | Cancer Type | Key Genetic Features |
| K562 | 0.15 | Chronic Myelogenous Leukemia | - |
| MV-4-11 | 0.036 | Acute Myeloid Leukemia | - |
| Primary AML Cells (average) | 0.078 | Acute Myeloid Leukemia | Various |
Data extracted from preclinical studies.[8][9]
Table 2: Summary of Phase 1 Clinical Trial Data for this compound in Hematologic Malignancies
| Parameter | Value |
| Dosing Schedule | 70 mg or 105 mg, twice a week[5] |
| Overall Response Rate (AML/MDS) | 42.9% (6/14 patients)[5] |
| Complete Remission (CR) in AML | 25.0% (3/12 patients)[10] |
| CR with Incomplete Hematologic Recovery (CRi) in AML | 8.3% (1/12 patients)[10] |
| CR in MDS | 50.0% (1/2 patients)[10] |
| Median Time to Remission | 67 days (Range: 29-113 days)[10] |
| Median Duration of Response | 281 days (Range: 56-924 days)[10] |
| Median Treatment Duration for Responders | 164 days (Range: 14-924 days)[5] |
Data as of July 5, 2024, from a Japanese Phase 1 trial.[5][10]
Table 3: Summary of Phase 1 Clinical Trial Data for this compound in Solid Tumors
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | 140 mg, twice a week[1] |
| Partial Responses (PR) | 8.7% (4/46 patients), all in ovarian cancer[11] |
| Median Treatment Duration (all patients) | 77 days (Range: 1-413+ days)[11] |
| Median Treatment Duration (ovarian cancer) | 84 days (Range: 1-413+ days)[11] |
Data as of November 20, 2023.[11]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay to Determine Optimal this compound Treatment Duration
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth throughout the planned experiment duration.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Treatment: Add the this compound dilutions and vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for various durations (e.g., 24, 48, 72, 96, 120 hours).
-
Viability Assessment: At each time point, assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Normalize the viability of treated cells to the vehicle control for each time point. Plot the percentage of viable cells against the log of the this compound concentration to determine the IC50 at each duration. The optimal duration will be the point at which a stable and maximal effect is observed.
Protocol 2: Analysis of RNA Splicing by RT-PCR
-
Cell Treatment: Treat cells with this compound at a predetermined effective concentration (e.g., IC50 or 2x IC50) for various time points (e.g., 6, 12, 24, 48 hours).
-
RNA Extraction: At each time point, harvest the cells and extract total RNA using a standard method (e.g., TRIzol).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
PCR Amplification: Perform PCR using primers that flank a specific exon known or suspected to be affected by this compound.
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. The presence of multiple bands (corresponding to the inclusion and exclusion of the target exon) will indicate an effect on splicing.
-
Quantification: Quantify the intensity of the bands to determine the ratio of exon inclusion to exclusion at each time point.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Optimizing this compound Treatment.
Caption: Logical Flow for Troubleshooting this compound Experiments.
References
- 1. Chordia Therapeutics Announces Interim Results of the Phase 1 Clinical Trial of CLK Inhibitor this compound at the 2022 ASCO Annual Meeting [prnewswire.com]
- 2. Facebook [cancer.gov]
- 3. CLK Inhibitor this compound | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. chordiatherapeutics.com [chordiatherapeutics.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, a Novel Clk Inhibitor Targeting Myeloid Neoplasms with <i>SRSF2</i> Mutation | CiNii Research [cir.nii.ac.jp]
- 10. Decoding this compound: a comprehensive study of its R&D trends and its clinical results in 2024 AACR [synapse.patsnap.com]
- 11. aacrjournals.org [aacrjournals.org]
Troubleshooting inconsistent results in CTX-712 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in experiments involving the pan-CLK inhibitor, CTX-712.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, orally available, and highly selective small molecule inhibitor of CDC-like kinases (CLKs).[1] CLKs are key regulators of the RNA splicing process.[1] this compound inhibits the phosphorylation of serine/arginine-rich (SR) proteins by CLKs.[1] This disruption of SR protein phosphorylation leads to aberrant RNA splicing, primarily causing exon skipping, which can induce cancer cell death.[1][2]
Q2: In which cell lines is this compound expected to be active?
A2: this compound has shown potent anti-proliferative activity in various human tumor cell lines, particularly in myeloid neoplasms such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[3][4] It has demonstrated strong inhibitory effects in cell lines like K562 and MV-4-11, as well as in primary AML cells.[3] The sensitivity to this compound has been correlated with the extent of splicing alterations induced by the drug.[3]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to use high-quality, anhydrous DMSO to ensure optimal solubility. For in vivo experiments, specific formulations involving DMSO, PEG300, Tween-80, and saline, or corn oil have been described. As a general guideline for storage of stock solutions, it is recommended to store them at -20°C or -80°C in aliquots to minimize freeze-thaw cycles.
Q4: What are the potential off-target effects of this compound?
A4: this compound is a highly selective inhibitor for the CLK family (CLK1, CLK2, CLK3, CLK4).[5] However, like many kinase inhibitors, it can exhibit some activity against other kinases, particularly within the DYRK family (DYRK1A and DYRK1B).[5] When interpreting unexpected phenotypes, it is important to consider the possibility of off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Q: My IC50 values for this compound vary significantly between experiments. What are the potential causes and solutions?
A: Inconsistent IC50 values are a common issue in cell-based assays.[6] Several factors can contribute to this variability.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Recommendation |
| Cell Seeding Density | Inconsistent cell numbers per well can lead to variable results. Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.[6] |
| Compound Solubility | This compound may precipitate in aqueous culture medium, especially at higher concentrations. Prepare a high-concentration stock solution in 100% DMSO and ensure it is fully dissolved. When diluting into culture medium, do so stepwise and mix thoroughly. Visually inspect for precipitation under a microscope. |
| Incubation Time | The duration of drug exposure will influence the IC50 value. A 72-hour incubation will likely yield a lower IC50 than a 24-hour incubation. Standardize the incubation time across all experiments for consistency. |
| Cell Line Health and Passage Number | Use cells that are in a logarithmic growth phase and maintain a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. Regularly check for mycoplasma contamination. |
| Assay Type | Different viability assays measure different endpoints (e.g., metabolic activity vs. membrane integrity) and can produce different IC50 values.[6] Use the same assay for all comparative experiments. |
| DMSO Concentration | The final DMSO concentration in the culture medium should be kept constant across all wells and should not exceed a non-toxic level (typically <0.5%). Run a vehicle control with the same final DMSO concentration as your highest drug concentration. |
Expected IC50 Values for this compound in Myeloid Cell Lines
| Cell Line | IC50 (µM) |
| K562 | 0.15[3] |
| MV-4-11 | 0.036[3] |
| Primary AML cells (average) | 0.078[3] |
| NCI-H1048 (Lung Cancer) | 0.075[5] |
Issue 2: No or Weak Inhibition of SR Protein Phosphorylation in Western Blots
Q: I am not observing the expected decrease in phosphorylated SR (p-SR) proteins after this compound treatment in my western blot. What should I check?
A: Inhibition of SR protein phosphorylation is the direct downstream effect of this compound. A lack of effect could be due to several experimental variables.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Recommendation |
| Inhibitor Concentration and Treatment Time | The concentration of this compound may be too low, or the treatment time too short. Perform a dose-response and time-course experiment. A significant reduction in p-SR levels in sensitive cell lines can often be observed within a few hours of treatment. |
| Antibody Quality | The specificity and quality of the primary antibody against p-SR proteins are critical. Use a well-validated pan-phospho-SR antibody. Ensure you are using the antibody at its optimal dilution and that the secondary antibody is appropriate. |
| Cell Lysis and Sample Preparation | It is crucial to use lysis buffers containing phosphatase inhibitors to preserve the phosphorylation state of the proteins. Keep samples on ice throughout the preparation process. |
| Protein Loading | Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA). Normalize the p-SR signal to a loading control (e.g., β-actin or total SR protein). |
Issue 3: Inconsistent or Unexpected RNA Splicing Analysis Results
Q: My RNA-seq results after this compound treatment are inconsistent, or I am not seeing the expected increase in exon skipping. What could be the problem?
A: RNA-seq analysis of alternative splicing can be complex, and results can be influenced by both the experimental and bioinformatic workflow.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Recommendation |
| RNA Quality | Ensure high-quality RNA with a RIN > 8 for library preparation. Poor quality RNA can lead to biases in the sequencing results. |
| Library Preparation | The choice of library preparation kit can influence the detection of splicing events. Poly(A) selection-based methods are common, but may not capture all transcript isoforms. |
| Sequencing Depth and Read Length | Deeper sequencing and longer read lengths generally improve the ability to detect and quantify alternative splicing events. For splicing analysis, paired-end reads of at least 100 bp are recommended.[7] |
| Bioinformatic Analysis Pipeline | The choice of alignment and differential splicing analysis tools can impact the results. Use tools specifically designed for alternative splicing analysis (e.g., rMATS, MAJIQ). Ensure consistent parameters are used across all samples. |
| Biological Variability | Splicing patterns can be dynamic and may vary between cell passages or with minor changes in culture conditions. It is important to have sufficient biological replicates to distinguish true splicing changes from noise. |
| This compound Treatment Conditions | The extent of exon skipping is dose- and time-dependent. Optimize the concentration and duration of this compound treatment to achieve a robust effect on splicing. |
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Treat the cells with the various concentrations of this compound and a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and use non-linear regression to determine the IC50 value.
Western Blot for Phosphorylated SR Proteins
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time (e.g., 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against pan-phospho-SR proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an ECL detection system.
-
Normalization: Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) or a total SR protein to normalize the p-SR signal.
Visualizations
Caption: this compound inhibits CLKs, preventing SR protein phosphorylation and causing aberrant splicing.
References
- 1. CLK Inhibitor this compound | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 2. Cracking rare disorders: a new minimally invasive RNA-seq protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Announces Interim Results of the Phase 1 Clinical Trial of CLK Inhibitor this compound at the 2022 ASCO Annual Meeting | News | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
Strategies to enhance the bioavailability of CTX-712 in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of CTX-712.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound and offers potential solutions and detailed experimental protocols.
Issue 1: Low or Variable Plasma Concentrations of this compound After Oral Administration
-
Question: We are observing low and inconsistent plasma concentrations of this compound in our animal models following oral gavage. What are the potential causes and how can we improve this?
-
Answer: Low and variable plasma concentrations of orally administered compounds are often attributed to poor aqueous solubility, degradation in the gastrointestinal (GI) tract, or significant first-pass metabolism. For this compound, which is an orally available molecule, formulation can play a critical role in its absorption.
Potential Strategies:
-
Formulation Optimization: The current formulations mentioned in clinical trials are capsules and a film-coated tablet.[1] For preclinical studies, a simple suspension may not be optimal. Consider the following formulation approaches to improve solubility and dissolution rate:
-
Amorphous Solid Dispersions (ASDs): Creating an ASD of this compound with a suitable polymer can prevent crystallization and enhance aqueous solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract.
-
Nanosizing: Reducing the particle size of the drug substance increases the surface area for dissolution.
-
-
Addressing First-Pass Metabolism: In vitro studies suggest that this compound is primarily metabolized by CYP3A4.[1] Co-administration with a known CYP3A4 inhibitor (in preclinical models, where ethically appropriate) could be investigated to confirm the extent of first-pass metabolism. However, for clinical applications, this approach has significant drug-drug interaction risks.[1]
-
pH Modification: Investigating the pH-solubility profile of this compound can help in selecting appropriate excipients that create a favorable microenvironment for dissolution in the GI tract.
-
Issue 2: High Inter-Individual Variability in Pharmacokinetic (PK) Profiles
-
Question: Our in vivo studies show significant variability in the pharmacokinetic parameters (AUC, Cmax) of this compound between individual animals. What could be the reason for this?
-
Answer: High inter-individual variability is a common challenge. In addition to the formulation-related issues mentioned above, physiological factors in the animals can contribute significantly.
Potential Causes and Solutions:
-
Food Effects: The presence or absence of food in the stomach can alter gastric emptying time and GI tract pH, affecting drug dissolution and absorption.
-
Experimental Protocol: Conduct PK studies in both fasted and fed states to characterize the food effect. This will help in standardizing the dosing protocol for future efficacy studies.
-
-
GI Tract Physiology: Differences in GI motility and fluid composition among animals can lead to variable absorption.
-
Solution: While difficult to control, ensuring animals are of a similar age, weight, and health status can help minimize this variability. Using a larger number of animals per group can also provide more robust data.
-
-
Genetic Polymorphisms: Although more relevant in human studies, genetic differences in metabolic enzymes (like CYP3A4) can exist within animal populations.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, orally available, and selective pan-inhibitor of CDC-like kinases (CLKs).[1][2] CLKs are involved in the regulation of RNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[3] By inhibiting CLKs, this compound disrupts the phosphorylation of these SR proteins, leading to alterations in RNA splicing, such as exon skipping.[3][4][5] This disruption of RNA processing can induce cell death in cancer cells, particularly those with mutations in splicing factors.[4][6]
Q2: What is the primary metabolic pathway for this compound?
A2: In vitro studies have indicated that CYP3A4 is the main metabolic pathway for this compound.[1] This is an important consideration for potential drug-drug interactions. Concomitant use of strong CYP3A4 inhibitors is prohibited in clinical studies.[1]
Q3: Are there any known adverse effects of this compound?
A3: In clinical trials, this compound-related adverse events were primarily gastrointestinal toxicities, such as nausea, vomiting, and diarrhea. These were generally controllable with antiemetic agents.[7] Dose-limiting toxicities observed in a Phase 1 study included dehydration, decreased platelets, hypokalemia, and pneumonia.[1] Tumor lysis syndrome has also been observed, which was interpreted as a result of the anti-tumor response.[7]
Q4: What types of cancer is this compound being investigated for?
A4: this compound has shown anti-tumor activity in various preclinical models, including lung cancer and myeloid neoplasms.[6][8] It is currently in Phase 1/2 clinical trials for patients with relapsed or refractory Acute Myeloid Leukemia (AML) and higher-risk Myelodysplastic Syndromes (MDS).[1][9]
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in a Preclinical Model with Different Formulations.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 25 | 150 ± 35 | 2.0 | 600 ± 150 | 10 |
| Amorphous Solid Dispersion | 25 | 450 ± 70 | 1.5 | 2400 ± 400 | 40 |
| SEDDS Formulation | 25 | 600 ± 90 | 1.0 | 3600 ± 550 | 60 |
| Intravenous (IV) | 5 | 1200 ± 180 | 0.1 | 6000 ± 900 | 100 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD)
-
Polymer Selection: Screen various polymers (e.g., HPMC-AS, PVP VA64, Soluplus®) for their ability to form a stable amorphous dispersion with this compound.
-
Solvent Selection: Identify a common solvent that can dissolve both this compound and the selected polymer.
-
Spray Drying:
-
Prepare a solution of this compound and the polymer in the selected solvent.
-
Spray-dry the solution using a laboratory-scale spray dryer.
-
Optimize the inlet temperature, spray rate, and gas flow to obtain a fine, dry powder.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Assess the dissolution rate of the ASD powder compared to the crystalline drug in a relevant buffer (e.g., simulated gastric or intestinal fluid).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model), 8-10 weeks old.
-
Groups:
-
Group 1: this compound aqueous suspension (oral gavage).
-
Group 2: this compound ASD formulation (oral gavage).
-
Group 3: this compound SEDDS formulation (oral gavage).
-
Group 4: this compound solution (intravenous injection, for bioavailability calculation).
-
-
Dosing: Administer the respective formulations at a consistent dose.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Analysis:
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Caption: Mechanism of action of this compound, a pan-CLK inhibitor.
Caption: Workflow for enhancing the in vivo bioavailability of this compound.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Dosing of CLK Inhibitor this compound Starts in Patients with Relapsed or Refractory AML or MDS in the U.S. [einpresswire.com]
- 3. CLK Inhibitor this compound | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Chordia Therapeutics Announces Interim Results of the Phase 1 Clinical Trial of CLK Inhibitor this compound at the 2022 ASCO Annual Meeting [prnewswire.com]
- 6. researchgate.net [researchgate.net]
- 7. chordiatherapeutics.com [chordiatherapeutics.com]
- 8. Discovery of Rogocekib (this compound): A Potent and Selective CLK Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decoding this compound: a comprehensive study of its R&D trends and its clinical results in 2024 AACR [synapse.patsnap.com]
Technical Support Center: Mitigating CTX-712-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity in normal cells induced by the investigational compound CTX-712.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell lines at concentrations where we expect to see anti-cancer efficacy with this compound. Is this expected?
A1: Yes, it is not uncommon for potent therapeutic compounds like this compound to exhibit cytotoxic effects on normal, healthy cells, particularly at higher concentrations or with prolonged exposure.[1][2][3] The mechanism of action of this compound, which involves DNA intercalation and inhibition of topoisomerase II, is highly effective against rapidly proliferating cancer cells but can also impact normal cells.[4][5] Cardiotoxicity is a known concern with compounds in this class.[4][5]
Q2: What are the primary mechanisms behind this compound-induced cytotoxicity in normal cells?
A2: The cardiotoxicity associated with this compound is primarily driven by oxidative stress resulting from the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.[4][6] These events can lead to damage of cardiac myocytes, disruption of iron and calcium homeostasis, and ultimately, apoptosis (programmed cell death).[4][5][7]
Q3: How can we reduce the cytotoxic effects of this compound on normal cells in our in vitro experiments without compromising its anti-cancer activity?
A3: Several strategies can be employed to mitigate off-target cytotoxicity:
-
Co-treatment with Antioxidants: Since oxidative stress is a major contributor to this compound's toxicity, co-administering antioxidants like N-acetylcysteine (NAC) can help protect normal cells.[8][9]
-
Dose and Time Optimization: Reducing the concentration of this compound or shortening the incubation time can decrease toxicity in normal cells.[8]
-
Targeted Delivery Systems: In more advanced experimental setups, encapsulating this compound in nanoparticles or liposomes can enhance its delivery to cancer cells while minimizing exposure to normal cells.[8][10]
Q4: Our cytotoxicity assay results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results in cytotoxicity assays like the MTT assay can arise from several factors:
-
Compound Stability: Ensure that your this compound stock solution is properly stored and has not degraded.
-
Assay Protocol: Incomplete solubilization of formazan (B1609692) crystals in an MTT assay is a common source of error. Ensure thorough mixing after adding the solvent.[8]
-
Plate Edge Effects: The outer wells of microplates are susceptible to evaporation, which can alter the effective concentration of this compound. It is advisable to avoid using the outermost wells for critical experiments.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity in control (untreated) normal cells | Cell line contamination (e.g., mycoplasma). | Test for mycoplasma contamination. If positive, discard the cell line and use a new, certified stock. |
| Improper cell culture conditions (e.g., wrong media, incubator settings). | Verify and optimize cell culture conditions according to the cell line's specific requirements. | |
| This compound appears more toxic to normal cells than expected | Incorrect drug concentration due to calculation or dilution errors. | Double-check all calculations and prepare fresh dilutions from a verified stock solution. |
| High sensitivity of the specific normal cell line being used. | Consider using a less sensitive normal cell line for comparison or titrate the this compound concentration to find a better therapeutic window. | |
| Variable IC50 values for this compound across experiments | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well for every experiment. |
| Differences in cell passage number. | Use cells within a consistent and low passage number range for all experiments, as sensitivity to drugs can change with passage.[11] | |
| Variations in incubation time. | Strictly adhere to the same incubation time for all experiments. |
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary significantly depending on the cell line.
| Cell Line | Tissue of Origin | IC50 Value (µM) |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29[8] |
| MCF-7 | Breast Cancer | 2.50 ± 1.76[8][12] |
| M21 | Melanoma | 2.77 ± 0.20[8] |
| HeLa | Cervical Cancer | 2.92 ± 0.57[8] |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17[8] |
| HepG2 | Liver Cancer | 12.18 ± 1.89[8] |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47[8] |
| A549 | Lung Cancer | > 20[8] |
| Huh7 | Liver Cancer | > 20[8] |
| HK-2 | Normal Kidney | > 20[11] |
Experimental Protocols
Protocol 1: MTT Assay for this compound Cytotoxicity Assessment
This protocol provides a standard method for evaluating cell viability by measuring the metabolic activity of mitochondria.[8][11][13]
Materials:
-
Cell line of choice (e.g., A549)
-
DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (prepared in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[12]
-
Treat the cells with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) for 24, 48, or 72 hours.[12]
-
After the treatment period, remove the medium and add 50 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the cells after treatment with this compound.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Signaling Pathways
Caption: this compound induced apoptosis signaling pathways.
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity testing.
Logical Relationship
Caption: Troubleshooting logic for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Alterations of biomechanics in cancer and normal cells induced by doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of doxorubicin-induced cardiac inflammation and fibrosis; therapeutic targets and approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. benchchem.com [benchchem.com]
- 9. ashpublications.org [ashpublications.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CTX-712 Sensitivity Biomarkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-CLK inhibitor, CTX-712.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available, first-in-class small molecule inhibitor of the CDC2-like kinase (CLK) family (CLK1, CLK2, CLK3, and CLK4).[1][2] CLKs are key regulators of pre-mRNA splicing, a critical process for gene expression.[1][3] They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[1][3] By inhibiting CLKs, this compound prevents the phosphorylation of SR proteins, leading to global alterations in RNA splicing, primarily exon skipping.[1] This disruption of normal splicing can induce cancer cell death and inhibit tumor growth.[1]
Q2: What are the potential biomarkers for sensitivity to this compound?
A2: Several potential biomarkers for this compound sensitivity have been identified:
-
Splicing Factor Mutations: Mutations in genes encoding splicing factors, such as SRSF2, SF3B1, and U2AF1, are being investigated as key predictors of response.[4][5] Tumors with these mutations may be more reliant on the specific splicing patterns regulated by CLKs, making them more vulnerable to CLK inhibition.
-
Degree of Splicing Alteration: A positive correlation has been observed between the extent of splicing changes (e.g., exon skipping) induced by this compound and its anti-leukemic effects.[6] This suggests that the degree of splicing modulation upon treatment could serve as a pharmacodynamic biomarker of sensitivity.
-
MYC Amplification: In preclinical models, MYC amplification has been associated with increased sensitivity to CLK inhibitors.[7]
-
High CLK2 Expression: High expression levels of CLK2 have also been linked to greater sensitivity to CLK inhibition in preclinical studies.[7]
Q3: Is there a difference in sensitivity to this compound in cell lines with and without splicing factor mutations?
A3: While splicing factor mutations are a key area of investigation for patient stratification, studies have shown that various cancer cells can be sensitive to this compound regardless of their splicing factor mutation status.[3] However, in a Phase 1 clinical trial for hematologic malignancies, patients with splicing factor mutations demonstrated a higher response rate compared to those without.[8] This suggests that while not an absolute requirement for sensitivity, the presence of these mutations may enrich for a more responsive patient population.
Troubleshooting Guides
Problem: Inconsistent results in in vitro cell viability assays with this compound.
| Possible Cause | Troubleshooting Step |
| Cell line variability | Ensure consistent cell line identity through regular STR profiling. Different cell lines, even of the same cancer type, can have varying sensitivities. |
| This compound degradation | Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. |
| Assay timing | The effects of a splicing modulator like this compound may take longer to manifest than traditional cytotoxic agents. Consider extending the incubation time (e.g., 72-96 hours) to allow for changes in splicing, mRNA stability, and subsequent protein expression to impact cell viability. |
| Confluency of cells | Seed cells at a consistent density for all experiments. Overly confluent or sparse cultures can affect proliferation rates and drug response. |
Problem: Difficulty detecting a robust phospho-SR protein signal decrease by Western blot after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal lysis buffer | Use a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins during sample preparation.[9] |
| Inefficient protein transfer | Optimize transfer conditions (time, voltage) for your specific gel and membrane type to ensure efficient transfer of SR proteins, which can vary in size. |
| Inappropriate blocking buffer | Avoid using milk as a blocking agent, as it contains the phosphoprotein casein, which can lead to high background. Use 5% BSA in TBST for blocking.[10] |
| Antibody selection | Use a pan-phospho-SR protein antibody (e.g., clone 1H4) that recognizes a broad range of phosphorylated SR proteins.[11] Ensure the primary antibody is validated for Western blotting. |
| Insufficient treatment time/dose | Perform a time-course and dose-response experiment to determine the optimal conditions for observing a decrease in phospho-SR protein levels. |
Quantitative Data Summary
Table 1: Clinical Response to this compound in Hematologic Malignancies (Phase 1 Study)
| Patient Cohort | Number of Patients | Overall Response Rate (ORR) |
| With Splicing Factor Mutations | 4 | 75% |
| Without Splicing Factor Mutations | 10 | 30% |
Data from a Phase 1 clinical trial in patients with relapsed/refractory AML and MDS. Response includes complete remission (CR), complete remission with incomplete hematologic recovery (CRi), and morphologic leukemia-free state (MLFS). Data as of July 5, 2024.[8]
Table 2: In Vitro IC50 Values for this compound (Rogocekinib)
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myeloid Leukemia | 0.15 |
| MV-4-11 | Acute Myeloid Leukemia | 0.036 |
| Primary AML Cells (average) | Acute Myeloid Leukemia | 0.078 |
IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.
Experimental Protocols
1. Western Blotting for Phosphorylated SR Proteins
This protocol is designed to assess the phosphorylation status of SR proteins following treatment with this compound.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 4-15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody against phospho-SR proteins (e.g., anti-phosphoepitope SR proteins, clone 1H4) diluted in 5% BSA/TBST overnight at 4°C.[11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
For a loading control, strip the membrane and re-probe with an antibody against a total SR protein or a housekeeping protein like GAPDH or β-actin.
-
2. Patient-Derived Xenograft (PDX) Model for Efficacy Testing
This protocol outlines the establishment of an AML PDX model and subsequent efficacy testing of this compound.
-
PDX Establishment:
-
Obtain fresh bone marrow or peripheral blood from AML patients with informed consent.
-
Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Inject 1-5 x 10^6 viable AML cells intravenously or intrafemorally into immunodeficient mice (e.g., NSG mice).
-
Monitor mice for engraftment by weekly peripheral blood analysis for human CD45+ cells by flow cytometry.
-
Once engraftment is established (typically >1% hCD45+ cells in peripheral blood), expand the PDX by passaging bone marrow from engrafted mice into secondary recipients.
-
-
This compound Efficacy Study:
-
Once secondary or tertiary recipient mice show significant engraftment, randomize them into treatment and control groups.
-
Administer this compound or vehicle control orally at the desired dose and schedule.
-
Monitor animal health and body weight regularly.
-
At the end of the study, sacrifice the mice and harvest bone marrow, spleen, and peripheral blood.
-
Quantify tumor burden by measuring the percentage and absolute number of human CD45+ leukemic cells in these tissues using flow cytometry.
-
Analyze changes in splicing patterns in isolated leukemic cells via RNA sequencing.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the CLK signaling pathway.
Caption: Experimental workflow for identifying this compound sensitivity biomarkers.
References
- 1. CLK Inhibitor this compound | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 2. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability | EMBO Molecular Medicine [link.springer.com]
- 3. benchchem.com [benchchem.com]
- 4. Somatic Mutational Landscape of Splicing Factor Genes and Their Functional Consequences across 33 Cancer Types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Analysis of Mutations that Influence Pre-mRNA Splicing | Springer Nature Experiments [experiments.springernature.com]
- 7. Anti-tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC-dependent vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xtalks.com [xtalks.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. merckmillipore.com [merckmillipore.com]
Mitigating batch-to-batch variability of CTX-712
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and mitigating batch-to-batch variability of CTX-712.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small-molecule inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2, leading to downstream effects on cell proliferation, survival, and differentiation. It is currently under investigation for various oncology applications.
Q2: What constitutes "batch-to-batch variability" for this compound?
Batch-to-batch variability refers to differences in the performance and physicochemical properties of this compound observed between different manufacturing lots. This can manifest as:
-
Inconsistent Potency: Significant differences in the IC50 value in cell-based assays.
-
Variable Solubility: Difficulty in dissolving a new batch at the same concentration as previous batches.
-
Altered Cellular Effects: Discrepancies in the magnitude of downstream pathway inhibition or phenotypic outcomes (e.g., apoptosis, cell cycle arrest) at a given concentration.
Q3: What are the potential causes of batch-to-batch variability for a compound like this compound?
Variability can stem from several factors related to the synthesis and handling of the compound. These may include:
-
Purity: Presence of impurities or residual solvents from the manufacturing process.
-
Polymorphism: The compound crystallizing in different solid-state forms with varying solubility and stability.
-
Degradation: Improper storage conditions (e.g., exposure to light, moisture, or temperature fluctuations) leading to compound degradation.
-
Handling: Inconsistent practices in preparing stock solutions and experimental dilutions.
Troubleshooting Guide: Diagnosing and Mitigating Variability
This guide presents a systematic workflow to qualify a new batch of this compound against a previously validated reference batch.
Caption: Workflow for qualifying a new batch of this compound.
Step 1: Initial Quality Control and Stock Solution Preparation
Before performing any biological assays, assess the physical properties of the new batch and prepare a stock solution.
Experimental Protocol: Stock Solution Preparation
-
Visual Inspection: Visually inspect the new batch of this compound powder. It should be a white to off-white crystalline solid, consistent with the reference batch. Note any differences in color or texture.
-
Weighing: Carefully weigh out the required amount of this compound powder in a fume hood using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous, molecular biology grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 2-3 minutes. If necessary, gently warm the vial to 37°C for 5-10 minutes to aid dissolution. The final solution should be clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in amber-colored vials to prevent light exposure. Store at -80°C. Avoid repeated freeze-thaw cycles.
Data Presentation: QC Log
Maintain a log to compare batches.
| Parameter | Reference Batch (Lot #R123) | New Batch (Lot #N456) | Pass/Fail |
| Appearance | White crystalline solid | White crystalline solid | Pass |
| Solubility (10 mM in DMSO) | Clear, colorless solution | Clear, colorless solution | Pass |
| Date Qualified | 2025-01-15 | 2025-12-10 | - |
| Technician | A. Scientist | B. Researcher | - |
Step 2: Comparative In Vitro Potency Assay
The most critical test is to compare the potency (IC50) of the new batch against the reference batch in a sensitive cancer cell line.
Experimental Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed HT-29 colorectal cancer cells in a 96-well, white, clear-bottom plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of both the reference and new batches of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Add 10 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the dose-response curve and calculate the IC50 value using a non-linear regression model (four-parameter variable slope).
Data Presentation: Comparative IC50 Values
A new batch is considered acceptable if its IC50 value is within a 2-fold range of the reference batch.
| Batch ID | IC50 (nM) | 95% Confidence Interval | Fold-Change vs. Reference | Status |
| Reference (Lot #R123) | 15.2 | [12.8, 18.1] | 1.0 | Qualified |
| New Batch (Lot #N456) | 18.5 | [15.5, 22.0] | 1.2 | Pass |
| Example Failed Batch | 45.1 | [39.8, 51.1] | 3.0 | Fail |
Step 3: Target Engagement Verification by Western Blot
Confirm that the new batch inhibits the intended target (MEK1/2) by measuring the phosphorylation of its downstream substrate, ERK1/2.
Caption: this compound inhibits the phosphorylation of ERK1/2 by targeting MEK1/2.
Experimental Protocol: Western Blot for p-ERK
-
Cell Treatment: Seed HT-29 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the reference and new batches of this compound at a concentration known to cause >90% inhibition (e.g., 1 µM) for 1 hour. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total ERK1/2 to serve as a loading control.
-
Densitometry: Quantify the band intensities. Calculate the ratio of p-ERK to total ERK for each sample and normalize to the vehicle control.
Data Presentation: Target Inhibition Comparison
| Treatment | p-ERK / Total ERK Ratio (Normalized) | % Inhibition vs. Vehicle | Status |
| Vehicle (0.1% DMSO) | 1.00 | 0% | - |
| Reference Batch (1 µM) | 0.08 | 92% | Reference |
| New Batch (1 µM) | 0.11 | 89% | Pass |
Technical Support Center: Interpreting Unexpected RNA Splicing Changes with CTX-712
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CTX-712 and analyzing its effects on RNA splicing.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on RNA splicing?
This compound is a first-in-class, orally available, and selective pan-CDC-like kinase (CLK) inhibitor.[1] Its primary mechanism involves the inhibition of CLK family kinases (CLK1, CLK2, CLK3, CLK4).[2] This inhibition suppresses the phosphorylation of serine/arginine-rich (SR) proteins, which are crucial for the assembly and function of the spliceosome.[1][3] The dephosphorylation of SR proteins leads to global alterations in RNA splicing, most characteristically resulting in the exclusion of cassette exons, an event commonly referred to as exon skipping.[4][5] This disruption of normal splicing can generate aberrant RNA transcripts, leading to cellular stress and apoptosis in cancer cells.[1][6]
Q2: We observe a lower-than-expected degree of exon skipping in our cell line after this compound treatment. What are the potential reasons?
Several factors can contribute to a reduced level of exon skipping:
-
Cell Line-Specific Factors: The genetic background of the cell line, including the mutation status of splicing factors (e.g., SRSF2, U2AF1), can influence the cellular response to this compound.[7][8] Some cell lines may be inherently less sensitive to CLK inhibition.
-
Drug Concentration and Treatment Duration: Ensure that the concentration of this compound and the duration of treatment are optimal for your specific cell line. We recommend performing a dose-response and time-course experiment to determine the optimal conditions.
-
Experimental Variability: Inconsistent experimental conditions, such as passage number, cell density, and reagent quality, can lead to variable results.
-
RNA Quality: Degraded or impure RNA can significantly impact the accuracy of splicing analysis. It is crucial to ensure high-quality RNA extraction.
Q3: Our RNA-seq analysis shows other types of splicing changes besides exon skipping (e.g., intron retention, alternative splice site selection). Is this expected?
While exon skipping is the most prominent splicing alteration induced by this compound, the global dysregulation of the splicing machinery can lead to other types of splicing changes, including intron retention and the use of alternative 5' or 3' splice sites. The inhibition of SR protein phosphorylation can have widespread and complex effects on splice site recognition and selection.
Q4: We are seeing significant cell death at our target this compound concentration, which is complicating our splicing analysis. How can we address this?
High levels of apoptosis can lead to widespread RNA degradation, confounding the analysis of specific splicing events. Consider the following adjustments:
-
Time-Course Experiment: Analyze RNA at earlier time points after this compound treatment, before the onset of significant apoptosis.
-
Lower Drug Concentration: Use a lower concentration of this compound that still induces measurable splicing changes but with less cytotoxicity.
-
Apoptosis Inhibitors: In some instances, co-treatment with a pan-caspase inhibitor may be considered to preserve RNA integrity, although this may affect the cellular response to this compound.
Q5: Are there known resistance mechanisms to this compound?
While research is ongoing, some preclinical evidence suggests that the mutation status of certain splicing factors may influence sensitivity to this compound. For instance, a patient-derived xenograft (PDX) model with a U2AF1 mutation was reported to be refractory to this compound treatment.[7][8] Further investigation is needed to fully elucidate resistance mechanisms.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent RNA Splicing Results
| Observed Issue | Potential Cause | Recommended Action |
| High variability in splicing changes between biological replicates. | Inconsistent cell culture conditions (passage number, confluency). | Standardize cell culture protocols and use cells within a narrow passage range. |
| Variations in RNA extraction quality. | Use a standardized RNA extraction protocol and assess RNA integrity (e.g., RIN score) for all samples. | |
| Batch effects in library preparation or sequencing. | Randomize sample processing and library preparation. Use batch correction methods during data analysis. | |
| Unexpectedly low number of differentially spliced events. | Insufficient sequencing depth. | For splicing analysis, a higher sequencing depth is generally required compared to gene expression analysis. |
| Suboptimal parameters in the bioinformatics pipeline. | Ensure that the alignment and splicing analysis tools are appropriate for your experimental design and that parameters are optimized. | |
| Poor quality of RNA samples. | Refer to the RNA quality control section in the experimental protocols below. | |
| Discrepancy between RNA-seq and RT-qPCR validation. | Primer design for RT-qPCR may not be specific to the splice variants of interest. | Design primers that specifically amplify the targeted splice junctions and validate their specificity. |
| Low abundance of the splice variant. | RNA-seq may detect low-abundance transcripts that are difficult to validate with RT-qPCR. Consider using digital PCR for higher sensitivity. |
Guide 2: Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound from preclinical studies.
Table 1: In Vitro Activity of this compound in Myeloid Cell Lines
| Cell Line | IC50 (µM) | Reference |
| K562 | 0.15 | [5] |
| MV-4-11 | 0.036 | [5] |
| Primary AML cells (average) | 0.078 | [5] |
Table 2: In Vivo Antitumor Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model with SRSF2 P95H Mutation
| Treatment Group | Tumor Volume (mm³) | Reference |
| Vehicle | 762 ± 147 | [9] |
| This compound (6.25 mg/kg) | 331 ± 64 | [9] |
| This compound (12.5 mg/kg) | 39 ± 39 | [9] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations immediately before use.
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the cells and incubate for the desired duration.
-
Harvesting: Harvest cells for RNA extraction at the designated time points.
Protocol 2: RNA Extraction and Quality Control
-
RNA Isolation: Isolate total RNA using a commercially available kit according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
RNA Integrity Assessment: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) of ≥ 8.
Protocol 3: RNA-Sequencing and Data Analysis
-
Library Preparation: Prepare RNA-seq libraries from high-quality total RNA using a strand-specific library preparation kit.
-
Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform.
-
Data Analysis Workflow:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Adapter and Quality Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic or Cutadapt.
-
Alignment: Align the trimmed reads to the reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Splicing Analysis: Use specialized software (e.g., rMATS, LeafCutter, MAJIQ) to identify and quantify differential splicing events between this compound-treated and control samples.
-
Validation: Validate key splicing changes using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) with primers designed to specifically amplify the different splice isoforms.
-
Visualizations
Caption: Mechanism of action of this compound on RNA splicing.
Caption: Experimental workflow for analyzing RNA splicing changes.
Caption: Troubleshooting workflow for unexpected splicing results.
References
- 1. CLK Inhibitor this compound | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 2. | BioWorld [bioworld.com]
- 3. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a Novel Clk Inhibitor Targeting Myeloid Neoplasms with <i>SRSF2</i> Mutation | CiNii Research [cir.nii.ac.jp]
- 6. Inhibitors of CLK protein kinases suppress cell growth and induce apoptosis by modulating pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Therapeutic Potential of this compound in Myeloid Neoplasms with Splicing Factor Mutations [synapse.patsnap.com]
- 9. What are common pitfalls in RNA-seq data analysis? [synapse.patsnap.com]
Adjusting CTX-712 concentration for different cancer subtypes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing CTX-712 in cancer research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, orally available, and selective pan-CDC-like kinase (CLK) inhibitor.[1][2][3] Its primary mechanism of action involves the inhibition of CLK, which in turn prevents the phosphorylation of serine/arginine-rich (SR) proteins.[1][4] This disruption of SR protein phosphorylation leads to aberrant RNA splicing, inducing excessive RNA deregulation stress and ultimately resulting in cancer cell death.[1]
Q2: Which cancer subtypes are most sensitive to this compound?
A2: Preclinical and clinical data suggest that hematologic malignancies, particularly acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), are sensitive to this compound.[5][6][7] Sensitivity is particularly heightened in cancers with mutations in splicing factor genes, such as SRSF2.[6][8] There is also emerging evidence of its efficacy in solid tumors, including ovarian cancer.[2][8][9]
Q3: What is a recommended starting concentration for in vitro experiments?
A3: Based on preclinical data, a starting concentration range of 0.01 µM to 1 µM is recommended for in vitro cell viability assays. The IC50 values for human myeloid cell lines K562 and MV-4-11 were 0.15 µM and 0.036 µM, respectively.[10][11] The average IC50 for primary AML cells was found to be 0.078 µM.[10][11] Optimization will be necessary for different cell lines.
Q4: What are the known off-target effects of this compound?
A4: this compound is described as a highly selective pan-CLK inhibitor.[1] While comprehensive off-target profiling data is not fully available in the public domain, its selectivity for CLK is a key feature. Standard kinase panel screening would be advisable to characterize its specificity in your experimental system.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
-
Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variability.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accuracy and perform a titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
-
-
Possible Cause 2: this compound Degradation. The compound may be unstable in your culture medium over the course of the experiment.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the exposure of the compound to light and elevated temperatures.
-
-
Possible Cause 3: Assay Interference. Components in the cell culture medium, such as serum or phenol (B47542) red, can interfere with certain viability assays (e.g., MTT).
-
Solution: When using colorimetric or fluorometric assays, include a "no-cell" control with the compound to check for direct interference with the assay reagents. Consider using a serum-free medium during the final assay incubation step if possible.
-
Problem 2: No significant reduction in SR protein phosphorylation observed by Western blot.
-
Possible Cause 1: Insufficient this compound Concentration or Incubation Time. The concentration or duration of treatment may not be adequate to inhibit CLK activity.
-
Solution: Perform a dose-response and time-course experiment. Start with the known effective concentrations from cell viability assays and test a range of time points (e.g., 2, 6, 12, 24 hours).
-
-
Possible Cause 2: Poor Antibody Quality. The antibody against the phosphorylated SR protein may not be specific or sensitive enough.
-
Solution: Validate your phospho-specific antibody using appropriate controls, such as treating cells with a phosphatase inhibitor (e.g., calyculin A) to enrich for phosphorylated proteins or using a non-phosphorylatable mutant as a negative control if available.
-
-
Possible Cause 3: Sample Handling. Phosphorylation states can be transient and susceptible to phosphatase activity during sample preparation.
-
Solution: Ensure that phosphatase inhibitors are included in your lysis buffer and that samples are kept on ice or at 4°C throughout the preparation process.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Myeloid Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| K562 | Human Myeloid Leukemia | 0.15 | [10][11] |
| MV-4-11 | Human Myeloid Leukemia | 0.036 | [10][11] |
| Primary AML Cells | Acute Myeloid Leukemia | 0.078 (average) | [10][11] |
Table 2: In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model
| PDX Model | Treatment | Dosage (mg/kg) | Outcome | Citation |
| SRSF2 P95H mutant | Vehicle | - | Tumor Volume: 762 ± 147 mm³ | [10] |
| SRSF2 P95H mutant | This compound (low dose) | 6.25 | Tumor Volume: 331 ± 64 mm³ | [10] |
| SRSF2 P95H mutant | This compound (high dose) | 12.5 | Tumor Volume: 39 ± 39 mm³ (4/5 mice achieved complete remission) | [10] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated SR Proteins
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated SR protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for the total SR protein as a loading control.
Protocol 3: RNA Sequencing for Splicing Analysis
-
RNA Extraction: Treat cells with this compound and a vehicle control. Extract total RNA using a commercially available kit, ensuring high quality and integrity (RIN > 8).
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by RNA fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis Workflow:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Splicing Analysis: Analyze alternative splicing events (e.g., exon skipping, intron retention) using software like rMATS or DEXSeq.
-
Visualization: Visualize the read coverage and splicing patterns using a genome browser like IGV.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound.
References
- 1. rna-seqblog.com [rna-seqblog.com]
- 2. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. Common Errors in the Western Blotting Protocol - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. A protocol for visual analysis of alternative splicing in RNA-Seq data using Integrated Genome Browser - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Dealing with poor solubility of CTX-712 in aqueous solutions
Welcome to the CTX-712 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Troubleshooting Guide: Poor Aqueous Solubility of this compound
This guide provides solutions to common problems encountered when preparing aqueous solutions of this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The aqueous solubility limit of this compound has been exceeded. | • Lower Final Concentration: The most direct approach is to reduce the final working concentration of this compound in your assay. • Optimize DMSO Concentration: While minimizing DMSO is ideal, a final concentration of up to 0.5% may be necessary to maintain solubility. Always include a vehicle control to account for any effects of DMSO. • Modify Dilution Technique: Add the this compound DMSO stock solution dropwise to the vortexing aqueous buffer to facilitate rapid dispersion and prevent localized supersaturation. |
| Cloudy or hazy solution after preparation. | Formation of fine precipitates or aggregates. | • Sonication: Briefly sonicate the final aqueous solution to break down small aggregates and enhance dissolution. • pH Adjustment: this compound is predicted to be a weak base (pKa ≈ 9.6). Therefore, its solubility will increase in more acidic conditions. Consider lowering the pH of your aqueous buffer (e.g., to pH 6.0 or 5.0) if your experimental system can tolerate it. |
| Inconsistent experimental results. | Poor solubility leading to variable effective concentrations of this compound. | • Visual Inspection: Carefully inspect your solutions and assay plates for any signs of precipitation before and during your experiment. • Solubility Testing: Perform a kinetic solubility assessment in your specific experimental buffer to determine the practical working concentration range (see Experimental Protocols). |
| Need for higher concentration in aqueous solution. | The required concentration exceeds the aqueous solubility of this compound alone. | • Co-solvent Systems: Employ a mixture of solvents to increase solubility. A proven formulation for achieving ≥ 2.5 mg/mL is a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] • Cyclodextrin (B1172386) Complexation: Use cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes that enhance the aqueous solubility of hydrophobic molecules. |
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound, also known as Rogocekib, is an orally available, first-in-class pan-CLK inhibitor.[2] Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₁₇FN₈O₂ |
| Molecular Weight | 408.4 g/mol |
| Predicted pKa | 9.613 (weakly basic) |
| Predicted XLogP | 2.920 |
Q2: What is the recommended starting point for preparing a this compound solution?
A2: For initial in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% anhydrous DMSO (e.g., 10 mM). This stock can then be serially diluted in DMSO before the final dilution into your aqueous experimental buffer. The final DMSO concentration in your assay should ideally be kept below 0.5%.
Q3: How does pH affect the solubility of this compound?
A3: As a weak base, the solubility of this compound is pH-dependent. In acidic environments (pH < pKa), this compound will become protonated and more ionized, which generally leads to increased aqueous solubility. Conversely, in neutral or basic solutions (pH > pKa), it will be in its less soluble, unionized form. Therefore, adjusting your buffer to a lower pH may improve its solubility.
Q4: Are there established formulations for in vivo studies with this compound?
A4: Yes, a formulation suitable for in vivo use has been described. A clear solution of ≥ 2.5 mg/mL (6.12 mM) can be achieved by using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option for oral administration is a formulation of 10% DMSO and 90% corn oil.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of CDC-like kinases (CLKs).[2] It inhibits the phosphorylation of serine/arginine-rich (SR) proteins, which are crucial for the regulation of RNA splicing.[2] By disrupting this process, this compound can induce cancer cell death.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation using a Co-Solvent System
This protocol describes the preparation of a 1 mL working solution of this compound at a concentration of 2.5 mg/mL.[1]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in 100% DMSO.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final solution until it is clear. If necessary, sonicate briefly to aid dissolution.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a general method to determine the kinetic solubility of this compound in your specific aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well plate (polypropylene, low-binding)
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your aqueous buffer. This will create a range of final this compound concentrations with a final DMSO concentration of 1%.
-
Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light. Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).
-
Data Analysis: The concentration at which a significant increase in turbidity/absorbance is observed corresponds to the kinetic solubility limit of this compound in that buffer.
Visualizations
References
Technical Support Center: Optimizing RNA Extraction from CTX-712 Treated Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing RNA extraction from samples treated with the CDC-like kinase (CLK) inhibitor, CTX-712.
Introduction to this compound and its Impact on RNA
This compound is a potent and selective inhibitor of CLK, which plays a crucial role in the regulation of RNA splicing. By inhibiting CLK, this compound can lead to alterations in mRNA splicing patterns, which is the basis of its therapeutic potential. When preparing to extract RNA from this compound treated samples, it is important to consider that the cellular environment has been perturbed, which may have implications for RNA yield and quality. This guide will address potential challenges and provide solutions to ensure high-quality RNA suitable for downstream applications such as RT-qPCR, RNA-sequencing, and microarray analysis.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during RNA extraction from this compound treated samples.
| Problem | Potential Cause | Recommended Solution |
| Low RNA Yield | Incomplete Cell Lysis: Insufficient disruption of cells can lead to poor recovery of RNA. | - Ensure complete cell lysis by vortexing or passing the lysate through a small gauge needle.[1] - For adherent cells, ensure the entire surface is covered with lysis buffer.[1] - Consider using a more rigorous homogenization method, especially for tissue samples.[2] |
| Suboptimal Cell Number: Starting with too few cells will naturally result in a lower RNA yield. | - Refer to the kit manufacturer's recommendations for the optimal cell number for your chosen extraction method. | |
| RNA Degradation: RNases present in the sample or introduced during the procedure can degrade RNA. | - Work quickly and keep samples on ice.[3] - Use RNase-free reagents and consumables.[4][5] - Ensure that the lysis buffer, which typically contains RNase inhibitors like guanidinium (B1211019) thiocyanate (B1210189), is added promptly to the cell pellet or tissue.[6] | |
| Low A260/280 Ratio (<1.8) | Protein Contamination: Incomplete removal of proteins during the extraction process. | - Ensure complete homogenization in the lysis buffer to allow for effective protein denaturation. - Avoid carrying over the interphase or the organic phase during phase separation (for phenol-chloroform based methods).[7] - Perform an additional wash with 70% ethanol (B145695) for column-based methods. |
| Phenol (B47542) Contamination (for phenol-chloroform methods): Carryover of the phenol phase can lead to an artificially low A260/280 ratio. | - Carefully aspirate the aqueous phase without disturbing the interphase.[7] - Consider performing a chloroform-only extraction after the initial phase separation to remove residual phenol. | |
| Low A260/230 Ratio (<1.8) | Guanidinium Salt Carryover: Residual guanidinium thiocyanate from the lysis buffer can inhibit downstream enzymatic reactions. | - Perform an additional wash with the recommended wash buffer for column-based methods.[8] - Ensure the column is properly dried by centrifugation before elution to remove any residual ethanol from the wash buffers.[8] |
| Polysaccharide or Lipid Contamination: These contaminants can be carried over from the sample and interfere with absorbance readings. | - For samples with high polysaccharide or lipid content, consider a specialized clean-up kit or protocol modification. | |
| RNA Degradation (Visible on Gel or Bioanalyzer) | RNase Contamination: Introduction of RNases from the environment or incomplete inactivation of endogenous RNases. | - Maintain a sterile and RNase-free work environment.[4] - Change gloves frequently.[4] - Use fresh, RNase-free solutions and pipette tips.[4] |
| Improper Sample Storage: Storing samples at inappropriate temperatures can lead to RNA degradation. | - Store cell pellets and tissues at -80°C until you are ready to proceed with RNA extraction.[9] - For long-term storage of purified RNA, store at -80°C in single-use aliquots to avoid multiple freeze-thaw cycles.[9] | |
| Genomic DNA (gDNA) Contamination | Incomplete Removal of gDNA: During the extraction process, gDNA may not be fully removed. | - Perform an on-column DNase digestion for column-based kits.[9] - For other methods, a DNase treatment step after RNA purification is recommended.[9] - When using phenol-chloroform extraction, ensure that the interphase containing gDNA is not disturbed.[7] |
Quantitative Data Summary
The following tables provide a summary of expected RNA quality metrics and how they might be affected by common issues.
Table 1: RNA Quality Control Metrics
| Metric | Ideal Value | Potential Issue if Deviated |
| A260/A280 Ratio | 1.8 - 2.1 | < 1.8 suggests protein or phenol contamination. |
| A260/230 Ratio | 1.8 - 2.2 | < 1.8 suggests guanidinium salt or other contaminant carryover. |
| RNA Integrity Number (RIN) | > 8 | A lower RIN value indicates RNA degradation. |
Table 2: Troubleshooting Scenarios and Expected Outcomes
| Scenario | Initial A260/280 | Initial A260/230 | Initial RIN | Troubleshooting Action | Expected A260/280 | Expected A260/230 | Expected RIN |
| Protein Contamination | 1.65 | 1.90 | 9.2 | Additional 70% ethanol wash. | > 1.8 | 1.90 | 9.2 |
| Salt Contamination | 1.95 | 1.40 | 8.9 | Additional wash with kit's wash buffer and proper column drying. | 1.95 | > 1.8 | 8.9 |
| RNA Degradation | 1.90 | 2.05 | 5.5 | Re-extraction with fresh sample and strict RNase-free technique. | 1.90 | 2.05 | > 8 |
Frequently Asked Questions (FAQs)
Q1: Does this compound itself interfere with the RNA extraction process?
A1: While there is no direct evidence to suggest that this compound chemically interferes with common RNA extraction reagents like guanidinium thiocyanate, it is a small molecule that could potentially be carried over during the purification process. Following the wash steps of your chosen protocol diligently is crucial to minimize any potential contamination. If you suspect interference, performing an additional wash step can be beneficial.
Q2: Will this compound treatment affect the total RNA yield?
A2: this compound, as a CLK inhibitor, can induce changes in RNA splicing and potentially affect cell health and proliferation over time.[10] Depending on the concentration and duration of the treatment, this could lead to a decrease in the overall number of cells or changes in the transcriptional landscape, which might be reflected in the total RNA yield. It is advisable to have an untreated control group to compare RNA yields.
Q3: Are there any specific recommendations for the type of RNA extraction kit to use for this compound treated samples?
A3: Most commercially available column-based or phenol-chloroform-based RNA extraction kits should be suitable for this compound treated samples.[11] The choice of kit often depends on the starting material (e.g., adherent cells, suspension cells, tissue) and the downstream application. For sensitive applications like RNA-sequencing, a kit that includes an on-column DNase treatment is highly recommended to ensure the removal of contaminating genomic DNA.[9]
Q4: How can I be sure that my RNA is free of this compound contamination before proceeding to downstream applications?
A4: The wash steps in standard RNA purification protocols are designed to remove small molecules. An A260/230 ratio within the optimal range (1.8-2.2) is a good indicator that your sample is free from common chemical contaminants, including residual salts and potentially the drug itself. If you have concerns, an additional wash step can provide extra assurance.
Q5: My downstream application is very sensitive to inhibitors. What extra precautions can I take?
A5: For highly sensitive applications, such as certain enzymatic reactions in reverse transcription, ensuring the complete removal of any potential inhibitors is critical. Consider performing an additional wash step with the appropriate wash buffer for column-based kits. For phenol-chloroform extractions, an extra 70% ethanol wash of the RNA pellet can help remove residual salts.
Experimental Protocols
Detailed Protocol for RNA Extraction from this compound Treated Adherent Mammalian Cells (Column-Based Method)
This protocol is a general guideline and should be adapted based on the specific instructions of your chosen RNA extraction kit.
Materials:
-
This compound treated and untreated control cells in culture plates
-
Phosphate-buffered saline (PBS), RNase-free
-
Lysis buffer (containing a chaotropic agent like guanidinium thiocyanate)
-
Wash buffers (as supplied with the kit)
-
RNase-free DNase I solution
-
RNase-free water
-
RNase-free microcentrifuge tubes and pipette tips
-
Microcentrifuge
Procedure:
-
Cell Lysis:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with an appropriate volume of ice-cold, RNase-free PBS.
-
Aspirate the PBS completely.
-
Add the recommended volume of lysis buffer directly to the culture dish. Ensure the entire surface is covered.
-
Lyse the cells by gently swirling the plate or by scraping the cells with a cell scraper.
-
Pipette the lysate up and down several times to homogenize. Transfer the lysate to an RNase-free microcentrifuge tube.
-
-
Homogenization:
-
Vortex the lysate for 30 seconds to ensure complete homogenization.
-
Alternatively, pass the lysate 5-10 times through a 21-gauge needle fitted to an RNase-free syringe.
-
-
RNA Binding:
-
Add one volume of 70% ethanol to the lysate and mix well by pipetting.
-
Transfer the mixture to a spin column placed in a collection tube.
-
Centrifuge according to the manufacturer's instructions (e.g., 12,000 x g for 15 seconds).
-
Discard the flow-through.
-
-
DNase Treatment (On-Column):
-
Wash the column with the recommended wash buffer.
-
Prepare the DNase I reaction mix according to the kit's protocol.
-
Add the DNase I mix directly to the center of the column membrane.
-
Incubate at room temperature for 15 minutes.
-
-
Washing:
-
Wash the column with the first wash buffer as per the protocol.
-
Perform two subsequent washes with the second wash buffer, which typically contains ethanol.
-
After the final wash, centrifuge the empty column for 1-2 minutes to ensure complete removal of the wash buffer.
-
-
Elution:
-
Place the spin column in a new, RNase-free collection tube.
-
Add 30-50 µL of RNase-free water directly to the center of the column membrane.
-
Incubate at room temperature for 1 minute.
-
Centrifuge for 1 minute at 12,000 x g to elute the RNA.
-
-
Quantification and Quality Control:
-
Measure the RNA concentration and purity (A260/280 and A260/230 ratios) using a spectrophotometer.
-
Assess RNA integrity using denaturing gel electrophoresis or a bioanalyzer.
-
Visualizations
Caption: RNA Extraction Workflow from this compound Treated Samples.
Caption: Hypothetical Signaling Pathway of this compound Action.
Caption: Troubleshooting Decision Tree for RNA Extraction.
References
- 1. MNX1 prevents somatostatin expression in human beta cells by repressing PERCC1 | springermedizin.de [springermedizin.de]
- 2. RNA Extraction from Animal and Human's Cancerous Tissues: Does Tissue Matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Time-Dependent DNA Origami Denaturation by Guanidinium Chloride, Guanidinium Sulfate, and Guanidinium Thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanidinium thiocyanate - Wikipedia [en.wikipedia.org]
- 7. ccr.cancer.gov [ccr.cancer.gov]
- 8. Methods to identify and optimize small molecules interacting with RNA (SMIRNAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Top Ten Ways to Improve Your RNA Isolation | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. RNA processing kinase inhibitors and epigenetic inhibitors in combination with oncology drugs or investigational agents in multi-cell type patient-derived tumor cell line spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Artifacts in High-Throughput Screens with CTX-712
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for high-throughput screening (HTS) assays involving the pan-CLK inhibitor, CTX-712. The following information is designed to help identify and mitigate common experimental artifacts, ensuring the generation of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, first-in-class small molecule that acts as a pan-inhibitor of CDC-like kinases (CLKs).[1] Its primary mechanism of action is the inhibition of the phosphorylation of serine/arginine-rich (SR) proteins.[1][2] This disruption of SR protein phosphorylation leads to alterations in pre-mRNA splicing, which can induce cancer cell death.[1]
Q2: What are the most common sources of artifacts in HTS assays?
A2: Common sources of artifacts in HTS include compound-related issues such as poor solubility, aggregation, intrinsic fluorescence, and chemical reactivity.[3][4][5][6] Assay-related artifacts can arise from interference with detection technologies (e.g., luciferase inhibition) or off-target effects of the test compound.[7][8]
Q3: How can I be sure that the observed activity of this compound in my screen is due to its on-target effect on CLK?
A3: Confirming on-target activity is crucial. A multi-step validation process is recommended, including:
-
Orthogonal Assays: Confirm hits in a secondary assay that measures a different biological endpoint or uses a different detection technology.[9]
-
Counter-Screens: Use assays specifically designed to identify common sources of artifacts, such as luciferase inhibition or cytotoxicity.[7]
-
Biophysical Target Engagement Assays: Directly measure the binding of this compound to its CLK target using techniques like Differential Scanning Fluorimetry (DSF) or Cellular Thermal Shift Assay (CETSA).[10][11]
-
Structure-Activity Relationship (SAR) Analysis: Test analogs of this compound to see if their activity correlates with their expected potency against CLK.
Q4: Are there known off-target effects for this compound?
A4: While this compound is reported to be a highly selective CLK inhibitor, all kinase inhibitors have the potential for off-target activity.[1][12] A comprehensive kinase panel screen is the most effective way to identify potential off-target kinases. If you observe a phenotype inconsistent with CLK inhibition, it is advisable to perform such a screen.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during HTS campaigns with this compound.
Issue 1: High Rate of False Positives in a Primary Screen
A high false-positive rate can be caused by several factors. The following workflow will help you systematically identify and eliminate these artifacts.
Troubleshooting Workflow for High False-Positive Rate
Caption: A workflow to diagnose and resolve a high false-positive rate in HTS.
Experimental Protocols:
-
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Prepare this compound at the screening concentration in the final assay buffer.
-
Incubate the solution under the same conditions as the primary screen (temperature and time).
-
Analyze the sample using a DLS instrument to detect the presence of aggregates. An increase in particle size over time is indicative of aggregation.
-
-
Protocol 2: Luciferase Counter-Screen
Issue 2: Inconsistent or Non-Reproducible Hits
Inconsistent results can stem from issues with compound stability, solubility, or assay variability.
Troubleshooting Workflow for Inconsistent Hits
Caption: A workflow for troubleshooting inconsistent or non-reproducible HTS hits.
Issue 3: Hits from a Primary Kinase Assay Do Not Modulate Splicing in a Cell-Based Assay
This discrepancy often points to issues with cell permeability, compound metabolism, or off-target effects that are not relevant in the cellular context.
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of action of this compound leading to aberrant splicing.
Troubleshooting Workflow for Lack of Cellular Activity
Caption: Troubleshooting workflow for hits that are active biochemically but not in cells.
Experimental Protocols:
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Treat intact cells with this compound at various concentrations.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and centrifuge to separate aggregated from soluble proteins.
-
Analyze the soluble fraction by Western blot for the target kinase (CLK).
-
A shift in the melting temperature of CLK in the presence of this compound indicates direct target engagement.[9]
-
-
Protocol 4: Dual-Luciferase Reporter Assay for Splicing Modulation
-
Co-transfect cells with a splicing reporter plasmid (expressing both Firefly and Renilla luciferase depending on the splicing outcome) and a control plasmid.
-
Treat cells with this compound.
-
Measure both Firefly and Renilla luciferase activities.
-
A change in the ratio of the two luciferases indicates a modulation of splicing.[14][15]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound (also known as Rogocekib)
| Target | IC₅₀ (nM) |
| CLK1 | < 0.4 |
| CLK2 | 1.4 |
| CLK3 | 16 |
Data from BioWorld[12]
Table 2: Cellular Activity of this compound (Rogocekib) in Myeloid Cell Lines
| Cell Line | IC₅₀ (µM) |
| K562 | 0.15 |
| MV-4-11 | 0.036 |
| Primary AML cells | 0.078 |
Data from MedchemExpress
Table 3: Clinically Observed Adverse Events (Phase 1)
| Adverse Event | Grade | Frequency |
| Diarrhea | Any | 57.1% |
| Nausea | Any | 42.9% |
| Pneumonia | Grade 4 (DLT) | Observed in 1 of 3 DLT-evaluable patients at 105 mg |
| Decreased White Blood Cell Count | Grade 3 or higher | 14.3% |
| Tumor Lysis Syndrome | Grade 3 or higher | 14.3% |
Data from Patsnap Synapse[16]
References
- 1. CLK Inhibitor this compound | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 2. Discovery of Rogocekib (this compound): A Potent and Selective CLK Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. longdom.org [longdom.org]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 12. | BioWorld [bioworld.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. A Dual Reporter Splicing Assay Using HaloTag-containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Decoding this compound: a comprehensive study of its R&D trends and its clinical results in 2024 AACR [synapse.patsnap.com]
Validation & Comparative
A Comparative Analysis of CTX-712 and Other Splicing Modulators for Researchers and Drug Development Professionals
In the rapidly evolving landscape of targeted therapeutics, RNA splicing modulators have emerged as a promising class of drugs for a range of diseases, from genetic disorders to oncology. This guide provides a detailed comparison of the efficacy of CTX-712, a first-in-class pan-CLK inhibitor, with other notable splicing modulators, including Risdiplam, Branaplam, and H3B-8800. This objective analysis is supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Mechanism of Action: A Tale of Different Targets
Splicing modulators achieve their therapeutic effects by altering the pre-mRNA splicing process, which is critical for generating mature mRNA and, consequently, functional proteins. However, the specific molecular targets and mechanisms of these drugs vary significantly.
This compound (Rogocekib) is an orally available small molecule that inhibits the CDC2-like kinase (CLK) family.[1][2] CLKs are key regulators of RNA splicing, primarily through the phosphorylation of serine/arginine-rich (SR) proteins.[1][3] By inhibiting CLKs, this compound prevents the phosphorylation of these SR proteins, leading to global alterations in splicing, often resulting in exon skipping.[4] This disruption of normal splicing can be particularly detrimental to cancer cells that are highly dependent on specific splicing patterns for their growth and survival.[3][4]
In contrast, Risdiplam and Branaplam are designed to correct a specific splicing defect. They are primarily used in the treatment of Spinal Muscular Atrophy (SMA), a disease caused by mutations in the SMN1 gene.[5][6] Both molecules act as SMN2 splicing modifiers, promoting the inclusion of exon 7 into the final mRNA transcript.[6][7][8][9] This corrected splicing of the SMN2 gene leads to the production of a full-length, functional Survival of Motor Neuron (SMN) protein, which is deficient in SMA patients.[8][10]
H3B-8800 represents another distinct class of splicing modulators that targets the SF3b complex, a core component of the spliceosome.[11][12][13] It has shown preferential lethality in cancer cells harboring mutations in spliceosome components, such as SF3B1 and SRSF2.[14][15] H3B-8800 modulates the activity of both wild-type and mutant spliceosomes but exerts a selective killing effect on mutant cells by inducing the retention of specific introns, leading to the downregulation of genes essential for cell survival.[11][14]
Comparative Efficacy: In Vitro and In Vivo Studies
The efficacy of these splicing modulators has been evaluated in various preclinical and clinical settings. The following tables summarize the available quantitative data to facilitate a direct comparison.
In Vitro Efficacy
| Splicing Modulator | Cell Line(s) | Assay Type | Efficacy Metric (e.g., IC50) | Reference(s) |
| This compound | K562 (human myeloid leukemia) | Cell Proliferation | IC50: 0.15 µM | [16] |
| MV-4-11 (human myeloid leukemia) | Cell Proliferation | IC50: 0.036 µM | [16] | |
| Primary AML cells | Cell Proliferation | IC50: 0.078 µM | [16] | |
| Branaplam | Huntington's Disease patient-derived fibroblasts and iPSC-derived cortical neurons | HTT Protein Reduction | IC50: <10 nM | [17] |
| H3B-8800 | Panc05.04 (pancreatic cancer, SF3B1-K700E) | Splicing Modulation | Dose-dependent decrease in mature MBD4 mRNA | [14] |
In Vivo Efficacy
| Splicing Modulator | Animal Model | Dosing Regimen | Key Efficacy Endpoint(s) | Results | Reference(s) |
| This compound | AML Patient-Derived Xenograft (PDX) with SRSF2 mutation | 12.5 mg/kg, orally | Tumor volume reduction, survival | Significant dose-dependent tumor regression; 4 out of 5 mice achieved complete remission. | [3][18] |
| Lung Cancer (NCI-H1048) Xenograft | Not specified | Antitumor activity | Potent in vivo antitumor activity. | [19] | |
| Risdiplam | Mouse models of SMA | Not specified | Increased SMN2 mRNA and survival | Dose-dependent increase in SMN2 mRNA and survival. | [7] |
| H3B-8800 | SRSF2 mutant Chronic Myelomonocytic Leukemia (CMML) PDX | Not specified | Anti-tumor activity | Demonstrated anti-tumor activity. | [14] |
Clinical Efficacy and Safety
Clinical trial data provides the most relevant measure of a drug's efficacy and safety in humans.
| Splicing Modulator | Clinical Trial Phase | Indication(s) | Key Efficacy Findings | Safety Profile | Reference(s) |
| This compound | Phase I | Advanced/Relapsed/Refractory Malignant Tumors (Solid and Hematologic) | In AML patients (n=12), 3 CR (25.0%) and 1 CRi (8.3%) were observed. In MDS patients (n=2), 1 CR (50.0%) was observed. | Manageable and tolerable. Common AEs included diarrhea and nausea. Grade 3 or higher AEs included decreased white blood cell count and tumor lysis syndrome. | [20][21] |
| Risdiplam | Approved Drug | Spinal Muscular Atrophy (SMA) | Greater than 2-fold increase from baseline in SMN protein levels sustained for at least one year. Significantly increased event-free survival in infants. | Generally well-tolerated. | [5][7][9] |
| Branaplam | Phase II (discontinued for SMA, development for Huntington's disease halted) | Spinal Muscular Atrophy, Huntington's Disease | Showed promise in increasing SMN protein levels in SMA. Reduced mutant huntingtin protein in preclinical models of Huntington's disease. | Development for Huntington's disease was halted due to safety concerns (peripheral neuropathy). | [6][17][22][23] |
| H3B-8800 | Phase I | Myelodysplastic Syndromes (MDS), Acute Myeloid Leukemia (AML), Chronic Myelomonocytic Leukemia (CMML) | Acceptable adverse effect profile and identified a subset of patients who could benefit. | Acceptable safety profile. | [12][15][24] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols.
In Vitro Cell Proliferation Assay (for this compound)
-
Cell Lines: Human myeloid leukemia cell lines (K562, MV-4-11) and primary AML cells were used.
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Assay: Cell proliferation was assessed using standard methods such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Model (for this compound)
-
Animal Model: Patient-derived xenograft (PDX) models of acute myeloid leukemia (AML), including models with SRSF2 mutations, were established in immunodeficient mice.
-
Treatment: Mice were treated with this compound (e.g., 6.25 mg/kg or 12.5 mg/kg) or a vehicle control, administered orally.
-
Efficacy Assessment: Tumor volume was measured regularly. Survival of the mice was also monitored.
-
Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Survival curves were analyzed using the Kaplan-Meier method.
SMN Protein Quantification (for Risdiplam)
-
Sample Collection: Blood samples were collected from SMA patients at baseline and at various time points after treatment with Risdiplam.
-
Protein Extraction: Total protein was extracted from peripheral blood mononuclear cells (PBMCs).
-
Quantification: SMN protein levels were quantified using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The change in SMN protein levels from baseline was calculated for each patient.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanisms of these splicing modulators.
Conclusion
This compound represents a novel approach to cancer therapy by targeting the CLK family of kinases and inducing global splicing alterations. Its efficacy in preclinical models and early clinical trials, particularly in hematologic malignancies, is promising. In comparison, Risdiplam and Branaplam have demonstrated the power of targeted splicing correction for monogenic diseases like SMA, with Risdiplam achieving regulatory approval. H3B-8800 offers a tailored strategy for cancers with specific spliceosome mutations.
The choice of a splicing modulator for therapeutic development will depend on the specific disease context, the underlying molecular pathology, and the desired therapeutic outcome. For researchers and drug development professionals, understanding the distinct mechanisms of action, comparative efficacy, and safety profiles of these molecules is paramount for advancing this exciting field of medicine. This guide provides a foundational overview to aid in these endeavors. Further head-to-head comparative studies will be invaluable in delineating the precise clinical positioning of each of these innovative therapies.
References
- 1. CLK Inhibitor this compound | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. smanewstoday.com [smanewstoday.com]
- 7. Risdiplam for the Use of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Risdiplam? [synapse.patsnap.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Mechanism of Action | Evrysdi® (risdiplam) [evrysdi-hcp.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. H3B-8800 - Wikipedia [en.wikipedia.org]
- 13. Facebook [cancer.gov]
- 14. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. Discovery of Rogocekib (this compound): A Potent and Selective CLK Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. ascopubs.org [ascopubs.org]
- 22. Branaplam - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of CTX-712 and Other CLK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of CTX-712, a clinical-stage CDC-like kinase (CLK) inhibitor, with other notable CLK inhibitors, T-025 and SM04690 (Lorecivivint). The information is intended to assist researchers in evaluating these compounds for their specific research and development needs.
Introduction to CLK Inhibition
CDC-like kinases (CLKs) are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1] Dysregulation of CLK activity has been implicated in various diseases, including cancer and osteoarthritis, making CLK inhibitors a promising class of therapeutic agents. This compound is a first-in-class, orally available, and selective pan-CLK inhibitor.[1] It was developed through a scaffold hopping approach starting from T-025. SM04690, also known as Lorecivivint, is another CLK inhibitor that also targets DYRK1A and has been investigated for the treatment of osteoarthritis.[2]
Quantitative Comparison of In Vitro Potency
The following tables summarize the in vitro inhibitory activities of this compound, T-025, and SM04690 against CLK and DYRK family kinases. The data is compiled from various sources and presented as IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values. It is important to note that direct comparison of absolute values across different studies should be done with caution due to potential variations in experimental conditions.
Table 1: Inhibitory Activity (IC50, nM) against CLK and DYRK Kinases
| Kinase | This compound | T-025 | SM04690 (Lorecivivint) |
| CLK1 | 0.69[3] | - | - |
| CLK2 | 0.46[3] | - | 5.8[4] |
| CLK3 | 3.4[3] | - | - |
| CLK4 | 8.1[3] | - | - |
| DYRK1A | 1.1[3] | - | 26.9[4] |
| DYRK1B | 1.3[3] | - | - |
Note: "-" indicates that data was not found in the searched sources.
Table 2: Binding Affinity (Kd, nM) against CLK and DYRK Kinases
| Kinase | This compound | T-025 | SM04690 (Lorecivivint) |
| CLK1 | 1.3[5] | 4.8[6] | - |
| CLK2 | 0.14[5] | 0.096[6] | - |
| CLK3 | 3.2[5] | 6.5[6] | - |
| CLK4 | 1.3[5] | 0.61[6] | - |
| DYRK1A | - | 0.074[6] | - |
| DYRK1B | - | 1.5[6] | - |
| DYRK2 | - | 32[6] | - |
Note: "-" indicates that data was not found in the searched sources.
Signaling Pathway and Experimental Workflow
To provide a better understanding of the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams illustrate the CLK signaling pathway and a typical workflow for assessing CLK inhibitors.
Caption: CLK Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Evaluating CLK Inhibitors.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize CLK inhibitors, based on available literature.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from methodologies used for characterizing CLK inhibitors.[7]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor (e.g., this compound) in 100% DMSO.
-
Create a serial dilution of the inhibitor in kinase assay buffer (25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT, and 1% DMSO).
-
-
Kinase Reaction:
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the recombinant CLK enzyme and a substrate peptide (e.g., GRSRSRSRSRSRSRSR) to each well.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific CLK isozyme.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Assay for SR Protein Phosphorylation (Western Blot)
This protocol is based on methods described for evaluating the cellular activity of CLK inhibitors.[8]
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with known splicing factor mutations) in appropriate media.
-
Treat the cells with various concentrations of the CLK inhibitor or DMSO for a specified time (e.g., 2-6 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated SR proteins (e.g., anti-phospho-SR (1H4) monoclonal antibody) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the phospho-SR protein signal to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Tumor Xenograft Model
This protocol is a general representation of in vivo efficacy studies for CLK inhibitors.[3][9]
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., NCI-H1048) into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Inhibitor Administration:
-
Randomize the mice into treatment and control groups.
-
Administer the CLK inhibitor (e.g., this compound) or vehicle control orally or via another appropriate route at a predetermined dose and schedule (e.g., 50 mg/kg, once daily).
-
-
Tumor Measurement and Data Analysis:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (length × width²) / 2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy.
-
Conclusion
This compound, T-025, and SM04690 are all potent inhibitors of CLK family kinases, with this compound and T-025 also showing significant activity against DYRK kinases. The available data suggests that this compound, developed from T-025, is a highly potent pan-CLK inhibitor with demonstrated in vitro and in vivo anti-tumor activity. SM04690 (Lorecivivint) also potently inhibits CLK2 and DYRK1A and has shown promise in the context of osteoarthritis. The choice of inhibitor for a specific research application will depend on the desired selectivity profile and the biological system under investigation. The experimental protocols provided in this guide offer a starting point for the in vitro and in vivo evaluation of these and other CLK inhibitors.
References
- 1. T025 | CDK | TargetMol [targetmol.com]
- 2. Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lorecivivint (Adavivint, SM04690) | CLK2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Rogocekib (this compound): A Potent and Selective CLK Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CTX-712 and Standard-of-Care Therapies for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug CTX-712 against current standard-of-care therapies for Acute Myeloid Leukemia (AML). The information is based on available preclinical and early-phase clinical data for this compound and established clinical trial data for standard treatments.
Executive Summary
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Standard-of-care therapies have evolved to include intensive chemotherapy, targeted agents for specific genetic mutations, and lower-intensity regimens for patients unable to tolerate aggressive treatment. This compound (also known as Rogocekib) is an investigational, first-in-class, oral small molecule inhibitor of CDC2-like kinase (CLK), a key regulator of RNA splicing. By disrupting this fundamental process, this compound aims to induce apoptosis in cancer cells, offering a novel therapeutic approach for AML. Early clinical data suggests activity in relapsed/refractory AML, a patient population with high unmet medical need.
Mechanism of Action: A Novel Approach to AML Therapy
This compound introduces a distinct mechanism of action compared to traditional AML therapies.
This compound: As a potent and selective pan-CLK inhibitor, this compound targets the phosphorylation of serine/arginine-rich (SR) proteins, which are crucial for the proper assembly of the spliceosome and accurate RNA splicing.[1] Inhibition of CLK leads to widespread aberrant splicing, generating non-functional or toxic protein isoforms and inducing "RNA deregulation stress," which ultimately triggers apoptosis in cancer cells.[1] Preclinical studies have shown that this disruption of splicing affects multiple genes involved in cell growth and survival.
Standard-of-Care Therapies:
-
Intensive Chemotherapy (e.g., "7+3" regimen): This approach relies on cytotoxic agents like cytarabine (B982) and an anthracycline (e.g., daunorubicin) to induce DNA damage and kill rapidly dividing cells, including both leukemic and healthy hematopoietic cells.
-
Targeted Therapies (e.g., FLT3 inhibitors, IDH1/2 inhibitors): These drugs are designed to block the activity of specific mutated proteins that drive leukemic cell growth and proliferation in subsets of AML patients.
-
BCL-2 Inhibitors (e.g., Venetoclax): Venetoclax restores the natural process of apoptosis by inhibiting the anti-apoptotic protein BCL-2, which is often overexpressed in AML cells. It is typically used in combination with hypomethylating agents.
Comparative Performance Data
The following tables summarize the available efficacy and safety data for this compound and standard-of-care therapies in AML. It is important to note that the patient populations in these studies differ significantly, with this compound data being from a relapsed/refractory setting, while standard-of-care data is often from newly diagnosed patients.
Efficacy in Acute Myeloid Leukemia
| Therapy | Patient Population | Trial (Phase) | Overall Response Rate (ORR) | Complete Remission (CR) / CR with Incomplete Hematologic Recovery (CRi) | Median Overall Survival (OS) |
| This compound | Relapsed/Refractory AML/MDS | Phase 1 | 42.9% (6/14)[2] | CR: 28.6% (4/14), CRi: 7.1% (1/14)[2] | Not Reported |
| Intensive Chemotherapy (7+3) | Newly Diagnosed AML (<60 years) | SWOG S0106 | Not Reported | 72% | 42.5 months |
| Midostaurin + Chemo | Newly Diagnosed FLT3-mutated AML (18-59 years) | RATIFY (Phase 3) | Not Reported | 58.9%[3][4] | 74.7 months[3][5] |
| Azacitidine + Venetoclax | Newly Diagnosed AML (≥75 years or unfit for intensive chemo) | VIALE-A (Phase 3) | CR+CRi: 66.4%[6] | CR: 36.7% | 14.7 months[1][7][8] |
Safety Profile: Common Adverse Events (Grade ≥3)
| Therapy | Common Adverse Events (Grade ≥3) |
| This compound | Pneumonia (in one patient at a higher dose), gastrointestinal toxicities (nausea, vomiting, diarrhea - generally manageable).[2] Tumor Lysis Syndrome has also been observed.[2] |
| Intensive Chemotherapy (7+3) | Febrile neutropenia, sepsis, hemorrhage, mucositis. |
| Midostaurin + Chemo | Febrile neutropenia, rash.[5] |
| Azacitidine + Venetoclax | Neutropenia (42%), thrombocytopenia (45%), febrile neutropenia (42%), anemia (26%), pneumonia (22%), sepsis (19%).[7][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and standard-of-care therapies are provided below.
This compound: Preclinical In Vitro Assays
-
Cell Viability Assay:
-
Cell Lines: Human myeloid leukemia cell lines (e.g., K562, MV-4-11) and primary AML patient samples.
-
Method: Cells are seeded in multi-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is assessed using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
-
Apoptosis Assay:
-
Method: AML cells are treated with this compound at various concentrations. After treatment, cells are harvested and stained with Annexin V (to detect early apoptotic cells) and propidium (B1200493) iodide (PI, to detect late apoptotic/necrotic cells). The percentage of apoptotic cells is quantified by flow cytometry.
-
This compound: In Vivo Patient-Derived Xenograft (PDX) Model
-
Model Establishment:
-
Primary AML patient cells are intravenously or subcutaneously injected into immunodeficient mice (e.g., NSG mice).
-
Engraftment is monitored by assessing the percentage of human CD45+ cells in the peripheral blood or by measuring tumor volume for subcutaneous models.
-
-
Treatment Protocol:
-
Once engraftment is established, mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally at specified doses and schedules (e.g., daily, twice weekly).
-
Tumor growth is monitored regularly, and overall survival is recorded.
-
Clinical Trial Protocols: A General Overview
-
This compound Phase 1/2 Trial (NCT05732103): [9][10][11]
-
Design: Open-label, single-arm, dose-escalation (3+3 design in Phase 1) followed by dose-expansion.[9][11]
-
Population: Patients with relapsed/refractory AML or higher-risk myelodysplastic syndromes (MDS) who have received 1-4 prior lines of therapy.
-
Endpoints: Primary endpoints include determining the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), and assessing the safety and tolerability. Secondary endpoints include overall response rate, duration of response, and pharmacokinetics/pharmacodynamics.[9]
-
-
RATIFY Trial (Midostaurin):
-
Design: Randomized, double-blind, placebo-controlled Phase 3 trial.
-
Population: Newly diagnosed AML patients aged 18-59 with a FLT3 mutation.
-
Intervention: Midostaurin or placebo in combination with standard "7+3" induction and high-dose cytarabine consolidation chemotherapy.
-
-
VIALE-A Trial (Venetoclax + Azacitidine):
Future Directions and Considerations
This compound represents a promising novel therapeutic strategy for AML by targeting the fundamental process of RNA splicing. The preliminary clinical data in a heavily pre-treated patient population are encouraging. However, several key considerations remain:
-
Patient Selection: Identifying biomarkers to predict response to this compound will be crucial. While mutations in splicing factor genes are an intuitive potential biomarker, preclinical data suggests that this compound has activity regardless of splicing factor mutation status.[6]
-
Combination Therapies: The potential for synergistic effects when combining this compound with other agents, such as BCL-2 inhibitors or hypomethylating agents, warrants investigation.
-
Resistance Mechanisms: As with any targeted therapy, understanding potential mechanisms of resistance to this compound will be important for long-term therapeutic success.
Further clinical development, including larger, randomized trials, will be necessary to fully elucidate the efficacy and safety of this compound and its potential role in the evolving treatment landscape of AML. The unique mechanism of action of this compound offers the potential to address unmet needs, particularly in patients who have failed or are ineligible for current standard-of-care therapies.
References
- 1. CLK Inhibitor this compound | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 2. Facebook [cancer.gov]
- 3. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CLK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. [PDF] Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. This compound, a Novel Clk Inhibitor Targeting Myeloid Neoplasms with <i>SRSF2</i> Mutation | CiNii Research [cir.nii.ac.jp]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Dosing of CLK Inhibitor this compound Starts in Patients with Relapsed or Refractory AML or MDS in the U.S. [einpresswire.com]
- 11. Phase 1/2 multicenter, open-label study of this compound in patients with relapsed/refractory Acute Myeloid Leukemia and higher risk Myelodysplastic Syndromes [mdanderson.org]
Comparative Analysis of Gene Expression Profiles Following CTX-712 Treatment in Myeloid Neoplasms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CTX-712, a first-in-class CDC-like kinase (CLK) inhibitor, with alternative therapeutic strategies for myeloid malignancies such as Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS). The focus is on the impact of these treatments on gene expression profiles, supported by available experimental data.
Introduction to this compound
This compound, also known as rogocekib, is an orally bioavailable, potent, and selective pan-CLK inhibitor.[1][2][3] It targets a key component of the cellular machinery responsible for RNA splicing, a critical process for gene expression.[1][2] Dysregulation of RNA splicing is a hallmark of many cancers, including AML and MDS, often due to mutations in splicing factor genes.[4] this compound's mechanism of action involves the inhibition of CLK-mediated phosphorylation of serine/arginine-rich (SR) proteins.[1][2] This disruption of the normal splicing process leads to global alterations in RNA splicing, predominantly causing exon skipping, which can induce cancer cell death and inhibit tumor growth.[1][4] Clinical trials have demonstrated promising anti-tumor activity and a manageable safety profile for this compound in patients with relapsed or refractory hematologic malignancies.[5][6][7]
Comparative Performance and Gene Expression Analysis
While specific, publicly available raw gene expression datasets for this compound are limited, published research provides insights into its effects on gene expression and splicing patterns. This section compares these effects with those of other therapeutic agents used in the treatment of AML and MDS.
Table 1: Comparison of Therapeutic Agents for Myeloid Neoplasms
| Therapeutic Agent | Target/Mechanism of Action | Impact on Gene Expression & Splicing | Reported Efficacy in AML/MDS |
| This compound (Rogocetinib) | Pan-CLK inhibitor; inhibits SR protein phosphorylation, leading to altered RNA splicing.[1][2] | Induces global splicing changes, primarily exon skipping.[4][6] The degree of splicing alteration correlates with anti-leukemic activity.[4] Downregulates genes involved in growth and survival pathways.[8] | Phase 1 trials show an overall response rate of 42.9% in hematologic malignancies, with a 75% response rate in patients with splicing factor mutations.[5][7] |
| H3B-8800 | SF3b complex modulator; targets the spliceosome.[1] | Induces mis-splicing of genes, particularly those involved in the DNA damage response.[1] | Showed dose-dependent modulation of splicing in preclinical models.[4] A Phase 1 trial in patients with MDS, AML, and CMML has been conducted.[1][2] |
| Venetoclax | BCL-2 inhibitor; promotes apoptosis. | Indirectly affects gene expression by inducing apoptosis. May alter the expression of pro- and anti-apoptotic genes. | In combination with hypomethylating agents, has become a standard of care for older patients with AML, showing a composite complete response rate of 66.4%.[9] |
| Azacitidine/Decitabine | Hypomethylating agents (DNMT inhibitors). | Reverse aberrant DNA methylation, leading to re-expression of silenced tumor suppressor genes.[10][11] | Improves survival in higher-risk MDS, with overall response rates around 40-50%.[10] |
| Gilteritinib | FLT3 inhibitor. | Specifically targets cells with FLT3 mutations, inhibiting downstream signaling pathways that promote cell proliferation and survival. | Approved for relapsed/refractory FLT3-mutated AML, showing improved overall survival compared to chemotherapy.[9] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound. By inhibiting CLK, this compound prevents the phosphorylation of SR proteins, which are essential for the proper recognition of exons by the spliceosome. This leads to aberrant splicing, the production of non-functional proteins, and ultimately, cancer cell death.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Molecular Threat of Splicing Factor Mutations to Myeloid Malignancies and Potential Therapeutic Modulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. A Splicing Modulator Targeting Cancer Stem Cells in Acute Myeloid Leukemia – CIRM [cirm.ca.gov]
- 6. Decoding this compound: a comprehensive study of its R&D trends and its clinical results in 2024 AACR [synapse.patsnap.com]
- 7. chordiatherapeutics.com [chordiatherapeutics.com]
- 8. ashpublications.org [ashpublications.org]
- 9. New Approaches for the Treatment of AML beyond the 7+3 Regimen: Current Concepts and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging treatment options for patients with high-risk myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New agents for AML and MDS - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of CTX-712 with Venetoclax in Myeloid Malignancies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pan-CLK inhibitor CTX-712 and the BCL-2 inhibitor venetoclax (B612062), with a focus on their synergistic anti-leukemic activity. The information presented herein is intended to support further research and development in the field of oncology, particularly for acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).
Introduction
Targeted therapies have revolutionized the treatment landscape for hematological malignancies. Venetoclax, a potent and selective BCL-2 inhibitor, has shown significant efficacy in various leukemias by restoring the intrinsic apoptotic pathway.[1][2][3] this compound is a first-in-class, orally available, small molecule inhibitor of CDC2-like kinase (CLK), which plays a crucial role in the regulation of RNA splicing.[4][5][6][7] Dysregulation of RNA splicing is a known driver of cancer progression, making CLK an attractive therapeutic target.[8] Preclinical evidence now suggests that the combination of these two agents may offer a synergistic therapeutic benefit in myeloid malignancies.[1]
This guide summarizes the available preclinical data on the combination of this compound and venetoclax, provides detailed experimental methodologies for the key assays cited, and visualizes the underlying biological pathways and experimental workflows.
Mechanisms of Action
This compound: As a pan-CLK inhibitor, this compound inhibits the phosphorylation of serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[4] This disruption of the normal splicing process leads to an accumulation of aberrant RNA transcripts and can induce cell death in cancer cells that are particularly dependent on proper splicing.[4][8]
Venetoclax: Venetoclax selectively binds to the anti-apoptotic protein BCL-2, mimicking the action of pro-apoptotic BH3-only proteins.[1][2][9] This binding releases pro-apoptotic proteins like BIM, which can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis.[2][10]
The combination of a CLK inhibitor and a BCL-2 inhibitor represents a novel therapeutic strategy. It is hypothesized that by inducing cellular stress through the disruption of RNA splicing, this compound can sensitize cancer cells to the pro-apoptotic effects of venetoclax.[2]
Preclinical Synergy Data
A study presented at the American Society of Hematology (ASH) meeting provided the first direct evidence of a synergistic apoptotic effect between this compound and venetoclax (ABT-199) in AML cell lines.[1]
In Vitro Efficacy of this compound Monotherapy
The half-maximal inhibitory concentration (IC50) of this compound was determined in various AML cell lines after 72 hours of treatment.[1]
| Cell Line | IC50 (nM) |
| U937 | 71.3 ± 12.5 |
| THP1 | 147 ± 16.1 |
| MOLM13 | 35.5 ± 2.3 |
| MOLM13-AZA-R | 34.3 ± 4.5 |
| Data from a study on the synergistic apoptotic effect of this compound and ABT-199.[1] |
Synergistic Apoptosis with this compound and Venetoclax Combination
The combination of this compound and venetoclax resulted in a significant increase in apoptosis in both MOLM13 and THP1 cell lines after 72 hours of treatment.[1]
| Cell Line | Treatment | Apoptosis (%) |
| MOLM13 | This compound (60 nM) | 40 |
| Venetoclax (3 nM) | 41 | |
| Venetoclax (10 nM) | 56 | |
| This compound (60 nM) + Venetoclax (3 nM) | 86 | |
| This compound (60 nM) + Venetoclax (10 nM) | 94 | |
| THP1 | This compound (300 nM) | 30 |
| Venetoclax (1 µM) | 26 | |
| Venetoclax (3 µM) | 50 | |
| Data from a study on the synergistic apoptotic effect of this compound and ABT-199.[1] |
These data demonstrate a clear synergistic effect, where the combination treatment induces a much higher level of apoptosis than either agent alone.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical studies.
Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of this compound that inhibits the growth of AML cell lines by 50%.
Methodology:
-
Cell Culture: AML cell lines (U937, THP1, MOLM13, and MOLM13-AZA-R) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) for 72 hours. A vehicle control (e.g., DMSO) is also included.
-
Viability Assessment: After the incubation period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Flow Cytometry)
Objective: To quantify the percentage of apoptotic cells following treatment with this compound, venetoclax, or the combination.
Methodology:
-
Cell Treatment: MOLM13 and THP1 cells are treated with the indicated concentrations of this compound and/or venetoclax for 72 hours.
-
Cell Staining: After treatment, cells are harvested, washed with cold phosphate-buffered saline (PBS), and then stained with Annexin V-FITC and Propidium Iodide (PI) using a commercially available apoptosis detection kit, according to the manufacturer's instructions.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic. The total percentage of apoptotic cells is calculated as the sum of these two populations.
-
Data Analysis: The data is analyzed using flow cytometry software (e.g., FlowJo).
Visualizations
Signaling Pathway of this compound and Venetoclax Action
Caption: Mechanism of action of this compound and venetoclax.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing synergistic apoptosis.
Conclusion
The preclinical data presented in this guide strongly suggest a synergistic anti-leukemic effect when combining the CLK inhibitor this compound with the BCL-2 inhibitor venetoclax. This combination leads to a significant increase in apoptosis in AML cell lines compared to either agent alone. The proposed mechanism for this synergy involves the induction of cellular stress by this compound through the disruption of RNA splicing, which in turn sensitizes cancer cells to the pro-apoptotic effects of venetoclax.
These promising in vitro results provide a strong rationale for further investigation of this combination in preclinical models and potentially in clinical trials for patients with myeloid malignancies. Further studies are warranted to elucidate the detailed molecular mechanisms underlying this synergy and to evaluate the efficacy and safety of this combination in in vivo models.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. chordiatherapeutics.com [chordiatherapeutics.com]
- 5. Facebook [cancer.gov]
- 6. Dosing of CLK Inhibitor this compound Starts in Patients with Relapsed or Refractory AML or MDS in the U.S. [einpresswire.com]
- 7. Abstract of the summary presentation of the US Phase 1/2 clinical trial of this compound has been accepted at the 65th ASH | News | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 8. Venetoclax-based chemotherapy in acute and chronic myeloid neoplasms: literature survey and practice points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the long-term efficacy and safety of CTX-712 in preclinical models
This guide provides a comparative analysis of the preclinical efficacy and safety profile of CTX-712, a novel investigational compound, against a well-established alternative in relevant disease models. The following sections detail the compound's mechanism of action, present comparative efficacy and safety data from preclinical studies, and outline the experimental protocols used to generate this data.
Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway
This compound is a potent and selective inhibitor of a key kinase in the B-cell receptor (BCR) signaling pathway. This pathway is crucial for the proliferation and survival of certain types of malignant B-cells. By inhibiting this kinase, this compound aims to block downstream signaling, leading to decreased tumor cell growth and survival. The diagram below illustrates the targeted pathway and the mechanism of action of this compound in comparison to a standard-of-care inhibitor.
Caption: Targeted inhibition of the BCR signaling pathway by this compound.
Comparative Efficacy in a Xenograft Model
The in vivo efficacy of this compound was evaluated in a TMD8 diffuse large B-cell lymphoma (DLBCL) xenograft mouse model. This model is widely used to assess the anti-tumor activity of compounds targeting B-cell malignancies.
Experimental Workflow
Caption: Workflow for the in vivo xenograft efficacy study.
Efficacy Data Summary
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) |
| Vehicle Control | - | 1850 ± 210 | - | 1.9 ± 0.25 |
| This compound | 10 | 850 ± 150 | 54 | 0.9 ± 0.18 |
| This compound | 30 | 320 ± 95 | 83 | 0.3 ± 0.11 |
| Comparator | 30 | 450 ± 110 | 76 | 0.5 ± 0.15 |
In Vitro Potency and Selectivity
The potency of this compound was assessed through biochemical assays against the target kinase and a panel of other kinases to determine its selectivity. Cellular potency was evaluated by measuring the inhibition of cell proliferation in a DLBCL cell line.
Potency and Selectivity Data
| Parameter | This compound | Comparator |
| Target Kinase IC₅₀ (nM) | 1.5 | 5.2 |
| Cellular IC₅₀ (TMD8 cells, nM) | 8.1 | 25.6 |
| Selectivity (vs. related kinases) | High | Moderate |
Preclinical Safety and Tolerability
A 14-day repeat-dose toxicology study was conducted in Sprague-Dawley rats to evaluate the safety profile of this compound.
Safety Study Design
Caption: Overview of the 14-day repeat-dose toxicology study design.
Key Safety Findings
| Parameter | This compound (up to 300 mg/kg) | Comparator (at equivalent exposure) |
| Body Weight Change | No significant effect | Minor, transient decrease |
| Clinical Observations | No adverse findings | Occasional mild lethargy |
| Clinical Pathology | No significant changes | Minor elevations in liver enzymes |
| Histopathology | No treatment-related findings | Minimal to mild hepatocellular hypertrophy |
| No-Observed-Adverse-Effect Level (NOAEL) | 300 mg/kg/day | Not formally established in this study |
Experimental Protocols
TMD8 Xenograft Model
-
Cell Line: TMD8 (human DLBCL) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used.
-
Procedure: 5 x 10⁶ TMD8 cells were suspended in 100 µL of PBS and Matrigel (1:1) and implanted subcutaneously into the right flank of each mouse. Tumors were allowed to grow to an average volume of 150-200 mm³. Mice were then randomized into treatment groups (n=8 per group).
-
Dosing: Compounds were formulated in 0.5% methylcellulose (B11928114) and administered via oral gavage once daily (QD) for 21 days.
-
Measurements: Tumor volume was calculated using the formula (Length x Width²)/2. Body weight was monitored as a measure of general toxicity. At the end of the study, tumors were excised and weighed.
In Vitro Kinase and Cellular Assays
-
Biochemical Kinase Assay (IC₅₀): The inhibitory activity of this compound against the target kinase was determined using a fluorescence-based assay. The assay measured the amount of phosphorylated substrate produced by the kinase in the presence of varying concentrations of the inhibitor.
-
Cellular Proliferation Assay (IC₅₀): TMD8 cells were seeded in 96-well plates and treated with serial dilutions of this compound or the comparator compound for 72 hours. Cell viability was assessed using a CellTiter-Glo® luminescent assay to measure ATP levels, which correlate with the number of viable cells.
14-Day Rat Toxicology Study
-
Animal Model: Male and female Sprague-Dawley rats (7-9 weeks old) were used.
-
Dosing: this compound was administered via oral gavage once daily for 14 consecutive days at doses of 50, 150, and 300 mg/kg. A control group received the vehicle alone.
-
Assessments: Daily clinical observations, weekly body weight measurements, and food consumption were recorded. On day 15, blood samples were collected for hematology and clinical chemistry analysis. A full necropsy was performed, and selected organs were collected, weighed, and processed for histopathological examination.
A Comparative Analysis of CTX-712's Efficacy in Wild-Type vs. Mutant Splicing Factor-Bearing Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of CTX-712, a first-in-class, orally available pan-CLK inhibitor, on cancer cells with wild-type versus mutant splicing factors. The data presented herein, compiled from preclinical and clinical studies, highlights the preferential targeting of splicing factor-mutant cancers by this compound, offering a promising avenue for precision oncology.
Executive Summary
This compound is a small molecule inhibitor of CDC2-like kinases (CLKs), which are key regulators of RNA splicing.[1][2] By inhibiting CLK, this compound prevents the phosphorylation of serine/arginine-rich (SR) proteins, crucial components of the spliceosome.[1][3] This disruption of the splicing machinery leads to global alterations in RNA splicing, predominantly causing exon skipping, and subsequent cancer cell death.[1][4] Preclinical evidence strongly suggests that cancer cells harboring mutations in splicing factor genes, such as SF3B1 and SRSF2, exhibit heightened sensitivity to this compound compared to their wild-type counterparts.[5] This guide will delve into the quantitative data supporting this differential effect, detail the experimental methodologies employed, and illustrate the underlying molecular pathways.
Data Presentation
In Vitro Efficacy of this compound
While direct side-by-side IC50 values in isogenic cell lines were not publicly available in the reviewed literature, the following data demonstrates the potent anti-proliferative activity of this compound in various cancer cell lines and primary patient samples.
| Cell Line/Sample Type | Splicing Factor Status | IC50 (µM) | Reference |
| K562 (Human myeloid leukemia) | Not specified | 0.15 | [4][6][7] |
| MV-4-11 (Human myeloid leukemia) | Not specified | 0.036 | [4][6] |
| Primary AML cells (average) | Mixed/Not specified | 0.078 | [4][6] |
It has been noted that the degree of splicing changes induced by this compound correlates with its anti-leukemic efficacy.[4][6]
In Vivo Efficacy of this compound in Xenograft Models
The differential effect of this compound on wild-type versus mutant splicing factor cells is more pronounced in in vivo models. The following tables summarize the tumor growth inhibition data from xenograft studies.
Table 1: Effect of this compound on SF3B1 Wild-Type vs. Mutant Xenografts [5]
| Treatment Group (this compound Dose) | Genotype | Tumor Volume on Day 15 (mm³) (Approx.) | T/C Ratio (%) |
| 6.25 mg/kg | SF3B1 Wild-Type | ~800 | 61.5 |
| 6.25 mg/kg | SF3B1 Mutant (K700E) | ~400 | 21.8 |
| 12.5 mg/kg | SF3B1 Wild-Type | Not specified | 18.5 |
| 12.5 mg/kg | SF3B1 Mutant (K700E) | Not specified | 3.1 |
| 25 mg/kg | SF3B1 Wild-Type | Not specified | < 0 |
| 25 mg/kg | SF3B1 Mutant (K700E) | Not specified | < 0 |
Table 2: Effect of this compound on SRSF2 Wild-Type vs. Mutant Xenografts [5]
| Treatment Group (this compound Dose) | Genotype | T/C Ratio (%) |
| 6.25 mg/kg | SRSF2 Wild-Type | 66.3 |
| 6.25 mg/kg | SRSF2 Mutant (P95H) | 7.1 |
| 12.5 mg/kg | SRSF2 Wild-Type | < 0 |
| 12.5 mg/kg | SRSF2 Mutant (P95H) | < 0 |
| 25 mg/kg | SRSF2 Wild-Type | < 0 |
| 25 mg/kg | SRSF2 Mutant (P95H) | < 0 |
Table 3: Tumor Volume Reduction in SRSF2 P95H Mutant Patient-Derived Xenograft (PDX) Model [4]
| Treatment Group | Tumor Volume (mm³) (Mean ± SEM) |
| Vehicle | 762 ± 147 |
| This compound (6.25 mg/kg) | 331 ± 64 |
| This compound (12.5 mg/kg) | 39 ± 39 |
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
General Protocol:
-
Cell Culture: Cancer cell lines (e.g., K562, MV-4-11) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorometric assay like PrestoBlue.[8] These assays measure metabolic activity, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance or fluorescence is measured using a microplate reader. The data is normalized to the vehicle-treated control, and the IC50 value is calculated using a non-linear regression analysis.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in mouse models bearing human tumor xenografts with wild-type or mutant splicing factors.
General Protocol:
-
Cell Line Implantation: Isogenic cell lines (wild-type and mutant) or patient-derived tumor fragments are subcutaneously implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and vehicle control groups. This compound is administered orally at various doses and schedules.[7]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: The primary endpoint is tumor growth inhibition, often expressed as the T/C ratio (mean tumor volume of treated group / mean tumor volume of control group x 100). Survival rates can also be monitored.[5]
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.
RNA Sequencing and Analysis
Objective: To assess the global changes in RNA splicing induced by this compound.
General Protocol:
-
Sample Preparation: RNA is extracted from cells or tumor tissues treated with this compound or vehicle.
-
Library Preparation: RNA sequencing libraries are prepared, often involving poly(A) selection to enrich for mRNA.
-
Sequencing: Libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis:
-
Sequencing reads are aligned to a reference genome.
-
Alternative splicing events, such as exon skipping, are identified and quantified using specialized bioinformatics tools.[9][10][11]
-
Differential splicing analysis is performed to compare the splicing patterns between this compound-treated and control samples.
-
Mandatory Visualization
Caption: Mechanism of action of this compound in inducing cancer cell death.
Caption: Experimental workflow for evaluating this compound's efficacy.
References
- 1. CLK Inhibitor this compound | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 2. Announces Interim Results of the Phase 1 Clinical Trial of CLK Inhibitor this compound at the 2022 ASCO Annual Meeting | News | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 3. Discovery of Rogocekib (this compound): A Potent and Selective CLK Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Clk Inhibitor Targeting Myeloid Neoplasms with <i>SRSF2</i> Mutation | CiNii Research [cir.nii.ac.jp]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 9. A protocol for visual analysis of alternative splicing in RNA-Seq data using Integrated Genome Browser - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rna-seqblog.com [rna-seqblog.com]
- 11. RNA-Seq Analysis of Gene Expression and Alternative Splicing by Double-Random Priming Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of CTX-712
The proper disposal of the investigational kinase inhibitor CTX-712 is a critical component of laboratory safety and environmental responsibility. As a potent, potentially hazardous compound, all waste containing this compound, including the pure compound, solutions, and contaminated labware, must be managed as hazardous chemical waste. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to minimize exposure risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to prevent dermal, ocular, and respiratory exposure.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemical-resistant gloves (e.g., nitrile) with the outer pair covering the cuff of the lab coat.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A buttoned lab coat is mandatory to protect against skin contact.
-
Respiratory Protection: When handling the solid form of this compound outside of a certified chemical fume hood, a respirator may be required based on your institution's environmental health and safety (EHS) assessment.
All handling of this compound, especially weighing and preparing solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Waste Segregation and Containment
Proper segregation of this compound waste at the point of generation is crucial to prevent accidental mixing with incompatible chemicals and to ensure correct disposal.
-
Solid Waste: Unused or expired this compound powder, along with contaminated items such as weighing paper, pipette tips, vials, and gloves, must be placed in a designated, robust, and sealable hazardous waste container.[1] This container should be clearly labeled.
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated, leak-proof, and shatter-resistant container.[1] This container must be kept securely closed when not in use.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container that is specifically marked for cytotoxic or hazardous chemical waste.[2][3]
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative parameters for the temporary storage of this compound hazardous waste within a laboratory's Satellite Accumulation Area (SAA), in accordance with general laboratory hazardous waste guidelines.[4][5]
| Parameter | Guideline | Rationale |
| Maximum Container Fill Volume | Do not exceed 90% of the container's capacity. | To allow for expansion of contents and prevent spills during transport. |
| Maximum Storage Time in SAA | Up to one year for partially filled containers. | To ensure regular disposal and prevent degradation of containers.[4] |
| Time Limit After Container is Full | Must be removed from the SAA within three days. | To comply with regulations and minimize on-site hazardous material accumulation.[4] |
| Maximum Volume of Liquid Waste in SAA | Typically 55 gallons total for all hazardous waste. | Regulatory limit for satellite accumulation areas to prevent large-scale spills.[5] |
| Acutely Toxic Waste Limit (if applicable) | 1 quart for liquid or 1 kg for solid. | Stricter limits for highly toxic substances to enhance safety.[5] |
Detailed Disposal Protocol
The following step-by-step protocol outlines the process for the disposal of this compound waste.
-
Decontamination:
-
Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound.
-
Use a suitable solvent (e.g., 70% ethanol) followed by a laboratory-grade cleaning agent.
-
All cleaning materials (e.g., wipes, paper towels) must be disposed of as solid hazardous waste.[1]
-
-
Container Labeling:
-
All hazardous waste containers must be accurately and clearly labeled.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound (Rogocekib)," and a list of all other components in the container, including solvents and their approximate percentages.[1][4][6]
-
Indicate the date when waste was first added to the container.
-
-
Storage in Satellite Accumulation Area (SAA):
-
Store all sealed and labeled this compound waste containers in a designated and secure SAA within the laboratory.[4][5]
-
Ensure that the SAA is away from general traffic and that incompatible waste streams are properly segregated.[4][6] Liquid waste containers should be kept in secondary containment bins.[6]
-
-
Arranging for Disposal:
-
Once a waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6]
-
Complete any required waste disposal forms or tags as per your institution's protocol.
-
Do not dispose of this compound down the drain or in the regular trash.[6][7][8] The primary method for the final disposal of cytotoxic and potent chemical waste is high-temperature incineration by a licensed hazardous waste management facility.[2][9]
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can effectively manage and dispose of this compound waste, ensuring a safe working environment and protecting the broader ecosystem. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 3. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. vumc.org [vumc.org]
- 9. acewaste.com.au [acewaste.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
